Methyl 5-acetylthiophene-2-carboxylate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 5-acetylthiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3S/c1-5(9)6-3-4-7(12-6)8(10)11-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZCGDQGSNGPPBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20522895 | |
| Record name | Methyl 5-acetylthiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20522895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4101-81-9 | |
| Record name | 2-Thiophenecarboxylic acid, 5-acetyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4101-81-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-acetylthiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20522895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Methyl 5-acetylthiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 5-acetylthiophene-2-carboxylate is a key heterocyclic building block in the synthesis of various pharmacologically active molecules and functional materials.[1][2] This technical guide provides a comprehensive overview of the synthesis of this compound, with a primary focus on the robust and widely applicable Friedel-Crafts acylation of methyl thiophene-2-carboxylate. The document delves into the underlying reaction mechanism, offers a detailed, step-by-step experimental protocol, and explores an alternative synthetic strategy. Each section is grounded in established chemical principles, providing causality behind experimental choices to ensure scientific integrity and reproducibility. This guide is intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.
Introduction: The Significance of this compound
Thiophene derivatives are a privileged class of heterocyclic compounds frequently incorporated into the core structures of pharmaceuticals and agrochemicals.[3] The thiophene ring often serves as a bioisostere for a benzene ring, offering similar steric and electronic properties while potentially improving metabolic stability and biological activity. This compound, with its strategically positioned acetyl and methyl ester functionalities, is a versatile intermediate for further molecular elaboration.[1] The ketone and ester groups provide reactive handles for a variety of chemical transformations, including carbon-carbon bond formation, heterocycle synthesis, and functional group interconversions, making it a valuable precursor in drug discovery and development.[2]
Table 1: Physicochemical Properties of this compound [1][4]
| Property | Value |
| CAS Number | 4101-81-9 |
| Molecular Formula | C₈H₈O₃S |
| Molecular Weight | 184.21 g/mol |
| Melting Point | 137-138 °C |
| Boiling Point | 127-128 °C at 1 mmHg |
| Appearance | White to light yellow crystalline powder |
Primary Synthetic Route: Friedel-Crafts Acylation
The most common and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of methyl thiophene-2-carboxylate. This electrophilic aromatic substitution reaction introduces an acetyl group onto the thiophene ring.[5]
Mechanistic Rationale and Regioselectivity
The Friedel-Crafts acylation proceeds via the formation of a highly electrophilic acylium ion, typically generated from acetic anhydride or acetyl chloride in the presence of a Lewis acid or a strong protic acid catalyst.[6] The thiophene ring, being an electron-rich aromatic system, acts as a nucleophile and attacks the acylium ion.
The regioselectivity of the acylation is a critical aspect of this synthesis. The substitution occurs preferentially at the 5-position of the thiophene ring. This is due to the electronic properties of the starting material, methyl thiophene-2-carboxylate. The ester group at the 2-position is an electron-withdrawing group, which deactivates the thiophene ring towards electrophilic attack. However, the sulfur atom in the thiophene ring can stabilize the positive charge in the intermediate carbocation (the sigma complex) through resonance. The most stable resonance structures are formed when the electrophile attacks the 5-position, as this allows for the delocalization of the positive charge over a greater number of atoms, including the sulfur atom, without placing it adjacent to the deactivating ester group.
Diagram 1: Reaction Mechanism of Friedel-Crafts Acylation
Caption: Mechanism of Friedel-Crafts Acylation.
Experimental Protocol
The following protocol is adapted from established procedures for the acylation of thiophene derivatives and provides a reliable method for the synthesis of this compound.[7]
Materials and Reagents:
-
Methyl thiophene-2-carboxylate
-
Acetic anhydride
-
85% Phosphoric acid (H₃PO₄)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine methyl thiophene-2-carboxylate and acetic anhydride.
-
Catalyst Addition: While stirring the mixture, slowly add 85% phosphoric acid dropwise. An exothermic reaction may be observed.
-
Reaction: Heat the reaction mixture to 70-80°C and maintain this temperature with stirring for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with dichloromethane and transfer it to a separatory funnel.
-
Neutralization: Carefully wash the organic layer with deionized water, followed by a saturated solution of sodium bicarbonate to neutralize any remaining acid. Be cautious of gas evolution during the bicarbonate wash.
-
Drying and Solvent Removal: Separate the organic layer and dry it over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of hexane and ethyl acetate) or by column chromatography on silica gel to yield pure this compound as a crystalline solid.
Table 2: Reagent Quantities and Reaction Parameters
| Reagent/Parameter | Molar Ratio/Value |
| Methyl thiophene-2-carboxylate | 1.0 eq |
| Acetic anhydride | 2.0 - 4.0 eq |
| 85% Phosphoric acid | Catalytic amount |
| Temperature | 70-80 °C |
| Reaction Time | 2-4 hours |
| Typical Yield | 70-85% |
Alternative Synthetic Route: Direct Carboxylation of 2-Acetylthiophene
An alternative approach to this compound involves the direct introduction of a methoxycarbonyl group at the 5-position of 2-acetylthiophene. This method circumvents the need to handle the potentially less stable methyl thiophene-2-carboxylate as a starting material.
Reaction Principle
This transformation can be achieved using a system of methanol, carbon tetrachloride, and a transition metal catalyst, such as a vanadium complex (e.g., VO(acac)₂). The reaction proceeds regioselectively, with the methoxycarbonyl group being introduced at the 5-position of the 2-acetylthiophene. This method is particularly noteworthy for its high regioselectivity and good yield.
Experimental Protocol Outline
A general procedure for this type of reaction is as follows:
-
Reaction Setup: In a pressure-resistant reaction vessel, combine 2-acetylthiophene, methanol, carbon tetrachloride, and the vanadium catalyst.
-
Reaction: Seal the vessel and heat the mixture to a high temperature (e.g., 175°C) for several hours.
-
Work-up and Purification: After cooling, the reaction mixture is worked up using standard extractive procedures. The product is then purified by chromatography or recrystallization.
Table 3: Comparison of Synthetic Routes
| Feature | Friedel-Crafts Acylation | Direct Carboxylation |
| Starting Material | Methyl thiophene-2-carboxylate | 2-Acetylthiophene |
| Key Reagents | Acetic anhydride, Phosphoric acid | Methanol, CCl₄, Vanadium catalyst |
| Advantages | Well-established, milder conditions | High regioselectivity, good yield |
| Disadvantages | Potential for side reactions | High temperature, use of CCl₄ |
Diagram 2: Synthetic Workflow
Caption: General workflow for synthesis and purification.
Characterization
Thorough characterization of the synthesized this compound is essential to confirm its identity and purity. The following spectroscopic data are expected for the final product.
-
¹H NMR: The proton NMR spectrum should exhibit distinct signals corresponding to the methyl ester protons, the acetyl methyl protons, and the two aromatic protons on the thiophene ring. The aromatic protons are expected to appear as doublets due to coupling.
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbons of the ester and ketone, the methyl carbons, and the four carbons of the thiophene ring.
-
IR Spectroscopy: The infrared spectrum should display strong absorption bands corresponding to the C=O stretching vibrations of the ester and ketone groups, typically in the range of 1660-1730 cm⁻¹.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (184.21 g/mol ).[4]
Safety Considerations
As with any chemical synthesis, adherence to proper safety protocols is paramount.
-
Reagents: Acetic anhydride is corrosive and a lachrymator. Phosphoric acid is corrosive. Dichloromethane is a volatile and potentially carcinogenic solvent. 2-Acetylthiophene is toxic if swallowed, in contact with skin, or if inhaled.[8][9] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.
-
Reaction: The Friedel-Crafts acylation can be exothermic, especially during the addition of the catalyst. Proper temperature control is necessary to avoid uncontrolled reactions.
-
Work-up: The neutralization step with sodium bicarbonate will produce carbon dioxide gas. This should be done slowly and with adequate venting to prevent pressure buildup in the separatory funnel.
Conclusion
The synthesis of this compound is a well-established process, with the Friedel-Crafts acylation of methyl thiophene-2-carboxylate being the most practical and efficient method for laboratory and industrial scale production. This guide has provided a detailed protocol for this synthesis, including an understanding of the underlying chemical principles. The alternative route via direct carboxylation of 2-acetylthiophene offers a viable alternative, particularly when the starting material is readily available. By following the procedures and safety precautions outlined in this document, researchers can confidently and safely synthesize this valuable chemical intermediate for their research and development endeavors.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound - Lead Sciences [lead-sciences.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound | C8H8O3S | CID 13156400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 6. websites.umich.edu [websites.umich.edu]
- 7. US4130566A - Process for producing 5-carboxy-2-acetylthiophene - Google Patents [patents.google.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. lobachemie.com [lobachemie.com]
Physical and chemical properties of Methyl 5-acetylthiophene-2-carboxylate
An In-Depth Technical Guide to Methyl 5-acetylthiophene-2-carboxylate
Prepared by: Gemini, Senior Application Scientist
Introduction: A Versatile Heterocyclic Building Block
This compound is a bifunctional organic compound featuring a thiophene core, a heterocyclic motif of significant interest in medicinal and materials science.[1] The strategic placement of a methyl ester at the 2-position and an acetyl group at the 5-position imbues the molecule with a rich and versatile reactivity profile. This dual functionality allows it to serve as a valuable intermediate in the synthesis of more complex molecular architectures.[1][2] Its structure is a cornerstone for creating a variety of thiophene-based compounds that have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[2][3] This guide provides an in-depth analysis of its physical, chemical, and spectroscopic properties for researchers, scientists, and drug development professionals.
PART 1: Physicochemical & Spectroscopic Profile
A precise understanding of a compound's physical and spectroscopic properties is fundamental to its application in synthesis and analysis. These parameters dictate choices regarding reaction conditions, purification methods, and structural confirmation.
Core Physicochemical Properties
The key physical and computed properties of this compound are summarized below. These values are critical for handling, dosage, and predicting the compound's behavior in various solvent systems.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [4][] |
| CAS Number | 4101-81-9 | [4][6][7] |
| Molecular Formula | C₈H₈O₃S | [2][4] |
| Molecular Weight | 184.21 g/mol | [2][4] |
| Melting Point | 137-138 °C | [2] |
| Boiling Point | 127-128 °C at 1 mmHg | [2] |
| Density (Predicted) | 1.241 ± 0.06 g/cm³ | [2] |
| XLogP3 (Computed) | 1.8 | [4] |
| Hydrogen Bond Donors | 0 | [4] |
| Hydrogen Bond Acceptors | 3 | [4] |
| Rotatable Bonds | 2 | [4] |
Structural Representation
The structural formula provides a clear visualization of the functional group arrangement on the thiophene ring, which is central to its reactivity.
Caption: 2D Structure of this compound.
Spectroscopic Signature
While specific spectra for this exact compound are not publicly cataloged, its structure allows for the confident prediction of its key spectroscopic features, which are essential for reaction monitoring and quality control.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be highly characteristic.
-
Thiophene Protons: Two doublets would appear in the aromatic region (approx. 7.0-8.0 ppm), corresponding to the two protons on the thiophene ring. Their mutual coupling (J-coupling) would confirm their adjacent positions.
-
Methyl Ester Protons: A singlet integrating to three protons would be observed, typically around 3.8-4.0 ppm, corresponding to the -OCH₃ group.
-
Acetyl Protons: A sharp singlet, also integrating to three protons, would be present in the aliphatic region (approx. 2.5-2.7 ppm), representing the -C(O)CH₃ group.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show eight distinct signals.
-
Carbonyl Carbons: Two signals in the downfield region (160-200 ppm) for the ester and ketone carbonyls.
-
Thiophene Carbons: Four signals in the aromatic region (approx. 120-150 ppm).
-
Methyl Carbons: Two signals in the upfield region for the ester methyl (~50-55 ppm) and the acetyl methyl (~25-30 ppm).
-
-
IR (Infrared) Spectroscopy: The IR spectrum is dominated by strong absorptions from the carbonyl groups.
-
A strong, sharp peak around 1710-1730 cm⁻¹ corresponding to the C=O stretch of the methyl ester.
-
Another strong, sharp peak around 1660-1680 cm⁻¹ for the C=O stretch of the acetyl ketone. The conjugation with the thiophene ring lowers this frequency compared to a simple alkyl ketone.
-
-
MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) at m/z = 184. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, m/z = 31) and the acetyl group (-COCH₃, m/z = 43).
PART 2: Chemical Properties and Reactivity
The synthetic utility of this compound stems from the distinct reactivity of its three components: the acetyl group, the methyl ester, and the thiophene ring.[1] This allows for selective chemical transformations.
Caption: Reactivity map of this compound.
Reactivity of the Acetyl Group
The ketone functionality is a versatile handle for chain extension and functional group interconversion.
-
Nucleophilic Addition: The carbonyl carbon is electrophilic and readily undergoes addition reactions with nucleophiles like Grignard reagents or organolithium compounds to form tertiary alcohols. It can also be reduced to a secondary alcohol using agents like sodium borohydride (NaBH₄).
-
Condensation Reactions: The α-protons of the acetyl group are acidic and can be deprotonated to form an enolate. This enolate can then participate in various condensation reactions, such as the Knoevenagel or Claisen-Schmidt condensations, to form new carbon-carbon bonds.[8]
Reactivity of the Methyl Ester Group
The ester group is primarily a site for nucleophilic acyl substitution.
-
Saponification: The ester can be easily hydrolyzed under basic conditions (e.g., using NaOH or KOH) to yield the corresponding 5-acetylthiophene-2-carboxylic acid.[9] This is a common step to unmask the carboxylic acid for further reactions.
-
Amidation: Reaction with primary or secondary amines can convert the ester into the corresponding amide, a key linkage in many biologically active molecules.
Reactivity of the Thiophene Ring
The thiophene ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. However, the existing electron-withdrawing acetyl and ester groups deactivate the ring, making these reactions more challenging than on unsubstituted thiophene. Substitution, if forced, would likely occur at the 3- or 4-positions.
PART 3: Synthesis and Experimental Protocols
As a key intermediate, robust synthetic routes to this compound are essential. A common strategy involves the Friedel-Crafts acylation of a thiophene precursor.
Generalized Synthetic Workflow
A logical pathway involves the acylation of methyl thiophene-2-carboxylate. This approach installs the acetyl group at the 5-position due to the directing effect of the ester and the inherent reactivity of the thiophene ring.
Caption: Synthetic pathway via Friedel-Crafts acylation.
Example Protocol: Saponification to 5-Acetylthiophene-2-carboxylic acid
This protocol describes the hydrolysis of the methyl ester, a common subsequent step in a synthetic sequence. This procedure is illustrative, and reaction times and temperatures should be optimized based on laboratory-scale monitoring (e.g., by TLC).
Objective: To convert this compound to 5-Acetylthiophene-2-carboxylic acid.
Materials:
-
This compound (1.0 eq)
-
Methanol (or Ethanol/Water mixture)
-
Sodium Hydroxide (NaOH, 1.1 - 1.5 eq)
-
Hydrochloric Acid (HCl), 2M solution
-
Deionized Water
-
Round-bottom flask, magnetic stirrer, condenser, pH paper, Buchner funnel
Procedure:
-
Dissolution: Dissolve this compound in methanol in a round-bottom flask equipped with a magnetic stirrer. The volume should be sufficient to ensure full dissolution upon gentle warming.
-
Scientist's Note: Using an alcohol co-solvent ensures the organic starting material and the aqueous base are miscible, facilitating a homogenous reaction.
-
-
Hydrolysis: Add a solution of sodium hydroxide in water to the flask. Attach a condenser and heat the mixture to reflux (typically 60-70 °C for methanol).
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting material spot (which is less polar) and the appearance of a new, more polar spot at the baseline (the carboxylate salt) indicates completion. This typically takes 1-3 hours.
-
Work-up & Acidification: Cool the reaction mixture to room temperature and then further in an ice bath. Slowly add 2M HCl dropwise while stirring. Monitor the pH with pH paper. Continue adding acid until the solution is acidic (pH ~2).
-
Trustworthiness Check: The formation of a precipitate (the neutral carboxylic acid) upon acidification is a key visual confirmation that the reaction was successful.[10] The low solubility of the product in acidic water drives its isolation.
-
-
Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel.
-
Purification: Wash the collected solid with cold deionized water to remove inorganic salts. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) if necessary. Dry the final product under vacuum.
PART 4: Applications and Relevance in Drug Development
This compound is not typically an active pharmaceutical ingredient (API) itself but is a crucial building block.[2] The thiophene scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is frequently found in potent, biologically active compounds.[1]
-
Scaffold for Synthesis: It provides a rigid, aromatic core onto which various pharmacophores can be appended via reactions at the acetyl and ester positions. This allows for the rapid generation of compound libraries for screening.
-
Kinase Inhibitors: The thiophene moiety is present in numerous kinase inhibitors, which are a major class of anti-cancer drugs. The ability to functionalize the ring and its substituents is key to achieving target specificity.[1]
-
Agrochemicals: Thiophene derivatives are used in the development of pesticides and herbicides.[2][11] This compound serves as an intermediate for creating new agrochemical agents.
-
Arotinolol Impurity: It is also identified as an impurity related to Arotinolol, a beta-blocker, making it important for analytical and quality control purposes in the pharmaceutical industry.[4]
PART 5: Safety and Handling
Proper handling of all chemical reagents is paramount in a research environment. Based on available Safety Data Sheets (SDS), this compound requires standard laboratory precautions.
-
Hazards: The compound is generally classified as causing skin irritation and serious eye irritation.[12][13] It may also cause respiratory irritation. Ingestion and inhalation should be avoided.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[12][13]
-
Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[14] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][13] It should be stored away from strong oxidizing agents.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[12]
References
- 1. nbinno.com [nbinno.com]
- 2. This compound [myskinrecipes.com]
- 3. Buy 5-Acetylthiophene-2-carboxamide | 68257-89-6 [smolecule.com]
- 4. This compound | C8H8O3S | CID 13156400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound - Safety Data Sheet [chemicalbook.com]
- 7. This compound | 4101-81-9 [chemicalbook.com]
- 8. mdpi.com [mdpi.com]
- 9. 5-Acetylthiophene-2-carboxylic acid | C7H6O3S | CID 3742727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chembk.com [chembk.com]
- 11. chemimpex.com [chemimpex.com]
- 12. fishersci.com [fishersci.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. merckmillipore.com [merckmillipore.com]
An In-depth Technical Guide to Methyl 5-acetylthiophene-2-carboxylate (CAS 4101-81-9)
For Researchers, Scientists, and Drug Development Professionals
Foreword
Methyl 5-acetylthiophene-2-carboxylate, bearing the CAS number 4101-81-9, is a key heterocyclic building block in the landscape of modern organic synthesis. Its unique arrangement of functional groups on the thiophene core—a methyl ester and an acetyl group—renders it a versatile synthon for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, spectroscopic characterization, and its application as a crucial intermediate in the synthesis of contemporary pharmaceuticals.
Chemical Identity and Physicochemical Properties
This compound is an organic compound featuring a thiophene ring substituted at the 2- and 5-positions with a methyl carboxylate and an acetyl group, respectively.[1][2] This structure provides two reactive sites for further chemical transformations, making it a valuable intermediate in multi-step syntheses.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 4101-81-9 | [3] |
| Molecular Formula | C₈H₈O₃S | [2][3] |
| Molecular Weight | 184.21 g/mol | [2][3] |
| IUPAC Name | This compound | [3] |
| Synonyms | 5-Acetyl-thiophene-2-carboxylic acid methyl ester, Methyl 5-acetyl-2-thiophenecarboxylate | [3] |
| Appearance | Powder | [4] |
| Melting Point | 137-138 °C | [2] |
| Boiling Point | 127-128 °C at 1 mmHg | [2] |
| Density (Predicted) | 1.241±0.06 g/cm³ | [2] |
| Storage | 2-8°C, protected from light, under inert gas | [2] |
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the Friedel-Crafts acylation of methyl thiophene-2-carboxylate. This electrophilic aromatic substitution reaction introduces the acetyl group onto the thiophene ring.[5][6] The regioselectivity of the reaction is directed to the 5-position due to the electronic properties of the thiophene ring and the directing effect of the methyl carboxylate group.[7]
Figure 1: Conceptual workflow for the Friedel-Crafts acylation of methyl thiophene-2-carboxylate.
Experimental Protocol: Friedel-Crafts Acylation
This protocol is a representative procedure based on established methods for Friedel-Crafts acylation of thiophene derivatives.[8][9]
Materials:
-
Methyl thiophene-2-carboxylate
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Ice
-
Hydrochloric acid (HCl), 5% aqueous solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Addition funnel
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane. Cool the suspension to 0-5 °C using an ice bath.
-
Formation of Acylium Ion: In a separate, dry flask, dissolve acetyl chloride (1.05 equivalents) in anhydrous dichloromethane. Transfer this solution to an addition funnel.
-
Addition: Add the acetyl chloride solution dropwise to the stirred suspension of aluminum chloride over 10-15 minutes, maintaining the temperature between 0-5 °C. Stir the resulting mixture for an additional 30 minutes at this temperature to ensure the complete formation of the acylium ion.
-
Substrate Addition: Dissolve methyl thiophene-2-carboxylate (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the reaction mixture, again keeping the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
Quenching: Carefully pour the reaction mixture over crushed ice. This should be done in a fume hood as HCl gas will be evolved.
-
Work-up: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers and wash sequentially with 5% HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford this compound as a solid.
Spectroscopic Characterization
While a comprehensive, publicly available set of assigned spectra for this compound is limited, the expected spectral features can be inferred from the analysis of closely related compounds and general principles of spectroscopy.[10][11][12]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the protons on the thiophene ring, the methyl ester, and the acetyl group.
Expected ¹H NMR (CDCl₃, 400 MHz) Chemical Shifts and Assignments:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.8-8.0 | d | 1H | H-4 |
| ~7.2-7.4 | d | 1H | H-3 |
| ~3.9 | s | 3H | -OCH₃ |
| ~2.6 | s | 3H | -C(O)CH₃ |
The coupling constant between H-3 and H-4 is expected to be in the range of 3-5 Hz.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
Expected ¹³C NMR (CDCl₃, 100 MHz) Chemical Shifts:
| Chemical Shift (ppm) | Assignment |
| ~190 | -C (O)CH₃ |
| ~162 | -C (O)OCH₃ |
| ~145 | C-5 |
| ~138 | C-2 |
| ~134 | C-4 |
| ~132 | C-3 |
| ~52 | -OC H₃ |
| ~26 | -C(O)C H₃ |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the carbonyl groups and the thiophene ring.
Expected IR (KBr) Absorption Bands:
| Wavenumber (cm⁻¹) | Assignment |
| ~1720-1740 | C=O stretch (ester) |
| ~1660-1680 | C=O stretch (ketone) |
| ~1500-1550 | C=C stretch (thiophene ring) |
| ~1250 | C-O stretch (ester) |
| ~700-800 | C-S stretch (thiophene ring) |
Mass Spectrometry (MS)
The mass spectrum under electron ionization (EI) is expected to show the molecular ion peak and characteristic fragmentation patterns.[3][13][14]
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): m/z = 184
-
Loss of methoxy radical (-OCH₃): m/z = 153
-
Loss of acetyl radical (-COCH₃): m/z = 141
-
Formation of acetyl cation (CH₃CO⁺): m/z = 43 (often a base peak)
Applications in Drug Discovery and Development
This compound serves as a pivotal intermediate in the synthesis of various biologically active molecules.[2] Its utility is prominently highlighted in the preparation of precursors for novel insecticides and pharmaceuticals.
Intermediate in the Synthesis of a Lotilaner Precursor
Methyl 5-acetyl-3-methylthiophene-2-carboxylate, a derivative of the title compound, is a key intermediate in the synthesis of the veterinary pharmaceutical Lotilaner.[15] While the direct conversion of this compound to this specific intermediate is not explicitly detailed in the readily available literature, its structural similarity suggests its potential as a starting material for the synthesis of the core thiophene scaffold required for Lotilaner. The synthesis of the key carboxylic acid intermediate for Lotilaner, 3-methyl-5-[(5S)-5-(3,4,5-trichlorophenyl)-5-(trifluoromethyl)-4H-isoxazol-3-yl]thiophene-2-carboxylic acid, has been described in the patent literature.[16]
Figure 2: Synthetic relationship between a derivative of the title compound and the pharmaceutical Lotilaner.
Safety and Handling
This compound is classified as an irritant.[10] As with all laboratory chemicals, it should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area or fume hood.
GHS Hazard Statements:
-
H315: Causes skin irritation.[10]
-
H319: Causes serious eye irritation.[10]
-
H335: May cause respiratory irritation.[10]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[10]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[17]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[17]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[17]
The toxicological properties of this compound have not been fully investigated, and therefore, it should be handled with care.[17]
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its straightforward preparation via Friedel-Crafts acylation and the presence of two modifiable functional groups make it an attractive starting material for the synthesis of a wide range of more complex molecules, including active pharmaceutical ingredients. This guide provides a foundational understanding of its properties, synthesis, and applications, serving as a valuable resource for researchers in the field of drug discovery and development.
References
- 1. myneni.princeton.edu [myneni.princeton.edu]
- 2. This compound [myskinrecipes.com]
- 3. This compound | C8H8O3S | CID 13156400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. L13588.14 [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. tsijournals.com [tsijournals.com]
- 7. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. 5-Acetylthiophene-2-carboxylic acid | C7H6O3S | CID 3742727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2-Acetyl-5-methylthiophene | C7H8OS | CID 83655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. dev.spectrabase.com [dev.spectrabase.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. whitman.edu [whitman.edu]
- 15. apicule.com [apicule.com]
- 16. WO2022016490A1 - Process for lotilaner intermediate - Google Patents [patents.google.com]
- 17. fishersci.com [fishersci.com]
Structure Elucidaion of Methyl 5-acetylthiophene-2-carboxylate
An In-depth Technical Guide:
Prepared by: Gemini, Senior Application Scientist
Introduction
Methyl 5-acetylthiophene-2-carboxylate is a key heterocyclic building block in modern organic synthesis. Its disubstituted thiophene scaffold is a privileged structure found in numerous pharmacologically active compounds and advanced materials.[1][2][3] Thiophene-based molecules are integral to the development of anti-inflammatory, antimicrobial, and antitumor agents, making them highly valuable in drug discovery.[1] An unambiguous determination of its molecular structure is the foundational prerequisite for its application in complex synthetic pathways and for understanding its structure-activity relationships.
This guide provides a comprehensive, multi-technique approach to the structural elucidation of this compound. We will proceed from fundamental molecular formula determination to the intricate connectivity mapping using advanced spectroscopic methods. The narrative emphasizes not just the interpretation of data, but the strategic logic behind the selection and integration of analytical techniques, reflecting a field-proven workflow for characterizing novel organic molecules.
Part 1: Foundational Analysis - Molecular Formula and Unsaturation
The first step in any structure elucidation is to determine the molecular formula and the degree of unsaturation, which provides initial clues about the presence of rings or multiple bonds.[4][5]
Index of Hydrogen Deficiency (IHD)
The IHD is calculated using the formula: IHD = C - (H/2) - (X/2) + (N/2) + 1
For C₈H₈O₃S (halogens 'X' and nitrogen 'N' are absent, oxygen and sulfur do not affect the calculation): IHD = 8 - (8/2) + 1 = 5
An IHD of 5 indicates a significant degree of unsaturation. This value is consistent with an aromatic system (which accounts for 4 degrees: one ring and three double bonds) and an additional double bond, likely a carbonyl group. This initial calculation immediately directs our analytical strategy toward identifying an aromatic ring and carbonyl functionalities.
Part 2: Integrated Spectroscopic Workflow
No single spectroscopic technique provides a complete structural picture.[7][8] A robust elucidation relies on the synergistic integration of data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique offers a unique piece of the structural puzzle.
Caption: Integrated workflow for structure elucidation.
Part 3: Experimental Protocols & Data Interpretation
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Protocol: A sample is analyzed using an electron ionization (EI) mass spectrometer. The resulting spectrum provides the mass-to-charge ratio (m/z) of the parent molecule and its fragments.
Expected Data & Interpretation: Mass spectrometry serves to confirm the molecular weight and offers insights into the molecule's stability and composition through its fragmentation pattern.[9][10][11]
-
Molecular Ion (M⁺•): The spectrum should exhibit a clear molecular ion peak at m/z ≈ 184. This corresponds to the molecular weight of C₈H₈O₃S and confirms the molecular formula.[6]
-
Isotope Peaks: The presence of a sulfur atom will be indicated by a characteristic M+2 peak (from the ³⁴S isotope) with an abundance of approximately 4.4% relative to the M⁺• peak.
Fragmentation Analysis: The primary fragmentation pathways are predictable based on the functional groups present (an acetyl group and a methyl ester).
| m/z | Fragment Lost | Structure of Fragment | Significance |
| 169 | •CH₃ | Methyl Radical | Loss of the acetyl methyl group, indicating a -COCH₃ moiety. |
| 153 | •OCH₃ | Methoxy Radical | Loss from the methyl ester group, a classic fragmentation for methyl esters. |
| 141 | •COCH₃ | Acetyl Radical | Cleavage of the entire acetyl group. |
| 125 | CO + •OCH₃ | Carbon Monoxide & Methoxy Radical | Subsequent fragmentation following the loss of the methoxy group. |
| 43 | C₇H₅O₂S | Acetyl Cation [CH₃CO]⁺ | A prominent peak indicating the presence of an acetyl group. |
Infrared (IR) Spectroscopy: Functional Group Identification
Protocol: An IR spectrum is obtained using an ATR-FTIR spectrometer. The sample is analyzed neat (as a solid).
Expected Data & Interpretation: IR spectroscopy is exceptionally useful for identifying the specific types of carbonyl groups and confirming the aromatic nature of the thiophene ring.[8][12]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Causality & Insight |
| ~3100 | C-H Stretch | Aromatic (Thiophene) | The stretching vibration of sp² C-H bonds is typically found above 3000 cm⁻¹.[13] |
| <3000 | C-H Stretch | Aliphatic (Methyl) | Corresponds to the sp³ C-H bonds of the two methyl groups. |
| ~1725 | C=O Stretch | Ester Carbonyl | This strong, sharp absorption is characteristic of an α,β-unsaturated ester. Conjugation with the thiophene ring lowers the frequency from a typical saturated ester (~1740 cm⁻¹). |
| ~1675 | C=O Stretch | Ketone Carbonyl | A second strong, sharp carbonyl peak, at a lower frequency than the ester due to its conjugation with the electron-rich thiophene ring.[14] |
| ~1400-1550 | C=C Stretch | Aromatic Ring | Multiple bands in this region are characteristic of the thiophene ring skeletal vibrations.[15] |
| ~1250 & ~1100 | C-O Stretch | Ester | These two absorptions correspond to the asymmetric and symmetric C-O stretching of the ester linkage. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Framework
Protocol: ¹H, ¹³C, and 2D (COSY, HMBC) NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) using a deuterated solvent such as CDCl₃. Tetramethylsilane (TMS) is used as an internal standard (δ 0.00).
¹H NMR: Proton Environment and Connectivity
The ¹H NMR spectrum reveals the number of distinct proton environments, their integration (relative number of protons), and their coupling (neighboring protons).[5]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.8 | Doublet | 1H | H-3 or H-4 | Aromatic proton on the thiophene ring. The significant downfield shift is caused by the deshielding effect of the adjacent electron-withdrawing carbonyl groups. |
| ~7.6 | Doublet | 1H | H-4 or H-3 | The second aromatic proton on the thiophene ring. It appears as a doublet due to coupling with the other thiophene proton. |
| ~3.9 | Singlet | 3H | -COOCH₃ | These protons are on the methyl ester. They are deshielded by the adjacent oxygen and appear as a singlet as there are no neighboring protons. |
| ~2.6 | Singlet | 3H | -COCH₃ | Protons of the acetyl methyl group. They are deshielded by the adjacent carbonyl and also appear as a singlet. |
¹³C NMR: Carbon Skeleton
The ¹³C NMR spectrum indicates the number of unique carbon atoms and their electronic environments. Due to the molecule's lack of symmetry, 8 distinct carbon signals are expected.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~190 | -C OCH₃ | Ketone Carbonyl |
| ~162 | -C OOCH₃ | Ester Carbonyl |
| ~145-150 | C-2 or C-5 | Thiophene Ring |
| ~135-140 | C-5 or C-2 | Thiophene Ring |
| ~133-135 | C-3 or C-4 | Thiophene Ring |
| ~128-130 | C-4 or C-3 | Thiophene Ring |
| ~53 | -COOC H₃ | Ester Methyl |
| ~27 | -COC H₃ | Acetyl Methyl |
2D NMR: Unambiguous Connectivity
While 1D NMR suggests the fragments, 2D NMR experiments like COSY and HMBC are required to definitively connect them.[16]
-
¹H-¹H COSY (COrrelation SpectroscopY): This experiment would show a cross-peak between the two aromatic proton signals (~7.8 and ~7.6 ppm), confirming they are on the same ring and coupled to each other. No other correlations would be observed.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for this molecule, as it shows correlations between protons and carbons that are 2 or 3 bonds away. This allows for the assembly of the entire molecular structure.
Caption: Key HMBC correlations confirming the structure.
Key HMBC Correlations:
-
The ester methyl protons (δ ~3.9) will show a correlation to the ester carbonyl carbon (δ ~162).
-
The acetyl methyl protons (δ ~2.6) will show a correlation to the ketone carbonyl carbon (δ ~190).
-
The thiophene proton at δ ~7.8 (let's assign it H3) will correlate to the carbons at C2, C4, and C5, definitively placing it between the ester-bearing carbon and another ring carbon.
-
The thiophene proton at δ ~7.6 (assigned as H4) will correlate to the carbons at C3, C5, and the ketone carbonyl carbon, confirming its position adjacent to the acetyl-bearing carbon. These correlations lock the substituents into the 2 and 5 positions.
Part 4: Final Structure Confirmation and Conclusion
The integrated analysis of all spectroscopic data provides overwhelming and self-validating evidence for the structure of This compound .
-
MS confirms the molecular formula C₈H₈O₃S.
-
IR identifies the presence of two distinct carbonyl groups (ester and ketone) and an aromatic ring.
-
¹H and ¹³C NMR provide the inventory of all hydrogen and carbon environments.
-
COSY and HMBC NMR experiments unequivocally establish the connectivity, confirming the 2,5-disubstitution pattern on the thiophene ring.
While spectroscopic data provides a definitive solution, the ultimate confirmation for a crystalline solid can be achieved through single-crystal X-ray crystallography . This technique would provide precise bond lengths, bond angles, and intermolecular packing information, serving as an absolute proof of the elucidated structure.[17]
This guide has demonstrated a logical, evidence-based workflow for structure elucidation. By systematically integrating data from multiple analytical techniques, we can confidently assign the molecular structure of key synthetic intermediates like this compound, a critical step in advancing research in medicinal chemistry and materials science.
References
- 1. This compound [myskinrecipes.com]
- 2. nbinno.com [nbinno.com]
- 3. Thiophene - Wikipedia [en.wikipedia.org]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. This compound | C8H8O3S | CID 13156400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chemical compound - Spectroscopy, Organic, Analysis | Britannica [britannica.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 14. US4130566A - Process for producing 5-carboxy-2-acetylthiophene - Google Patents [patents.google.com]
- 15. globalresearchonline.net [globalresearchonline.net]
- 16. youtube.com [youtube.com]
- 17. Crystal structure of ethyl 5-acetyl-2-{[(dimethylamino)methylidene]amino}-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reactivity of the Thiophene Ring in Methyl 5-acetylthiophene-2-carboxylate
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-acetylthiophene-2-carboxylate is a bifunctionalized heterocyclic compound that serves as a valuable building block in organic synthesis. Its utility is prominent in the development of pharmaceuticals and agrochemicals, where the thiophene scaffold is a common motif.[1] The reactivity of the thiophene ring in this specific molecule is intricately governed by the electronic interplay of its two substituents: an acetyl group and a methyl carboxylate group. This guide provides a detailed exploration of the molecule's chemical behavior, focusing on the directing effects of its functional groups and outlining strategic pathways for its further derivatization.
Thiophene is an aromatic heterocycle that, while less aromatic than benzene, is significantly more reactive towards electrophilic substitution.[2][3] The general order of reactivity for five-membered aromatic heterocycles towards electrophiles is Pyrrole > Furan > Thiophene > Benzene.[3][4][5] This heightened reactivity stems from the ability of the sulfur atom's lone pairs to participate in the π-electron system, thereby enriching the electron density of the ring carbons.[2] However, the introduction of electron-withdrawing groups, as in the case of this compound, profoundly alters this intrinsic reactivity.
The Electronic Landscape: Influence of Substituents
The chemical personality of this compound is dictated by the two electron-withdrawing groups (EWGs) attached to the ring at positions 2 and 5.
-
Methyl 2-carboxylate (-CO₂Me): This group is strongly deactivating via both inductive (-I) and resonance (-M) effects. It withdraws electron density from the thiophene ring, making it less nucleophilic.
-
5-Acetyl (-Ac): Similar to the carboxylate, the acetyl group is also a potent deactivating group, operating through both inductive and resonance effects.
The combined presence of these two EWGs renders the thiophene ring significantly less reactive towards electrophilic attack compared to its unsubstituted counterpart. The primary challenge and opportunity in utilizing this molecule lie in understanding the regioselectivity of its reactions at the two remaining unsubstituted positions, C3 and C4. Both positions are deactivated, but to different extents, which allows for selective functionalization under controlled conditions.
Caption: Electronic influence on the reactivity of the thiophene ring.
Electrophilic Aromatic Substitution (EAS)
Despite the ring's deactivation, electrophilic aromatic substitution remains a viable strategy for functionalization. The key is predicting the site of substitution. The directing effects of the EWGs are paramount: they direct incoming electrophiles to the positions meta to themselves.
-
Attack at C4: This position is meta to the 2-carboxylate group and ortho to the 5-acetyl group.
-
Attack at C3: This position is ortho to the 2-carboxylate group and meta to the 5-acetyl group.
In electrophilic aromatic substitution, attack at the C4 position is generally favored. This is because substitution ortho to a deactivating group is strongly disfavored. Therefore, the C4 position, being meta to the powerful carboxylate deactivator, is the least deactivated of the two available sites.
Key EAS Reactions and Protocols
| Reaction | Reagent(s) | Primary Product | Expected Yield |
| Bromination | Br₂, CH₂Cl₂ | Methyl 4-bromo-5-acetylthiophene-2-carboxylate | Excellent |
| Nitration | HNO₃, H₂SO₄ | Methyl 5-acetyl-4-nitrothiophene-2-carboxylate | Good |
Protocol 1: Regioselective Bromination
This protocol is adapted from the selective bromination of similar thiophene esters.[6] The reaction proceeds selectively at the C4 position.
-
Dissolution: Dissolve this compound (1.0 eq) in dichloromethane (CH₂Cl₂) at 0 °C under an inert atmosphere (N₂ or Ar).
-
Reagent Addition: Slowly add a solution of bromine (1.05 eq) in CH₂Cl₂ dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0-5 °C.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess bromine. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield Methyl 4-bromo-5-acetylthiophene-2-carboxylate.
Caption: Workflow for the regioselective bromination of the thiophene core.
Protocol 2: Regioselective Nitration
The nitration of thiophenes requires careful control due to the ring's sensitivity. For deactivated systems, standard nitrating conditions (HNO₃/H₂SO₄) can be effective.[7][8]
-
Acid Mixture: In a flask cooled to 0 °C, slowly add concentrated sulfuric acid (H₂SO₄) to fuming nitric acid (HNO₃) to generate the nitronium ion (NO₂⁺) electrophile.
-
Substrate Addition: Dissolve this compound in a minimal amount of concentrated H₂SO₄ and cool to 0 °C. Add this solution dropwise to the nitrating mixture.
-
Reaction: Maintain the reaction at 0-10 °C and stir for 1-3 hours, monitoring by TLC.
-
Workup: Carefully pour the reaction mixture onto crushed ice and water. The product will precipitate.
-
Isolation & Purification: Collect the solid precipitate by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry. Recrystallize the crude solid from a suitable solvent (e.g., ethanol) to obtain pure Methyl 5-acetyl-4-nitrothiophene-2-carboxylate.
Nucleophilic Aromatic Substitution (SNAr)
While less common for thiophenes than EAS, Nucleophilic Aromatic Substitution (SNAr) is feasible on highly electron-deficient rings, particularly those bearing a good leaving group.[9][10][11][12] The product from Protocol 1, Methyl 4-bromo-5-acetylthiophene-2-carboxylate, is an ideal candidate for SNAr reactions. The strong electron-withdrawing effects of the acetyl and carboxylate groups stabilize the negative charge in the intermediate Meisenheimer complex, facilitating the displacement of the bromide by a nucleophile.[11]
Potential nucleophiles include alkoxides, thiolates, and amines. This pathway offers a complementary strategy to electrophilic substitution for introducing a different set of functional groups at the C4 position.
Metal-Catalyzed Cross-Coupling Reactions
The most powerful and versatile strategy for elaborating the structure of this compound involves metal-catalyzed cross-coupling reactions.[13][14] The first step is the regioselective halogenation (e.g., bromination as per Protocol 1) to install a handle for coupling. The resulting Methyl 4-bromo-5-acetylthiophene-2-carboxylate is a key intermediate for forming new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organohalide and an organoboron compound, enabling the formation of C-C bonds.[15][16][17] It is widely used for functionalizing thiophene rings.[18][19]
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol 3: Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: To a reaction vessel, add Methyl 4-bromo-5-acetylthiophene-2-carboxylate (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base, typically K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).
-
Solvent: Add a degassed solvent system, commonly a mixture of 1,4-dioxane and water or toluene and water.
-
Reaction: Heat the mixture under an inert atmosphere (N₂ or Ar) to 80-100 °C. Monitor the reaction's progress by TLC or LC-MS.
-
Workup: After completion (typically 4-12 hours), cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography to yield the C4-arylated thiophene product.
Buchwald-Hartwig Amination
This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine, and it is highly effective for thiophene derivatives.[20][21][22][23]
Protocol 4: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine Methyl 4-bromo-5-acetylthiophene-2-carboxylate (1.0 eq), the desired primary or secondary amine (1.2-1.5 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 2-4 mol%), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.5-2.0 eq).
-
Solvent: Add a dry, degassed aprotic solvent like toluene or dioxane.
-
Reaction: Heat the mixture to 80-110 °C and stir until the starting material is consumed, as indicated by TLC or LC-MS (typically 6-24 hours).
-
Workup: Cool the reaction mixture, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts and catalyst residues.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel to afford the C4-aminated thiophene derivative.
References
- 1. This compound [myskinrecipes.com]
- 2. Thiophene - Wikipedia [en.wikipedia.org]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene | Pharmaguideline [pharmaguideline.com]
- 5. Relative Aromaticity & Reactivity of Pyrrole, Furan & Thiophene | PDF [slideshare.net]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. aiinmr.com [aiinmr.com]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. Pyrrole, Furan and Thiophene Nucleophilic Substitution Reactions - Chemistry Optional Notes for UPSC PDF Download [edurev.in]
- 11. researchgate.net [researchgate.net]
- 12. Nucleophilic substitution in pyrrole, thiophene and furan [quimicaorganica.org]
- 13. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel a ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09712K [pubs.rsc.org]
- 14. researchonline.jcu.edu.au [researchonline.jcu.edu.au]
- 15. Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant <i>Escherichia coli</i> sequence type 405 and computational investigation - Arabian Journal of Chemistry [arabjchem.org]
- 16. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Thiophene-Based Trimers and Their Bioapplications: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
The Strategic Application of Methyl 5-acetylthiophene-2-carboxylate in Modern Medicinal Chemistry: A Technical Guide
Introduction: The Thiophene Scaffold as a Privileged Structure in Drug Discovery
In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents is paramount. Heterocyclic compounds form the bedrock of many pharmaceuticals, and among them, the thiophene ring stands out as a "privileged scaffold."[1] Its unique electronic properties and ability to act as a bioisostere for the benzene ring allow it to favorably interact with a wide array of biological targets without the associated metabolic liabilities of benzene.[2] Thiophene derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and kinase inhibitory effects.[3][4][5][6]
This technical guide delves into the strategic utilization of a key thiophene-based building block: Methyl 5-acetylthiophene-2-carboxylate . We will explore its synthetic versatility and its potential as a starting material for the development of potent and selective therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, providing both high-level strategic insights and detailed, actionable protocols.
Chemical Profile: this compound
This compound is a bifunctional molecule, possessing both a methyl ester and an acetyl group on the thiophene core. This dual functionality is the cornerstone of its utility in medicinal chemistry, offering two distinct points for chemical modification and elaboration.[7]
| Property | Value | Reference |
| CAS Number | 4101-81-9 | [1] |
| Molecular Formula | C₈H₈O₃S | [1] |
| Molecular Weight | 184.21 g/mol | [1] |
| Melting Point | 137-138 °C | [7] |
| Boiling Point | 127-128 °C at 1 mmHg | [7] |
The presence of the electron-withdrawing acetyl and carboxylate groups influences the reactivity of the thiophene ring, directing further electrophilic substitution. More importantly, these functional groups serve as versatile handles for a variety of chemical transformations, as we will explore in the subsequent sections.
Synthetic Strategy: From Building Block to Bioactive Candidate
The true potential of this compound is realized in its role as a precursor to more complex, biologically active molecules. The methyl ester can be readily converted to a carboxamide, a common functional group in many kinase inhibitors and other therapeutic agents, while the acetyl group can be modified through various condensation and substitution reactions.[8][9]
Herein, we propose a synthetic pathway to a novel thiophene-2-carboxamide derivative, a class of compounds that has shown significant promise as anticancer agents, particularly as kinase inhibitors.[9][10]
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The Thiophene Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide to the Biological Activity of Thiophene Derivatives
Abstract
The thiophene ring, a five-membered sulfur-containing heterocycle, is a cornerstone in medicinal chemistry, recognized for its remarkable versatility and presence in a multitude of clinically approved drugs.[1] Its unique electronic properties and ability to serve as a bioisosteric replacement for the benzene ring have made it a privileged scaffold in the design of novel therapeutic agents.[2][3] This technical guide provides a comprehensive exploration of the diverse biological activities of thiophene derivatives, offering in-depth insights for researchers, scientists, and drug development professionals. We will delve into the key therapeutic areas where thiophene-based compounds have shown significant promise, including oncology, infectious diseases, inflammation, and neurodegenerative disorders. The narrative will focus on the underlying mechanisms of action, structure-activity relationships, and the practical application of key experimental protocols for evaluating their biological efficacy.
Introduction: The Enduring Significance of the Thiophene Moiety
Thiophene, first discovered as a contaminant in coal tar benzene, has evolved from a chemical curiosity to a fundamental building block in the pharmaceutical industry.[4] Its structural similarity to benzene, yet with distinct electronic characteristics due to the sulfur heteroatom, allows it to interact favorably with a wide range of biological targets.[1] The thiophene nucleus is a key component in numerous approved drugs, underscoring its therapeutic importance. This guide will provide a holistic view of the biological potential of thiophene derivatives, moving beyond a simple cataloging of activities to a deeper understanding of their medicinal chemistry.
Anticancer Activity: Targeting the Hallmarks of Malignancy
Thiophene derivatives have emerged as a significant class of anticancer agents, exhibiting a broad spectrum of activities against various cancer cell lines.[5][6] Their mechanisms of action are diverse, often targeting key pathways involved in cancer cell proliferation, survival, and metastasis.
Mechanism of Action: A Multi-pronged Attack on Cancer Cells
The anticancer effects of thiophene derivatives are often attributed to their ability to:
-
Inhibit Protein Kinases: Dysregulation of protein kinase activity is a hallmark of many cancers. Thiophene-based compounds have been designed as potent inhibitors of various kinases, including those involved in crucial signaling pathways that drive tumor growth.[7][8] For instance, certain 5-hydroxybenzothiophene derivatives have demonstrated multi-kinase inhibitory activity, targeting kinases such as Clk4, DRAK1, and haspin.[9][10] A notable example is a benzyl urea tetrahydrobenzo[b]thiophene derivative, BU17, which inhibits WEE1 kinase, a critical regulator of the G2/M cell cycle checkpoint.[11][12]
-
Induce Apoptosis: A primary goal of cancer therapy is to trigger programmed cell death, or apoptosis, in malignant cells. Thiophene derivatives have been shown to induce apoptosis through various mechanisms, including the activation of caspases 3 and 9.[11][12]
-
Disrupt Microtubule Assembly: Microtubules are essential for cell division, and their disruption can lead to mitotic arrest and cell death. Some thiophene derivatives act as antimitotic agents by inhibiting tubulin polymerization, a mechanism shared by established anticancer drugs.[11][12]
-
Inhibit Topoisomerases: These enzymes are crucial for DNA replication and repair. Thiophene-containing compounds have been identified as inhibitors of topoisomerases, leading to DNA damage and cell death.[5]
Structure-Activity Relationship (SAR) Insights
The anticancer activity of thiophene derivatives is highly dependent on the nature and position of substituents on the thiophene ring.[6] For example, the introduction of specific amide or hydrazide moieties can significantly enhance kinase inhibitory activity.[9] The planarity of the thiophene ring can also contribute to effective binding with biological targets.
Experimental Evaluation of Anticancer Activity
A systematic approach is essential for evaluating the anticancer potential of novel thiophene derivatives. This typically involves a cascade of in vitro assays.
The initial screening of anticancer compounds often involves assessing their cytotoxicity against a panel of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[13][14]
Experimental Protocol: MTT Assay [13][15][16]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the thiophene derivative and incubate for 24-72 hours.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes 50% inhibition of cell growth.
Table 1: Cytotoxic Activity of Selected Thiophene Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
| Thiophene Derivative 16b | U87MG (Glioblastoma) | 7.2 |
| Thiophene Derivative 4c | - | - |
| Thienopyrimidine Compound 5 | - | - |
| Sorafenib (Reference) | - | - |
Note: This table is a representative example. Specific IC50 values would be populated from experimental data.
To determine if a compound induces apoptosis, the Annexin V/Propidium Iodide (PI) staining assay followed by flow cytometry is a standard method.[4][17][18][19] This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Experimental Protocol: Annexin V/PI Staining [17][18]
-
Cell Treatment: Treat cells with the thiophene derivative for a specified time.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry.
Diagram: Apoptosis Detection Workflow
Caption: Workflow for apoptosis detection using Annexin V/PI staining.
Thiophene derivatives that interfere with cell division can be identified by analyzing the cell cycle distribution of treated cells using flow cytometry with propidium iodide (PI) staining.[14][20][21][22][23]
Experimental Protocol: Cell Cycle Analysis [22][23]
-
Cell Treatment and Harvesting: Treat cells with the compound, then harvest and wash them.
-
Fixation: Fix the cells in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a solution containing propidium iodide and RNase A.
-
Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Antimicrobial Activity: Combating Drug-Resistant Pathogens
The emergence of antibiotic-resistant bacteria poses a significant threat to global health. Thiophene derivatives have demonstrated promising antimicrobial activity against a range of bacterial and fungal pathogens, including drug-resistant strains.[19][21][24][25][26][27]
Mechanism of Action
The antimicrobial mechanisms of thiophene derivatives are varied and can include:
-
Inhibition of Essential Enzymes: Thiophene-based compounds can target and inhibit enzymes that are crucial for microbial survival.
-
Disruption of Cell Membrane Integrity: Some derivatives can increase the permeability of the bacterial cell membrane, leading to cell death.[19][21]
-
Inhibition of Biofilm Formation: Biofilms are communities of microorganisms that are notoriously difficult to eradicate. Certain thiophene derivatives have been shown to inhibit biofilm formation.[27]
Experimental Evaluation of Antimicrobial Activity
The primary method for assessing the antimicrobial activity of a compound is to determine its Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method) [26][28][29][30][31]
-
Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the thiophene derivative in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.
-
Incubation: Incubate the plate at an appropriate temperature for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Diagram: MIC Determination Workflow
Caption: Workflow for MIC determination by broth microdilution.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Thiophene derivatives have demonstrated significant anti-inflammatory properties, with some compounds acting as potent inhibitors of key inflammatory enzymes.[18][27][28][29][32][33][34][35]
Mechanism of Action: Targeting COX and LOX Enzymes
A primary mechanism of action for many anti-inflammatory thiophene derivatives is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[15][32][33][34][36] These enzymes are central to the inflammatory cascade, responsible for the production of prostaglandins and leukotrienes, respectively. Some thiophene-based drugs, such as Tinoridine and Tiaprofenic acid, are known for their anti-inflammatory effects through the inhibition of these enzymes.[9][18][29]
Diagram: Arachidonic Acid Cascade and Thiophene Inhibition
Caption: Inhibition of COX and LOX pathways by thiophene derivatives.
Experimental Evaluation of Anti-inflammatory Activity
In vitro assays are crucial for determining the inhibitory potential of thiophene derivatives against COX and LOX enzymes.
Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric) [8][33][37][38]
-
Reagent Preparation: Prepare assay buffer, purified COX-2 enzyme, arachidonic acid (substrate), and a fluorometric probe.
-
Reaction Setup: In a 96-well plate, combine the COX-2 enzyme, assay buffer, and the thiophene derivative at various concentrations.
-
Initiation of Reaction: Initiate the reaction by adding arachidonic acid.
-
Fluorescence Measurement: Measure the fluorescence kinetically to determine the rate of the reaction.
-
Data Analysis: Calculate the percentage of inhibition and the IC50 value.
Experimental Protocol: In Vitro LOX Inhibition Assay [7][24][32][39][40]
-
Enzyme and Substrate Preparation: Prepare a solution of lipoxygenase (e.g., from soybean) and a substrate solution (e.g., linoleic acid).
-
Incubation: Incubate the enzyme with the thiophene derivative.
-
Reaction Initiation: Start the reaction by adding the substrate.
-
Absorbance Measurement: Monitor the change in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product.
-
Data Analysis: Determine the percentage of inhibition and the IC50 value.
Activity in the Central Nervous System: Neuroprotective and Beyond
Thiophene derivatives have shown considerable potential in the treatment of neurological disorders. Their ability to cross the blood-brain barrier is a key advantage for targeting the central nervous system.[6]
Neuroprotective Effects
In the context of neurodegenerative diseases, thiophene derivatives have been investigated for their neuroprotective properties.[41][42] Some compounds have been shown to protect neurons from glutamate-induced excitotoxicity by blocking Ca2+ influx and reducing the production of reactive oxygen species.[41]
Other CNS Activities
The thiophene scaffold is present in drugs with a range of CNS activities, including antipsychotic (e.g., olanzapine) and anticonvulsant properties.[25]
Synthesis of Biologically Active Thiophene Derivatives
The synthesis of thiophene derivatives with desired biological activities is a key focus of medicinal chemistry. Several established synthetic methods are employed, with the Gewald aminothiophene synthesis being a particularly common and versatile route.[25][43] Other notable methods include the Paal-Knorr, Fiesselmann, and Hinsberg syntheses.[43] The choice of synthetic route is often dictated by the desired substitution pattern on the thiophene ring, which in turn influences the compound's biological activity.[1][5]
Conclusion and Future Perspectives
The thiophene scaffold continues to be a highly valuable and versatile platform in drug discovery. The diverse range of biological activities exhibited by its derivatives, from anticancer and antimicrobial to anti-inflammatory and neuroprotective effects, highlights its immense therapeutic potential. Future research will likely focus on the design of novel thiophene-based compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. The integration of computational modeling and high-throughput screening will undoubtedly accelerate the discovery of the next generation of thiophene-based therapeutics. This guide has provided a comprehensive overview of the biological activities of thiophene derivatives and the experimental methodologies used to evaluate them, serving as a valuable resource for the scientific community.
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- 11. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 16. researchhub.com [researchhub.com]
- 17. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
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- 19. scispace.com [scispace.com]
- 20. m.youtube.com [m.youtube.com]
- 21. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Flow cytometry with PI staining | Abcam [abcam.com]
- 23. wp.uthscsa.edu [wp.uthscsa.edu]
- 24. researchgate.net [researchgate.net]
- 25. ijprajournal.com [ijprajournal.com]
- 26. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
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- 40. Lipoxygenase Inhibitor Screening Assay Kit (ab133087) is not available | Abcam [abcam.com]
- 41. A novel phenoxy thiophene sulphonamide molecule protects against glutamate evoked oxidative injury in a neuronal cell model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 42. Neuroprotective effects of (S)-N-[4-[4-[(3,4-Dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1-benzopyran-2-yl)carbonyl]-1-piperazinyl]phenyl]-2-thiophenecarboximid-amide (BN 80933), an inhibitor of neuronal nitric-oxide synthase and an antioxidant, in model of transient focal cerebral ischemia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
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An In-depth Technical Guide to Methyl 5-acetylthiophene-2-carboxylate: A Versatile Building Block in Organic Synthesis
For Distribution to Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Trifunctional Thiophene Building Block
Methyl 5-acetylthiophene-2-carboxylate is a strategically important heterocyclic compound in the landscape of modern organic synthesis, particularly in pharmaceutical and materials science.[1] Its value stems from a unique trifunctional architecture: a central, electron-rich thiophene ring, an electrophilic acetyl group at the 5-position, and a nucleophilically susceptible methyl ester at the 2-position. This arrangement of functional groups provides chemists with three distinct and orthogonally reactive sites, enabling the construction of complex molecular scaffolds with a high degree of control and efficiency.
The thiophene core is a well-established bioisostere for the benzene ring in medicinal chemistry.[2] Its inclusion can enhance a molecule's metabolic stability, modulate its pharmacokinetic profile, and introduce favorable interactions with biological targets. Consequently, thiophene-containing compounds are prevalent in a wide array of therapeutics, including anti-inflammatory, antimicrobial, and antitumor agents.[1][3] this compound serves as a pivotal intermediate for accessing these valuable thiophene-based structures.[1][]
This guide provides an in-depth exploration of this compound as a synthetic building block. We will cover its fundamental properties, reliable synthetic protocols, key chemical transformations, and its application in the synthesis of higher-order chemical entities.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of a building block's physical and spectral properties is critical for its effective use in synthesis. The key data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 4101-81-9 | [1][5] |
| Molecular Formula | C₈H₈O₃S | [1][5] |
| Molecular Weight | 184.21 g/mol | [1][5] |
| Melting Point | 137-138 °C | [1] |
| Boiling Point | 127-128 °C at 1 mmHg | [1] |
| Appearance | White to off-white crystalline powder | [6] |
| Storage | 2-8°C, under inert gas, protected from light | [1] |
Spectroscopic Signature:
-
¹H NMR: The proton NMR spectrum is characterized by two doublets in the aromatic region corresponding to the thiophene protons at the 3- and 4-positions, a singlet for the acetyl methyl protons, and a singlet for the ester methyl protons.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the two carbonyl carbons (acetyl and ester), the four thiophene ring carbons, and the two methyl carbons.
-
IR Spectroscopy: Key vibrational bands include strong absorptions for the C=O stretching of the ketone and the ester functionalities.
Synthesis of the Building Block: The Friedel-Crafts Acylation Approach
The most common and efficient method for preparing this compound is through the Friedel-Crafts acylation of Methyl thiophene-2-carboxylate. The thiophene ring is highly activated towards electrophilic substitution, particularly at the 2- and 5-positions.[2] When the 2-position is blocked by the ester group, acylation is strongly directed to the 5-position.
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} caption { label: "Synthesis via Friedel-Crafts Acylation"; fontsize: 12; fontcolor: "#202124"; }
Detailed Experimental Protocol:
This protocol is adapted from established procedures for the acylation of thiophene derivatives.[7][8]
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add methyl 2-thiophenecarboxylate (1.0 eq) and acetic anhydride (4.0 eq).
-
Catalyst Addition: Begin stirring the mixture and heat to 70-80 °C. Cautiously add 85% phosphoric acid (H₃PO₄) dropwise via the dropping funnel.[7] An exothermic reaction may be observed. Maintain the temperature within the specified range.
-
Reaction: Stir the mixture at 70-80 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Allow the reaction mixture to cool to room temperature. Carefully pour the mixture onto crushed ice with stirring.
-
Isolation: The solid product will precipitate. Collect the crude product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield this compound as a crystalline solid.
Causality and Trustworthiness: The use of phosphoric acid is a milder alternative to stronger Lewis acids like AlCl₃, often leading to cleaner reactions and avoiding potential degradation of the sensitive thiophene ring.[8] Acetic anhydride serves as both the acylating agent and the solvent. The large excess ensures the reaction proceeds to completion. The aqueous workup hydrolyzes any remaining acetic anhydride and precipitates the water-insoluble product, providing a straightforward and reliable isolation procedure.
Key Synthetic Transformations and Applications
The true power of this compound lies in the diverse array of subsequent reactions it can undergo.
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} caption { label: "Reactivity Map of the Building Block"; fontsize: 12; fontcolor: "#202124"; }
Transformations of the Acetyl Group
The acetyl group is a versatile handle for carbon-carbon and carbon-heteroatom bond formation.
-
Oxidation (Haloform Reaction): The methyl ketone can be oxidized to a carboxylic acid. Treatment with sodium hypochlorite (NaOCl) can convert the acetyl group into a carboxylate, which upon acidification yields 5-carboxy-2-thiophenecarboxylic acid derivatives.[9] This provides a route to di-acid substituted thiophenes.
-
Condensation Reactions:
-
Claisen-Schmidt Condensation: Reaction with aromatic aldehydes under basic conditions yields thiophene-containing chalcones, which are precursors to flavonoids and other heterocyclic systems.
-
Gewald Aminothiophene Synthesis: The acetyl group can serve as the ketone component in the Gewald reaction. Condensation with an activated nitrile (e.g., malononitrile) and elemental sulfur in the presence of a base leads to the formation of highly substituted aminothiophenes.[10] These products are themselves valuable building blocks for complex fused heterocycles.
-
-
α-Halogenation: Bromination at the α-carbon of the acetyl group creates an α-bromo ketone. This functional group is a powerful electrophile, ideal for constructing more complex heterocyclic systems, such as thiazoles, through Hantzsch-type reactions.
Modification of the Ester Group
The methyl ester provides a direct route to other carboxylic acid derivatives.
-
Saponification: Basic hydrolysis (e.g., with NaOH or KOH) readily cleaves the ester to yield the corresponding sodium or potassium salt of 5-acetylthiophene-2-carboxylic acid.[11] Subsequent acidification provides the free carboxylic acid, a key intermediate for amide bond formation or further derivatization.
-
Amidation: The carboxylic acid can be activated (e.g., to an acid chloride with SOCl₂ or using coupling reagents like HATU) and reacted with various amines to generate a library of amides.[3] This is a common strategy in drug discovery to explore the structure-activity relationship (SAR) by varying the amide substituent.
Reactions on the Thiophene Ring
While the ring is somewhat deactivated by the two electron-withdrawing groups, it can still undergo electrophilic substitution, typically at the 3- or 4-positions. Halogenation (e.g., with N-bromosuccinimide, NBS) can introduce bromine atoms onto the ring, providing further points for diversification, for instance, through palladium-catalyzed cross-coupling reactions.[12]
Case Study: Application in Kinase Inhibitor Scaffolds
Thiophene-based heterocycles are prominent scaffolds in the design of kinase inhibitors for oncology. For example, the core of Ripretinib, a treatment for gastrointestinal stromal tumors (GIST), features a thiophene ring.[3] Building blocks like this compound are instrumental in synthesizing complex heterocyclic systems like thienopyrimidines, which are common cores for such inhibitors.
Illustrative Workflow: Synthesis of a Thienopyrimidine Core
-
Condensation: this compound is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA). This reaction transforms the acetyl group into an enaminone.
-
Cyclization: The resulting enaminone intermediate is then treated with a guanidine derivative. The guanidine undergoes a cyclocondensation reaction with the enaminone and the adjacent ester group to form the fused thienopyrimidine ring system.
This two-step sequence efficiently constructs a complex, drug-like scaffold from the relatively simple starting material, highlighting its utility in medicinal chemistry programs.[3]
Conclusion
This compound is a high-value, versatile, and readily accessible building block for organic synthesis. Its three distinct points of reactivity—the acetyl group, the methyl ester, and the thiophene ring—offer a rich platform for chemical diversification. The ability to selectively manipulate each functional group allows for the efficient and controlled construction of complex molecular architectures, making it an indispensable tool for researchers in drug discovery, agrochemicals, and materials science.[1][6]
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An In-depth Technical Guide to the Synthesis of Methyl 5-acetylthiophene-2-carboxylate
Introduction: The Significance of Methyl 5-acetylthiophene-2-carboxylate in Modern Chemistry
This compound is a pivotal intermediate in the landscape of organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1] Its thiophene core is a privileged scaffold in medicinal chemistry, contributing to the biological activity of numerous drugs. The presence of both an acetyl group and a methyl ester on the thiophene ring provides two reactive handles for further molecular elaboration, making it a versatile building block for the synthesis of complex target molecules, including kinase inhibitors and other active pharmaceutical ingredients (APIs). This guide provides an in-depth review of the primary synthetic methodologies for obtaining this compound, offering a critical analysis of each approach to aid researchers and process chemists in selecting the most suitable route for their specific needs.
Strategic Approaches to Synthesis: A Comparative Overview
The synthesis of this compound can be broadly categorized into three main strategies, each with its own set of advantages and limitations:
-
Direct Acylation of a Precursor Ester: This approach involves the direct introduction of the acetyl group onto a pre-existing methyl thiophene-2-carboxylate scaffold, primarily through Friedel-Crafts acylation.
-
Two-Step Synthesis via a Carboxylic Acid Intermediate: This method first targets the synthesis of 5-acetyl-2-thiophenecarboxylic acid, which is then esterified to yield the final product.
-
Modern Catalytic and Organometallic Approaches: This category encompasses palladium-catalyzed cross-coupling reactions and the use of organometallic reagents like Grignard reagents to construct the target molecule.
This guide will now delve into the specifics of each of these synthetic pathways, providing detailed protocols, mechanistic insights, and comparative data.
Method 1: Friedel-Crafts Acylation of Methyl 2-Thiophenecarboxylate
The Friedel-Crafts acylation is a classic and widely used electrophilic aromatic substitution reaction for the formation of aryl ketones.[2][3] In the context of synthesizing this compound, this method involves the direct acylation of methyl 2-thiophenecarboxylate with an acetylating agent, typically acetic anhydride or acetyl chloride, in the presence of a Lewis acid catalyst.[4]
Causality Behind Experimental Choices
The choice of reagents and conditions for the Friedel-Crafts acylation of thiophene derivatives is dictated by the reactivity of the thiophene ring and the need for regiocontrol. The thiophene ring is more reactive than benzene in electrophilic aromatic substitution, which can lead to side reactions if the conditions are too harsh.[4] The acylation of thiophene and its derivatives preferentially occurs at the 2- and 5-positions due to the superior resonance stabilization of the cationic intermediate formed upon electrophilic attack at these positions.[1] When starting with methyl 2-thiophenecarboxylate, the ester group is a deactivating group, yet the acetyl group will still preferentially add to the 5-position.
The selection of the Lewis acid catalyst is critical. While aluminum chloride (AlCl₃) is a powerful catalyst, its high reactivity can sometimes lead to the decomposition of sensitive substrates like thiophenes.[4] Milder Lewis acids, such as zinc chloride (ZnCl₂) or solid acid catalysts (e.g., zeolites), can offer better yields and cleaner reactions for thiophene substrates.[4] Acetic anhydride is often preferred over acetyl chloride as the acylating agent due to its lower cost and easier handling.[4]
Experimental Protocol: Friedel-Crafts Acylation
Materials:
-
Methyl 2-thiophenecarboxylate
-
Acetic anhydride
-
Zinc chloride (fused) or Hβ zeolite
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a stirred solution of methyl 2-thiophenecarboxylate (1 equivalent) in anhydrous dichloromethane, add the Lewis acid catalyst (e.g., zinc chloride, 1.2 equivalents) portion-wise at 0 °C under an inert atmosphere.
-
Slowly add acetic anhydride (1.1 equivalents) to the reaction mixture while maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it into a mixture of crushed ice and 1 M hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford pure this compound.
Mechanism of Friedel-Crafts Acylation
The reaction proceeds through the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich thiophene ring.
Caption: Mechanism of Friedel-Crafts Acylation.
Quantitative Data Summary
| Catalyst | Acylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| AlCl₃ | Acetyl Chloride | CS₂ | Reflux | 2 | ~70-80 | [4] |
| ZnCl₂ | Acetic Anhydride | Dichloromethane | 25 | 4-6 | ~85 | [4] |
| Hβ zeolite | Acetic Anhydride | Neat | 60 | 3 | >95 |
Method 2: Two-Step Synthesis via 5-Acetyl-2-thiophenecarboxylic Acid
This synthetic route involves two distinct chemical transformations: the formation of 5-acetyl-2-thiophenecarboxylic acid, followed by its esterification to the desired methyl ester. This approach offers the advantage of potentially easier purification of the intermediate carboxylic acid.
Step 1: Synthesis of 5-Acetyl-2-thiophenecarboxylic Acid
There are two primary methods for the synthesis of this key intermediate:
-
Oxidation of 2-Acetylthiophene: This is a common and practical approach. 2-Acetylthiophene, which can be readily prepared by the Friedel-Crafts acylation of thiophene, is oxidized to the corresponding carboxylic acid.[5][6][7]
-
Acylation of Thiophene-2-carboxylic Acid: This involves the direct Friedel-Crafts acylation of thiophene-2-carboxylic acid. However, this method can be challenging due to the deactivating nature of the carboxylic acid group.
A plausible method for the preparation of 5-acetyl-2-thiophenecarboxylic acid involves the reaction of thiophene with acetyl chloride to form 2-acetylthiophene, which is then oxidized.[6]
Experimental Protocol: Oxidation of 2-Acetylthiophene
Materials:
-
2-Acetylthiophene
-
Potassium permanganate (KMnO₄) or Sodium hypochlorite (NaOCl)
-
Sodium hydroxide (NaOH)
-
Sulfuric acid (concentrated)
-
Standard laboratory glassware
Procedure (using KMnO₄):
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-acetylthiophene (1 equivalent) in a suitable solvent like acetone or a mixture of t-butanol and water.
-
Slowly add a solution of potassium permanganate (2 equivalents) in water to the reaction mixture.
-
Heat the mixture to reflux for 2-3 hours. The disappearance of the purple color of permanganate indicates the progress of the reaction.
-
After completion, cool the reaction mixture and filter off the manganese dioxide precipitate.
-
Concentrate the filtrate to remove the organic solvent.
-
Acidify the aqueous solution with concentrated sulfuric acid to precipitate the 5-acetyl-2-thiophenecarboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry.
Step 2: Fischer Esterification of 5-Acetyl-2-thiophenecarboxylic Acid
The Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol to form an ester.[8][9][10][11][12] To drive the equilibrium towards the product, an excess of the alcohol (methanol in this case) is typically used.
Experimental Protocol: Fischer Esterification
Materials:
-
5-Acetyl-2-thiophenecarboxylic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Suspend 5-acetyl-2-thiophenecarboxylic acid (1 equivalent) in an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) to the mixture.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain this compound.
-
Further purification can be achieved by recrystallization or column chromatography if necessary.
Workflow and Mechanism
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]
- 5. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 6. chembk.com [chembk.com]
- 7. GT Digital Repository [repository.gatech.edu]
- 8. cerritos.edu [cerritos.edu]
- 9. community.wvu.edu [community.wvu.edu]
- 10. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 11. One moment, please... [chemistrysteps.com]
- 12. Fischer Esterification [organic-chemistry.org]
Methodological & Application
Application Note & Protocol: Regioselective Acylation of Methyl 5-acetylthiophene-2-carboxylate
Introduction: The Challenge and Opportunity of Functionalizing Thiophenes
Thiophene and its derivatives are cornerstone heterocyclic scaffolds in medicinal chemistry and materials science. Their unique electronic properties make them integral to a range of pharmaceuticals, including anti-inflammatory and anti-tumor agents.[1][2][3] The functionalization of the thiophene ring is therefore a critical step in the development of novel molecular entities.
This document provides a comprehensive protocol for the acylation of Methyl 5-acetylthiophene-2-carboxylate. This substrate presents a significant synthetic challenge, as the thiophene ring is substituted with two potent electron-withdrawing groups (EWGs): an acetyl group at the 5-position and a methyl ester at the 2-position. These groups deactivate the ring towards classical electrophilic aromatic substitution. Overcoming this deactivation is key to synthesizing more complex, poly-substituted thiophene derivatives. This guide details the mechanistic principles, a step-by-step laboratory protocol, and troubleshooting insights for this advanced transformation.
Mechanistic Principles: Acylation on a Deactivated Ring
The Friedel-Crafts acylation is a canonical electrophilic aromatic substitution reaction. On an unsubstituted thiophene ring, the reaction proceeds with high regioselectivity for the 2- and 5-positions.[4][5] This preference is due to the superior stabilization of the positive charge in the reaction intermediate (the sigma complex) by the sulfur atom's lone pair, which allows for three resonance structures. Attack at the 3- or 4-position yields a less stable intermediate with only two resonance forms.[5]
However, in the case of this compound, the situation is fundamentally different:
-
Deactivation: Both the acetyl (-COCH₃) and carboxylate (-CO₂CH₃) groups are strongly deactivating, withdrawing electron density from the thiophene ring and making it less nucleophilic.
-
Steric and Electronic Blocking: The highly reactive 2- and 5-positions are already occupied.
Consequently, the acylation must occur at either the 3- or 4-position. Both existing substituents are meta-directing. The position meta to the C2-ester is C4, and the position meta to the C5-acetyl group is C3. Therefore, the reaction is expected to yield a mixture of Methyl 3,5-diacetylthiophene-2-carboxylate and Methyl 4,5-diacetylthiophene-2-carboxylate . A strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), is required to generate a sufficiently electrophilic acylium ion to react with the electron-poor ring.[6]
Caption: General mechanism for Friedel-Crafts acylation.
Experimental Protocol: Friedel-Crafts Acetylation
This protocol details the acetylation using acetyl chloride and aluminum chloride. All operations should be performed in a fume hood with appropriate personal protective equipment (PPE).
Caption: Experimental workflow for the acylation protocol.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| This compound | 184.21 | 10.0 | 1.0 | 1.84 g |
| Aluminum Chloride (AlCl₃), anhydrous | 133.34 | 22.0 | 2.2 | 2.93 g |
| Acetyl Chloride (CH₃COCl) | 78.50 | 11.0 | 1.1 | 0.86 g (0.78 mL) |
| Dichloromethane (DCM), anhydrous | 84.93 | - | - | 100 mL |
| Hydrochloric Acid (HCl), concentrated | 36.46 | - | - | ~5 mL |
| Saturated Sodium Bicarbonate (NaHCO₃) soln. | - | - | - | 50 mL |
| Saturated Sodium Chloride (Brine) soln. | - | - | - | 50 mL |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | - | ~10 g |
| Silica Gel for chromatography | - | - | - | As needed |
Step-by-Step Methodology
-
Reaction Setup: Assemble a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a dropping funnel. Ensure the system is under a positive pressure of inert gas.
-
Catalyst Suspension: To the flask, add anhydrous dichloromethane (50 mL) followed by anhydrous aluminum chloride (2.93 g, 22.0 mmol). Cool the resulting suspension to 0 °C using an ice-water bath.
-
Scientist's Note: Anhydrous conditions are critical. AlCl₃ reacts violently with moisture. Using an excess of Lewis acid is necessary as it will complex with the carbonyl groups on the substrate and product.[6]
-
-
Acylium Ion Formation: Add acetyl chloride (0.78 mL, 11.0 mmol) to the dropping funnel and add it dropwise to the AlCl₃ suspension over 10-15 minutes, ensuring the internal temperature does not exceed 5 °C. Stir the mixture at 0 °C for an additional 15 minutes.
-
Substrate Addition: In a separate dry flask, dissolve this compound (1.84 g, 10.0 mmol) in anhydrous DCM (50 mL). Transfer this solution to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature at 0 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 2-4 hours.
-
Work-up and Quenching: Once the reaction is complete, carefully and slowly pour the mixture into a beaker containing 100 g of crushed ice and 5 mL of concentrated HCl.
-
Safety First: This quenching process is highly exothermic and will release HCl gas. Perform this step slowly in a well-ventilated fume hood.
-
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic (DCM) layer. Extract the aqueous layer twice more with 30 mL portions of DCM.
-
Washing and Drying: Combine all organic extracts. Wash sequentially with 50 mL of saturated NaHCO₃ solution (caution: gas evolution), 50 mL of water, and 50 mL of brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is a mixture of isomers. Purify the product via column chromatography on silica gel, typically using a gradient eluent system of hexane and ethyl acetate to separate the 3,5- and 4,5-diacetyl isomers.
Expected Results and Troubleshooting
| Parameter | Expected Outcome |
| Appearance | Off-white to pale yellow solid after purification. |
| Yield | 40-60% (combined isomers). Yields are moderate due to the deactivated nature of the starting material. |
| Purity | >95% for each isomer after chromatography, as determined by ¹H NMR. |
| Solubility | Soluble in chlorinated solvents (DCM, chloroform), ethyl acetate, and acetone. Sparingly soluble in hexanes. |
Troubleshooting Guide:
-
No/Low Conversion: This is the most common issue, likely due to inactive catalyst or insufficient reaction time/temperature. Ensure AlCl₃ is fresh and anhydrous. If the reaction stalls at room temperature, gentle heating (to ~40 °C) can be attempted, but may lead to increased side product formation.
-
Complex Product Mixture: Over-acylation or side reactions can occur. Ensure strict temperature control during the addition phases. The use of a milder Lewis acid, such as SnCl₄ or ZnBr₂, could be explored, although this may result in lower conversion rates.[6][7]
-
Difficult Isomer Separation: The polarity of the 3,5- and 4,5-isomers may be very similar. Careful selection of the column chromatography eluent system and potentially using a high-performance chromatography system may be necessary.
Safety Precautions
-
Aluminum Chloride (AlCl₃): Highly corrosive and water-reactive. It releases HCl gas upon contact with moisture. Handle only in a fume hood, wearing gloves, lab coat, and safety glasses.
-
Acetyl Chloride: Corrosive, flammable, and a lachrymator. Reacts with water to form HCl and acetic acid. Handle with extreme care in a fume hood.
-
Dichloromethane (DCM): A volatile suspected carcinogen. All operations should be conducted in a fume hood to avoid inhalation.
-
Quenching: The reaction quench is highly exothermic. Add the reaction mixture to ice slowly and be prepared for the release of acid fumes.
References
Application Notes and Protocols: Leveraging Methyl 5-acetylthiophene-2-carboxylate for the Synthesis of Novel Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of Methyl 5-acetylthiophene-2-carboxylate
This compound is a versatile bifunctional building block poised for a significant role in the synthesis of novel heterocyclic compounds. Its strategic importance lies in the orthogonal reactivity of its two key functional groups: the acetyl moiety at the 5-position and the methyl ester at the 2-position of the thiophene ring. The acetyl group serves as a prime handle for constructing fused or appended heterocyclic systems, while the methyl ester offers a site for further derivatization or can influence the electronic properties of the thiophene core. This unique arrangement makes it an ideal starting material for generating diverse molecular scaffolds with potential applications in medicinal chemistry and materials science. Thiophene-containing compounds are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties, making this starting material particularly attractive for drug discovery programs.[1]
This guide provides in-depth technical protocols and the underlying scientific rationale for utilizing this compound in the synthesis of three key classes of novel heterocycles: pyrazoles, pyrimidines, and pyridines.
I. Synthesis of Thiophene-Appended Pyrazoles via Chalcone Intermediates
A robust and widely employed strategy for synthesizing pyrazoles from acetyl-substituted aromatics involves a two-step sequence: a Claisen-Schmidt condensation to form a chalcone intermediate, followed by a cyclization reaction with a hydrazine derivative.
A. Rationale and Mechanistic Insight
The Claisen-Schmidt condensation is a base-catalyzed reaction between an enolizable ketone (in this case, the acetyl group of this compound) and an aromatic aldehyde that lacks α-hydrogens.[2] The base abstracts a proton from the α-carbon of the acetyl group, generating an enolate which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the α,β-unsaturated ketone, known as a chalcone.
The resulting chalcone possesses two electrophilic centers: the carbonyl carbon and the β-carbon of the enone system. Reaction with hydrazine hydrate or a substituted hydrazine proceeds via a nucleophilic attack of the hydrazine at the β-carbon (Michael addition), followed by an intramolecular cyclization and dehydration to afford the stable pyrazole ring.
B. Experimental Workflow: From Starting Material to Pyrazole
Caption: Workflow for the synthesis of thiophene-appended pyrazoles.
C. Detailed Experimental Protocols
Protocol 1: Synthesis of Chalcone Intermediate (Methyl 5-(3-aryl-acryloyl)thiophene-2-carboxylate)
This protocol is a generalized procedure based on the well-established Claisen-Schmidt condensation.
Materials:
-
This compound (1 equivalent)
-
Substituted aromatic aldehyde (1 equivalent)
-
Ethanol or Methanol
-
Aqueous Sodium Hydroxide (e.g., 20-40%) or Potassium Hydroxide solution
-
Crushed ice
-
Dilute Hydrochloric Acid
Procedure:
-
In a round-bottom flask, dissolve this compound (1 eq.) and the desired aromatic aldehyde (1 eq.) in ethanol or methanol.
-
Cool the mixture in an ice bath and slowly add the aqueous NaOH or KOH solution dropwise with constant stirring.
-
Allow the reaction mixture to stir at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight depending on the reactivity of the aldehyde.
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice.
-
Acidify the mixture with dilute HCl to precipitate the chalcone product.
-
Filter the solid precipitate, wash thoroughly with cold water until the washings are neutral, and dry the product.
-
Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) to obtain the purified product.
Protocol 2: Synthesis of Thiophene-Appended Pyrazole
This protocol describes the cyclization of the chalcone intermediate with hydrazine hydrate.
Materials:
-
Methyl 5-(3-aryl-acryloyl)thiophene-2-carboxylate (1 equivalent)
-
Hydrazine hydrate (excess, e.g., 3-5 equivalents)
-
Glacial Acetic Acid or Ethanol
Procedure:
-
In a round-bottom flask, dissolve the chalcone (1 eq.) in glacial acetic acid or ethanol.
-
Add hydrazine hydrate (3-5 eq.) to the solution.
-
Reflux the reaction mixture for several hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water to precipitate the pyrazole derivative.
-
Filter the solid, wash with water, and dry.
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol or a mixture of solvents).
| Reactant (Aldehyde) | Chalcone Yield (%) | Pyrazole Yield (%) | Reference |
| Benzaldehyde | 85 | 78 | Adapted from[3] |
| 4-Chlorobenzaldehyde | 92 | 85 | Adapted from[3] |
| 4-Methoxybenzaldehyde | 88 | 81 | Adapted from[3] |
II. Synthesis of Thienopyrimidines
Thienopyrimidines, which are fused thiophene and pyrimidine ring systems, are another important class of heterocycles with significant biological activities. A common synthetic route involves the reaction of a chalcone with a guanidine salt.
A. Rationale and Mechanistic Insight
The synthesis of 4,6-disubstituted 2-aminopyrimidines from chalcones and guanidine is a well-established method. The reaction proceeds via a Michael addition of the guanidine to the α,β-unsaturated carbonyl system of the chalcone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrimidine ring. The presence of a base is crucial for the deprotonation of guanidine to its nucleophilic form.
B. Experimental Workflow: From Chalcone to Thienopyrimidine
Caption: Workflow for the synthesis of thiophene-substituted pyrimidines.
C. Detailed Experimental Protocol
Protocol 3: Synthesis of Thiophene-Substituted Pyrimidines
This protocol is adapted from procedures for the synthesis of pyrimidines from thiophene-containing chalcones.[4]
Materials:
-
Methyl 5-(3-aryl-acryloyl)thiophene-2-carboxylate (1 equivalent)
-
Guanidine hydrochloride (1.5-2 equivalents)
-
Potassium hydroxide or Sodium hydroxide
-
Ethanol or Dioxane
Procedure:
-
In a round-bottom flask, dissolve the chalcone (1 eq.) and guanidine hydrochloride (1.5-2 eq.) in ethanol or dioxane.
-
Add a solution of KOH or NaOH in water or ethanol to the mixture.
-
Reflux the reaction mixture for several hours, monitoring its progress by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice-cold water.
-
The precipitated product is filtered, washed with water, and dried.
-
Purify the crude thienopyrimidine derivative by recrystallization from a suitable solvent.
| Reactant (Chalcone from) | Pyrimidine Yield (%) | Reference |
| Benzaldehyde | 75 | Adapted from[4] |
| 4-Nitrobenzaldehyde | 82 | Adapted from[4] |
III. Synthesis of Thieno[2,3-b]pyridines via Gewald Reaction and Subsequent Cyclizations
For the synthesis of fused pyridine rings, a different strategy is often employed, starting with the construction of a 2-aminothiophene derivative via the Gewald reaction. While this compound itself is not a direct substrate for the classical Gewald reaction, its acetyl group can be a precursor to a suitable starting material. A more direct approach involves utilizing the reactivity of the acetyl group with other reagents to build the pyridine ring.
A versatile method for constructing the thieno[2,3-b]pyridine scaffold involves the reaction of a 2-aminothiophene-3-carbonitrile with a 1,3-dicarbonyl compound or its equivalent. Although not a direct use of the title compound in one step, a multi-step synthesis can be envisioned where the acetyl group is first converted to a nitrile. A more direct, albeit less commonly documented, approach for this specific starting material would be to utilize multicomponent reactions.
A plausible synthetic route involves the reaction of this compound with malononitrile and an amine, a variation of the Hantzsch pyridine synthesis.
A. Rationale and Mechanistic Insight
The Gewald reaction is a multicomponent reaction that synthesizes a polysubstituted 2-aminothiophene from a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base.[3][5][6] The reaction proceeds through a Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization.
Once the 2-aminothiophene is formed, it can be used to construct a fused pyridine ring through various cyclization strategies. For instance, reaction with a β-ketoester can lead to a thieno[2,3-b]pyridine derivative.
B. Experimental Workflow: A Potential Route to Thieno[2,3-b]pyridines
Caption: A potential workflow for the synthesis of thieno[2,3-b]pyridines.
C. Detailed Experimental Protocol (Hypothetical Adaptation)
Protocol 4: One-Pot Synthesis of a Thieno[2,3-b]pyridine Derivative
This protocol is a hypothetical adaptation of known multicomponent pyridine syntheses to this compound.
Materials:
-
This compound (1 equivalent)
-
Malononitrile (1 equivalent)
-
Ammonium acetate (excess)
-
Glacial Acetic Acid or another suitable solvent
Procedure:
-
In a round-bottom flask, combine this compound (1 eq.), malononitrile (1 eq.), and a molar excess of ammonium acetate.
-
Add a suitable solvent such as glacial acetic acid.
-
Reflux the reaction mixture for several hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice water.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Purify the crude product by column chromatography or recrystallization.
IV. Summary and Future Directions
This compound is a highly valuable and versatile starting material for the synthesis of a variety of novel heterocyclic compounds. The protocols outlined in this guide provide a solid foundation for the synthesis of thiophene-appended pyrazoles and pyrimidines, primarily through the formation of chalcone intermediates. While direct, one-pot syntheses of thieno[2,3-b]pyridines from this specific starting material are less documented, adaptations of existing multicomponent reactions present a promising avenue for exploration.
Future research in this area could focus on expanding the library of heterocycles derived from this building block, including the synthesis of other fused systems such as thienodiazepines or thienotriazines. Furthermore, the exploration of greener reaction conditions, such as microwave-assisted synthesis or the use of solid-supported catalysts, could enhance the efficiency and sustainability of these synthetic routes. The biological evaluation of the newly synthesized compounds will be crucial in identifying novel drug candidates and further establishing the utility of this compound in medicinal chemistry.
V. References
-
MySkinRecipes. (n.d.). This compound. Retrieved from --INVALID-LINK--
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MDPI. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological. Retrieved from --INVALID-LINK--
-
Growing Science. (2018). Synthesis of thiophene-pyrazole conjugates as potent antimicrobial and radical scavengers. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Gewald reaction. Retrieved from --INVALID-LINK--
-
SCIRP. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Retrieved from --INVALID-LINK--
-
Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Retrieved from --INVALID-LINK--
-
Arkat USA. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). 194 recent advances in the synthesis of new pyrazole derivatives. Retrieved from --INVALID-LINK--
-
MDPI. (n.d.). Synthesis of Some New Pyridines, Thienopyridines and Pyrido[2,3:4',5']thieno[3'. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Claisen–Schmidt condensation. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). General reaction and mechanism for the synthesis of chalcone. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (n.d.). The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. Retrieved from --INVALID-LINK--
-
MDPI. (2021). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Retrieved from --INVALID-LINK--
-
Asian Journal of Research in Chemistry. (n.d.). Synthesis and Anti-Inflammatory Activity of 2-Acetyl Thiophene. Retrieved from --INVALID-LINK--
-
WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). synthesis and characterisation of 1,3,5 triphenyl-2 pyrazoline for antimicrobial activity. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). synthesis of thienopyrimidine derivatives starting from thiophene and pyrimidine rings. Retrieved from --INVALID-LINK--
-
Journal of Medicinal and Chemical Sciences. (2020). Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. Retrieved from --INVALID-LINK--
-
GSC Biological and Pharmaceutical Sciences. (n.d.). Thiophenebearing pyrimidine derivatives synthesis from chalcones: In silico ADME/T studies and molecular docking studies. Retrieved from --INVALID-LINK--
-
MDPI. (n.d.). 1,3-Bis(5,6,7,8-tetrahydrobenzo[5][7]thieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (2022). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[5][7]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (n.d.). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Retrieved from --INVALID-LINK--
-
PubMed. (2003). Synthesis of heteroaromatic analogues of (2-aryl-1-cyclopentenyl-1-alkylidene)-(arylmethyloxy)amine COX-2 inhibitors: effects on the inhibitory activity of the replacement of the cyclopentene central core with pyrazole, thiophene or isoxazole ring. Retrieved from --INVALID-LINK--
-
ScienceDirect. (n.d.). Synthetic and biological studies of pyrazolines and related heterocyclic compounds. Retrieved from --INVALID-LINK--
-
MDPI. (n.d.). The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (2025). Synthesis of Thiophenes from Pyridines Using Elemental Sulfur. Retrieved from --INVALID-LINK--
-
PubMed. (2020). Design, synthesis and biological evaluation of substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives as potential dual PI3Kα/mTOR inhibitors. Retrieved from --INVALID-LINK--
-
SCIRP. (2012). The Reaction of Cyanoacetylhdrazine with Furan-2-Aldehyde: Novel Synthesis of Thiophene, Azole, Azine and Coumarin Derivatives and Their Antitumor Evaluation. Retrieved from --INVALID-LINK--
-
Chemical Methodologies. (n.d.). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Retrieved from --INVALID-LINK--
-
Scholarly Community Encyclopedia. (n.d.). Synthesis and Reactions of Sulphone Hydrazides. Retrieved from --INVALID-LINK--
-
ChemicalBook. (2024). N,N-Dimethylformamide Dimethyl Acetal: Catalytic Role in Synthesis Reactions and its Toxicity. Retrieved from --INVALID-LINK--
-
SCIRP. (2011). Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis: Synthesis of Polysubstituted Pyridines, Pyrimidines, Pyridazine and Their Fused Derivatives. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (2018). Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. Retrieved from --INVALID-LINK--
-
Semantic Scholar. (n.d.). N,N-Dimethylformamide dimethyl acetal (DMFDMA): from derivatisation to C1 synthon. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). US4130566A - Process for producing 5-carboxy-2-acetylthiophene. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). This compound. Retrieved from --INVALID-LINK--
References
Application Note: Oxidation of Methyl 5-acetylthiophene-2-carboxylate to Thiophene-2,5-dicarboxylic Acid via the Haloform Reaction
Introduction: The Significance of Thiophene Dicarboxylic Acids
Thiophene-2,5-dicarboxylic acid (TDCA) is a rigid, heterocyclic building block of significant interest in medicinal chemistry, polymer science, and materials science.[1] Its unique structure, featuring two carboxylic acid groups on a stable aromatic thiophene ring, makes it an excellent precursor for synthesizing fluorescent brightening agents, fungicides, and novel coordination polymers.[2][3] Furthermore, TDCA serves as a key component in the development of advanced materials such as conductive polymers and stable metal-organic frameworks (MOFs).[1]
This application note provides a detailed protocol for the synthesis of Thiophene-2,5-dicarboxylic acid from a readily available precursor, Methyl 5-acetylthiophene-2-carboxylate. The chosen synthetic route is the haloform reaction, a robust and well-established method for the oxidative cleavage of methyl ketones.[4][5] This process is advantageous for its high efficiency and the use of inexpensive reagents. The protocol detailed herein is designed to be a self-validating system, providing researchers with the necessary information to perform the synthesis, purify the product, and confirm its identity.
Reaction Principle: The Haloform Reaction Mechanism
The conversion of this compound to Thiophene-2,5-dicarboxylic acid is achieved through the haloform reaction. This reaction specifically targets the acetyl (methyl ketone) group for oxidation.[6] Under the strong basic conditions of the reaction, the methyl ester at the C2 position is also saponified (hydrolyzed) to a carboxylate. Subsequent acidification yields the final dicarboxylic acid product.
The reaction proceeds through several distinct mechanistic steps:
-
Hypohalite Formation: In the first step, the halogen (e.g., bromine, Br₂) disproportionates in the presence of a strong base (e.g., sodium hydroxide, NaOH) to form a sodium hypohalite (NaOBr).[5] Br₂ + 2 NaOH → NaOBr + NaBr + H₂O
-
Enolate Formation & α-Halogenation: The hydroxide ion acts as a base, abstracting an acidic α-proton from the methyl group of the acetyl moiety to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic halogen of the hypobromite.[7] This process is repeated two more times. The reaction is driven to completion because each successive halogenation makes the remaining α-protons more acidic, favoring their removal.[4][7]
-
Nucleophilic Acyl Substitution: Once the trihalomethyl ketone is formed, the hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon. This forms a tetrahedral intermediate.[5]
-
Cleavage and Haloform Formation: The intermediate collapses, reforming the carbonyl double bond and expelling the trihalomethyl anion (-CBr₃) as a leaving group. This is a rare instance of a carbon-based anion acting as a leaving group, made possible by the stabilizing electron-withdrawing effects of the three halogen atoms.[7]
-
Acid-Base Reaction: The highly basic -CBr₃ anion immediately abstracts a proton from the newly formed carboxylic acid (or the solvent) to generate the neutral haloform (bromoform, CHBr₃) and the sodium salt of the thiophene carboxylate.[5]
-
Saponification & Final Protonation: Concurrently, the methyl ester at the C2 position is hydrolyzed by the sodium hydroxide to form a second carboxylate group. The final step in the workup involves the addition of a strong acid (e.g., HCl) to protonate both carboxylate groups, precipitating the final product, Thiophene-2,5-dicarboxylic acid.
Experimental Protocol
This protocol details the oxidation of this compound using an in situ prepared sodium hypobromite solution.
3.1. Materials and Reagents
| Reagent | CAS No. | Molar Mass ( g/mol ) | Quantity (Example Scale) | Molar Equivalents | Notes |
| This compound | 4101-81-9 | 184.21 | 5.00 g | 1.0 | Starting material. |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | 13.0 g | 12.0 | Used for hypobromite formation, saponification, and as the base. |
| Bromine (Br₂) | 7726-95-6 | 159.81 | 4.4 mL (13.7 g) | 3.15 | Corrosive and toxic. Handle in a fume hood with extreme care. |
| Dioxane or Tetrahydrofuran (THF) | 123-91-1 | 88.11 | 100 mL | - | Reaction solvent. |
| Sodium Sulfite (Na₂SO₃) | 7757-83-7 | 126.04 | ~2 g | - | To quench excess bromine. |
| Hydrochloric Acid (HCl), concentrated (37%) | 7647-01-0 | 36.46 | As needed | - | For acidification. |
| Deionized Water (H₂O) | 7732-18-5 | 18.02 | ~500 mL | - | For workup and recrystallization. |
3.2. Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (double-gloving with nitrile is recommended).[8]
-
Fume Hood: This entire procedure must be performed in a well-ventilated chemical fume hood due to the high toxicity and volatility of bromine and the formation of bromoform.
-
Bromine Handling: Bromine is extremely corrosive and can cause severe burns. Use a glass syringe or a dedicated dropping funnel for its transfer. Have a bromine quenching solution (e.g., sodium thiosulfate) readily available.
-
Caustic Solutions: Sodium hydroxide is corrosive. Avoid contact with skin and eyes.
-
Pressure: Do not tightly cap the reaction vessel as gases may evolve.
3.3. Step-by-Step Procedure
Reaction Setup:
-
In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, prepare the sodium hypobromite solution.
-
Dissolve 13.0 g (325 mmol) of sodium hydroxide in 150 mL of deionized water. Cool the solution to 0-5 °C in an ice-water bath.
-
Slowly add 4.4 mL (13.7 g, 85.7 mmol) of bromine to the cold NaOH solution via the dropping funnel with vigorous stirring.[9] Maintain the temperature below 10 °C during the addition. The deep red-brown color of the bromine should fade to a pale yellow, indicating the formation of sodium hypobromite.[9]
Oxidation Reaction: 4. In a separate 250 mL beaker, dissolve 5.00 g (27.1 mmol) of this compound in 100 mL of dioxane or THF. 5. Slowly add the solution of the starting material to the freshly prepared, cold sodium hypobromite solution over 30-45 minutes. 6. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir vigorously for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
Workup and Isolation: 7. After the reaction is complete, cool the mixture back to 0-5 °C in an ice bath. 8. Quench the excess hypobromite by adding a small amount of sodium sulfite solution (~2 g in 10 mL water) portion-wise until the yellow color disappears. 9. Transfer the reaction mixture to a separatory funnel and wash with diethyl ether (2 x 50 mL) to remove the bromoform byproduct and any unreacted starting material. The aqueous layer contains the sodium salt of the desired product. 10. Carefully acidify the cold aqueous layer to pH 1-2 by the slow addition of concentrated hydrochloric acid with stirring. A white or off-white precipitate of Thiophene-2,5-dicarboxylic acid will form.[3] 11. Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.
Purification: 12. Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water (2 x 30 mL). 13. For further purification, recrystallize the crude product from hot water or an ethanol/water mixture. 14. Dry the purified crystals in a vacuum oven at 60-70 °C to a constant weight.
3.4. Visualization of Experimental Workflow
Caption: Workflow for the oxidation of this compound.
Characterization of Thiophene-2,5-dicarboxylic acid (TDCA)
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Technique | Expected Results for Thiophene-2,5-dicarboxylic acid (CAS: 4282-31-9) |
| Appearance | White to off-white crystalline powder.[10] |
| Melting Point | >300 °C (decomposes).[10] A sharp melting point indicates high purity. |
| ¹H NMR (DMSO-d₆) | A singlet corresponding to the two equivalent thiophene protons (H3 and H4) is expected around δ 7.9-8.3 ppm. A very broad singlet for the two carboxylic acid protons will appear downfield (>13 ppm), which is exchangeable with D₂O.[11][12] |
| ¹³C NMR (DMSO-d₆) | Expected signals for the carboxyl carbons (~162 ppm), the thiophene carbons attached to the carboxyl groups (~142 ppm), and the other thiophene carbons (~137 ppm).[13] |
| FT-IR (KBr Pellet) | A very broad O-H stretch from the carboxylic acid dimers from ~2500-3300 cm⁻¹. A sharp C=O stretch from the carboxylic acid around 1680-1710 cm⁻¹. C-O stretching and O-H bending vibrations around 1420, 1300, and 920 cm⁻¹. Characteristic thiophene ring vibrations will also be present.[14] |
| Mass Spectrometry | Molecular Ion (M+) peak at m/z = 172.16 (for C₆H₄O₄S). |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive hypobromite solution (decomposed).2. Insufficient reaction time or temperature.3. Incomplete acidification. | 1. Prepare the sodium hypobromite solution fresh and use it immediately. Ensure the temperature is kept low during its preparation.2. Monitor the reaction by TLC to ensure the starting material is consumed.3. Check the pH with pH paper to ensure it is ≤ 2. |
| Oily Product | Presence of bromoform or other organic impurities. | Ensure thorough washing with diethyl ether during the workup. Perform the recrystallization step carefully. |
| Product is Colored | Presence of residual bromine or polymeric byproducts. | Ensure complete quenching with sodium sulfite. Use a small amount of activated charcoal during the recrystallization step, followed by hot filtration (use caution with flammable solvents). |
| Incomplete Reaction | Insufficient amount of hypobromite or base. | Use the recommended molar equivalents. Ensure the NaOH is of good quality and the bromine is fresh. The starting material must be fully dissolved before addition. |
Conclusion
The haloform reaction provides an effective and scalable method for the oxidation of this compound to Thiophene-2,5-dicarboxylic acid. This protocol offers a comprehensive guide, from the preparation of reagents and safety precautions to the purification and characterization of the final product. The key to a successful synthesis lies in the careful control of reaction temperature, especially during the preparation of the hypobromite reagent, and a meticulous workup procedure to ensure the isolation of a pure product. This valuable building block can then be utilized in a wide array of applications in chemical and materials research.
References
- 1. globethesis.com [globethesis.com]
- 2. CN1876645A - Thiophene-2,5-dicarboxylic acid synthesis method - Google Patents [patents.google.com]
- 3. US5688969A - Process for the preparation of thiophene-2-5-dicarboxylic acid and the dichloride thereof - Google Patents [patents.google.com]
- 4. Haloform Reaction [organic-chemistry.org]
- 5. Haloform reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. safety.duke.edu [safety.duke.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. chembk.com [chembk.com]
- 11. 2,5-Thiophenedicarboxylic acid(4282-31-9) 1H NMR spectrum [chemicalbook.com]
- 12. spectrabase.com [spectrabase.com]
- 13. mdpi.com [mdpi.com]
- 14. 2,5-Thiophenedicarboxylic acid | C6H4O4S | CID 20273 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of Methyl 5-acetylthiophene-2-carboxylate and its Derivatives
Abstract
This comprehensive guide provides detailed application notes and robust protocols for the analytical characterization of Methyl 5-acetylthiophene-2-carboxylate and its derivatives. These thiophene-based heterocyclic compounds are pivotal intermediates in the synthesis of pharmaceuticals and agrochemicals, necessitating precise and reliable analytical methods for quality control, structural elucidation, and impurity profiling.[1] This document outlines the application of fundamental analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Single-Crystal X-ray Crystallography. Each section is designed to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical, field-proven methodologies for the comprehensive analysis of this important class of molecules.
Introduction: The Significance of Thiophene Derivatives in Medicinal Chemistry
Thiophene rings are a cornerstone in the architecture of many pharmaceutical agents due to their bioisosteric relationship with benzene rings, offering similar structural properties with modulated electronic and lipophilic characteristics. This compound, with its reactive acetyl and carboxylate functionalities, serves as a versatile scaffold for the elaboration into more complex molecules with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1] The precise characterization of this key intermediate and its subsequent derivatives is a critical step in the drug discovery and development pipeline, ensuring the identity, purity, and stability of active pharmaceutical ingredients (APIs). This guide provides the analytical framework to achieve this with confidence.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Molecular Structure
NMR spectroscopy is arguably the most powerful technique for the unambiguous structural elucidation of organic molecules. For derivatives of this compound, both ¹H and ¹³C NMR provide invaluable information regarding the substitution pattern of the thiophene ring and the integrity of the functional groups.
Expertise & Experience: Causality in NMR Sample Preparation and Analysis
The choice of solvent is critical in NMR analysis. Deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing power for many organic compounds and its single, well-defined solvent peak. However, for more polar derivatives, or for studies involving hydrogen bonding, dimethyl sulfoxide-d₆ (DMSO-d₆) may be more appropriate. The concentration of the sample should be optimized to obtain a good signal-to-noise ratio without causing issues with solubility or line broadening.
Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Set the spectral width to cover the expected chemical shift range (typically 0-12 ppm).
-
Use a 30-degree pulse angle to ensure quantitative signal intensity is not compromised by differences in relaxation times.
-
Set the relaxation delay (d1) to at least 1-2 seconds.
-
Acquire a sufficient number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a Fourier transform. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.
Data Interpretation: ¹H NMR of this compound
The ¹H NMR spectrum of this compound in CDCl₃ is characterized by distinct singlets for the methyl protons and doublets for the thiophene ring protons.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Acetyl CH₃ | 2.60 | Singlet | 3H |
| Ester OCH₃ | 3.93 | Singlet | 3H |
| Thiophene H-3 | 7.65 | Doublet (d) | 1H |
| Thiophene H-4 | 7.77 | Doublet (d) | 1H |
| Table 1: Expected ¹H NMR chemical shifts for this compound in CDCl₃. |
Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis, ensuring a sufficient concentration (20-50 mg is ideal).
-
Instrument Setup: Acquire the spectrum on the same NMR spectrometer.
-
Acquisition Parameters:
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected range (typically 0-200 ppm).
-
A longer relaxation delay (e.g., 2-5 seconds) may be necessary to observe quaternary carbons.
-
-
Data Processing: Process the data similarly to the ¹H NMR spectrum, referencing the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Data Interpretation: Expected ¹³C NMR of this compound
Based on analogous structures and general chemical shift principles, the following peaks are expected for the parent compound.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Acetyl CH₃ | ~25-30 |
| Ester OCH₃ | ~52 |
| Thiophene C-3 | ~132 |
| Thiophene C-4 | ~133 |
| Thiophene C-2 (ester) | ~134 |
| Thiophene C-5 (acetyl) | ~145 |
| Ester C=O | ~162 |
| Acetyl C=O | ~190 |
| Table 2: Predicted ¹³C NMR chemical shifts for this compound. |
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is an essential tool for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns.
Expertise & Experience: Ionization Technique Selection
For relatively volatile and thermally stable compounds like this compound and its derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a robust and common technique. For less volatile or thermally labile derivatives, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a suitable mass analyzer (e.g., Time-of-Flight or Quadrupole) are preferred.
Protocol: GC-MS with Electron Ionization
-
Sample Preparation: Prepare a dilute solution of the analyte (e.g., 10-100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Conditions:
-
Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is typically suitable.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280 °C and hold for 5-10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230 °C.
-
Data Interpretation: Expected Mass Spectrum of this compound
The molecular formula of this compound is C₈H₈O₃S, with a molecular weight of 184.21 g/mol .
-
Molecular Ion (M⁺•): A prominent peak is expected at m/z 184.
-
Key Fragments:
-
m/z 169: Loss of a methyl group (•CH₃) from the acetyl group.
-
m/z 153: Loss of a methoxy group (•OCH₃) from the ester.
-
m/z 141: Loss of the acetyl group (•COCH₃).
-
m/z 125: Loss of the carbomethoxy group (•COOCH₃).
-
m/z 43: A strong peak corresponding to the acetyl cation ([CH₃CO]⁺).
-
Caption: Expected fragmentation of this compound.
High-Performance Liquid Chromatography (HPLC): Purity Assessment and Quantification
HPLC is the workhorse for assessing the purity of pharmaceutical intermediates and for quantitative analysis. A well-developed HPLC method can separate the main compound from starting materials, by-products, and degradation products.
Expertise & Experience: Method Development Strategy
For thiophene derivatives, which are moderately polar, Reverse-Phase HPLC (RP-HPLC) is the most common approach. A C18 column is a good starting point. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol. The addition of a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase can improve peak shape by suppressing the ionization of any acidic or basic functionalities. For MS compatibility, volatile buffers like formic acid or ammonium formate are essential.
Protocol: RP-HPLC for Purity Analysis
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution:
-
Start with a composition that allows for the retention of the analyte (e.g., 40% B).
-
Run a linear gradient to a higher organic composition (e.g., 95% B) over 15-20 minutes to elute any less polar impurities.
-
Hold at high organic for a few minutes to wash the column.
-
Return to initial conditions and equilibrate for 5-10 minutes before the next injection.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at a wavelength where the analyte has strong absorbance (e.g., 254 nm or 280 nm).
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 0.5-1.0 mg/mL.
Caption: General workflow for HPLC analysis of thiophene derivatives.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Identification
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the clean ATR crystal should be acquired and subtracted from the sample spectrum.
Data Interpretation: Key FT-IR Absorptions
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |
| C-H (thiophene ring) | ~3100 | Stretching |
| C-H (methyl) | ~2950-2850 | Stretching |
| C=O (acetyl) | ~1670-1690 | Stretching |
| C=O (ester) | ~1710-1730 | Stretching |
| C=C (thiophene ring) | ~1500-1600 | Stretching |
| C-O (ester) | ~1250-1300 and ~1100 | Stretching |
| C-S (thiophene ring) | ~800-850 | Stretching |
| Table 3: Expected FT-IR absorption bands for this compound. |
Single-Crystal X-ray Crystallography: Definitive 3D Structure
For absolute confirmation of structure and stereochemistry, single-crystal X-ray crystallography is the gold standard. This technique provides precise bond lengths, bond angles, and information about intermolecular interactions in the solid state.
Protocol: X-ray Crystallography
-
Crystal Growth: High-quality single crystals are essential. This can be achieved by slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethyl acetate/hexane), vapor diffusion, or slow cooling.
-
Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer and cooled (often to 100-120 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and diffraction patterns are collected as the crystal is rotated.
-
Structure Solution and Refinement: The collected data is processed to determine the intensities and positions of the diffraction spots. The structure is then solved using direct methods or Patterson methods and refined to achieve the best fit between the observed and calculated diffraction patterns.
-
Validation: The final structure is validated to ensure its chemical and crystallographic reasonability.
Caption: Workflow for single-crystal X-ray crystallography.
Conclusion
The analytical techniques detailed in this guide provide a multi-faceted approach to the comprehensive characterization of this compound and its derivatives. By employing a combination of NMR, MS, HPLC, FT-IR, and X-ray crystallography, researchers can confidently determine the structure, purity, and key physicochemical properties of these important pharmaceutical intermediates. The protocols and interpretation guidelines presented herein are designed to be a valuable resource for scientists engaged in the synthesis, quality control, and development of thiophene-based compounds.
References
The Versatility of Methyl 5-acetylthiophene-2-carboxylate in Modern Pharmaceutical Development: Application Notes and Protocols
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of a Privileged Heterocycle
In the landscape of contemporary drug discovery, the relentless pursuit of novel molecular scaffolds that offer a blend of synthetic accessibility, structural rigidity, and tunable electronic properties is paramount. Among the myriad of heterocyclic systems, the thiophene ring has consistently emerged as a "privileged structure," a core motif frequently identified in a diverse range of biologically active compounds.[1] Methyl 5-acetylthiophene-2-carboxylate, a readily available and versatile building block, embodies the synthetic potential of this scaffold. Its bifunctional nature, featuring both a reactive acetyl group and a modifiable carboxylate ester, provides medicinal chemists with a powerful tool for the construction of complex molecular architectures.[2] This document serves as a comprehensive guide to the application of this compound in pharmaceutical development, offering detailed insights into its role in the synthesis of high-impact therapeutics, along with robust, field-proven experimental protocols.
Core Applications in Drug Discovery: From Anticoagulants to Kinase Inhibitors
The strategic incorporation of the thiophene moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. The sulfur atom can engage in hydrogen bonding and other non-covalent interactions within biological targets, while the aromatic nature of the ring contributes to molecular stability and favorable binding characteristics. This compound serves as a key starting material or intermediate in the synthesis of a variety of therapeutic agents, most notably in the development of anticoagulants and kinase inhibitors.
Synthesis of Direct Factor Xa Inhibitors: The Case of Rivaroxaban
A prominent example of the successful application of a thiophene-based intermediate derived from a related scaffold is in the synthesis of Rivaroxaban , a potent and selective direct inhibitor of Factor Xa (FXa), a critical enzyme in the blood coagulation cascade.[3] Rivaroxaban is a widely prescribed oral anticoagulant for the prevention and treatment of thromboembolic disorders.[3] The 5-chlorothiophene-2-carboxamide moiety of Rivaroxaban is crucial for its high-affinity binding to the S1 pocket of the FXa active site.[4] While the direct starting material for Rivaroxaban synthesis is typically 5-chlorothiophene-2-carboxylic acid, a plausible and efficient synthetic route can be envisioned from this compound, highlighting its potential as a precursor.
Experimental Protocols
Protocol 1: Synthesis of 5-chlorothiophene-2-carboxylic acid from a 2-acetylthiophene precursor
This protocol outlines a two-step synthetic sequence to convert a 2-acetylthiophene derivative to the key 5-chlorothiophene-2-carboxylic acid intermediate. This demonstrates the chemical transformations that unlock the utility of the acetyl and carboxylate functionalities.
Step 1: Chlorination of 2-acetylthiophene
-
Rationale: This step introduces the chlorine atom at the 5-position of the thiophene ring, a critical feature for the biological activity of Rivaroxaban. The reaction proceeds via an electrophilic aromatic substitution.
-
Materials:
-
2-acetylthiophene
-
Trichloroisocyanuric acid (TCCA)
-
Aluminum trichloride (AlCl₃)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve 2-acetylthiophene (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 10-15°C in an ice-water bath.
-
Slowly add TCCA (0.4 equivalents) to the stirred solution.
-
In a separate, dry flask, prepare a slurry of AlCl₃ (5 equivalents) in DCM.
-
Slowly add the AlCl₃ slurry to the reaction mixture, maintaining the temperature between 10-15°C. The addition is exothermic.
-
Stir the reaction at 10-15°C for 2 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it into a mixture of ice and 1 M HCl.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 2-acetyl-4-chlorothiophene.[5]
-
Step 2: Oxidation of 5-chloro-2-acetylthiophene to 5-chlorothiophene-2-carboxylic acid
-
Rationale: This step converts the acetyl group into a carboxylic acid, the necessary functional group for the subsequent amidation reaction in the synthesis of Rivaroxaban. Sodium chlorite is an effective oxidizing agent for this transformation under buffered conditions to avoid side reactions.[6]
-
Materials:
-
5-chloro-2-acetylthiophene (from Step 1)
-
Acetone
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Sodium chlorite (NaClO₂)
-
Saturated sodium sulfite solution (Na₂SO₃)
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve 5-chloro-2-acetylthiophene (1 equivalent) in acetone in a round-bottom flask.
-
Cool the solution to 0-10°C in an ice-water bath.
-
In a separate beaker, prepare an aqueous solution of KH₂PO₄ and add it to the reaction mixture to maintain a pH of 4-6.[6]
-
Prepare an aqueous solution of sodium chlorite (2-4 equivalents) and add it dropwise to the reaction mixture, maintaining the temperature between 20-30°C.[6]
-
Stir the reaction at room temperature, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding a saturated solution of sodium sulfite to destroy any excess oxidant.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 5-chlorothiophene-2-carboxylic acid.[6]
-
| Parameter | Step 1: Chlorination | Step 2: Oxidation |
| Starting Material | 2-acetylthiophene | 5-chloro-2-acetylthiophene |
| Key Reagents | TCCA, AlCl₃ | NaClO₂, KH₂PO₄ |
| Solvent | Dichloromethane | Acetone/Water |
| Typical Yield | ~82%[5] | ~85%[6] |
| Product Purity | >98% (by HPLC) | >99% (by HPLC)[6] |
Visualization of the Synthetic Pathway
Caption: Synthetic route to Rivaroxaban from a 2-acetylthiophene precursor.
Mechanism of Action: Inhibition of the Coagulation Cascade
Rivaroxaban exerts its anticoagulant effect by directly, selectively, and reversibly inhibiting Factor Xa.[3] Factor Xa is a serine protease that plays a pivotal role in the blood coagulation cascade, acting at the convergence of the intrinsic and extrinsic pathways.[7] Its primary function is to convert prothrombin (Factor II) to thrombin (Factor IIa). Thrombin then catalyzes the conversion of fibrinogen to fibrin, which forms the meshwork of a blood clot.[3][7] By inhibiting Factor Xa, Rivaroxaban effectively blocks thrombin generation and the subsequent formation of fibrin clots.[4][8]
Caption: Rivaroxaban's inhibition of Factor Xa in the coagulation cascade.
Protocol 2: In Vitro Chromogenic Assay for Factor Xa Inhibition
This protocol describes a common method to determine the inhibitory potential of a compound against Factor Xa. The assay is based on the ability of active Factor Xa to cleave a chromogenic substrate, releasing a colored product that can be quantified spectrophotometrically.
-
Rationale: This assay provides a quantitative measure of a compound's ability to inhibit the enzymatic activity of Factor Xa. The decrease in color formation is directly proportional to the inhibitory activity of the test compound.
-
Materials:
-
Human Factor Xa, purified
-
Chromogenic Factor Xa substrate (e.g., S-2222)
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.4, containing NaCl and CaCl₂)
-
Test compound (e.g., Rivaroxaban as a positive control)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the test compound and the positive control (Rivaroxaban) in the assay buffer.
-
In a 96-well plate, add 20 µL of the diluted test compound or control to the respective wells. Include a "no inhibitor" control containing only the assay buffer.
-
Add 60 µL of the Factor Xa solution (pre-diluted in assay buffer) to all wells.
-
Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 20 µL of the chromogenic substrate solution to all wells.
-
Immediately measure the absorbance at 405 nm at time zero and then kinetically every minute for 10-15 minutes using a microplate reader.
-
Calculate the rate of reaction (V) for each concentration of the inhibitor.
-
Plot the percentage of inhibition versus the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
| Parameter | Value |
| Enzyme | Human Factor Xa |
| Substrate | Chromogenic (e.g., S-2222) |
| Detection | Absorbance at 405 nm |
| Key Output | IC₅₀ value |
Broader Applications: Thiophene Scaffolds in Kinase Inhibition
Beyond anticoagulation, the thiophene scaffold is extensively utilized in the design of kinase inhibitors for oncology.[9][10] Kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The planar structure of the thiophene ring can mimic the adenine region of ATP, allowing for effective competition at the ATP-binding site of kinases.[1] Numerous thiophene-based compounds have been developed as potent inhibitors of various kinases, including tyrosine kinases and serine/threonine kinases, demonstrating the broad applicability of this heterocyclic system in cancer drug discovery.[10][11]
Conclusion: A Versatile Building Block for Future Therapeutics
This compound stands as a testament to the enduring value of heterocyclic chemistry in modern pharmaceutical development. Its synthetic tractability and the inherent biological relevance of the thiophene scaffold make it a valuable starting point for the creation of novel therapeutics. From the well-established success in anticoagulation with Rivaroxaban to the burgeoning field of kinase inhibition, the applications of this versatile building block continue to expand. The protocols and insights provided herein are intended to empower researchers to harness the full potential of this compound in their drug discovery endeavors, paving the way for the next generation of innovative medicines.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound [myskinrecipes.com]
- 3. What is the mechanism of Rivaroxaban? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-ACETYL-4-CHLOROTHIOPHENE synthesis - chemicalbook [chemicalbook.com]
- 6. CN105085469A - Preparation method of 5-chlorothienyl-2-carboxylic acid - Google Patents [patents.google.com]
- 7. Coagulation - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benthamscience.com [benthamscience.com]
- 11. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Methyl 5-acetylthiophene-2-carboxylate as a Versatile Intermediate for the Synthesis of Novel Agrochemicals
Introduction: The Significance of the Thiophene Scaffold in Agrochemicals
The search for novel, effective, and environmentally benign agrochemicals is a perpetual challenge in modern agriculture. Heterocyclic compounds are central to this endeavor, with the thiophene ring serving as a particularly valuable scaffold.[1][2] Structurally similar to a benzene ring, the thiophene nucleus is a key component in numerous biologically active molecules, allowing for the development of compounds with a wide spectrum of activities, including fungicidal, herbicidal, and insecticidal properties.[3][4] The substitution of a benzene ring with a thiophene ring can often be achieved without a loss of biological activity, making it a strategic choice in lead optimization.[4]
Methyl 5-acetylthiophene-2-carboxylate (M5A2C) is a bifunctionalized thiophene derivative that represents an ideal starting point for the synthesis of diverse agrochemical candidates.[5] Its two distinct functional groups—an acetyl group at the 5-position and a methyl ester at the 2-position—provide orthogonal handles for a variety of chemical transformations. This allows for the systematic construction of complex molecules and the exploration of structure-activity relationships (SAR).
This application note provides a technical guide for researchers and synthetic chemists on the strategic use of M5A2C as a key intermediate. We present detailed synthetic protocols for its conversion into precursors for two major classes of agrochemicals: thiophene-based fungicides and sulfonylurea herbicides. The methodologies are designed to be robust and adaptable, providing a foundation for the discovery of next-generation crop protection agents.
Physicochemical Properties of the Starting Intermediate
A thorough understanding of the starting material's properties is critical for successful synthesis and handling.
| Property | Value | Source |
| Chemical Name | This compound | [6] |
| CAS Number | 4101-81-9 | [5][6] |
| Molecular Formula | C₈H₈O₃S | [5][6] |
| Molecular Weight | 184.21 g/mol | [5][6] |
| Melting Point | 137-138 °C | [5] |
| Boiling Point | 127-128 °C at 1 mmHg | [5] |
| Appearance | White crystalline solid | - |
| Storage | 2-8°C, protect from light, under inert gas | [5] |
Synthetic Strategy: Leveraging Bifunctionality for Agrochemical Diversification
The synthetic utility of M5A2C lies in the differential reactivity of its ester and ketone functionalities. The methyl ester can be hydrolyzed to a carboxylic acid or converted into an amide, while the acetyl group can undergo oxidation, reduction, or condensation reactions. This allows for a modular approach to building a library of agrochemical candidates. The following sections detail two distinct synthetic pathways originating from M5A2C.
Workflow Overview
The overall strategy involves transforming M5A2C into key synthons for either fungicidal or herbicidal compounds.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. ijprajournal.com [ijprajournal.com]
- 3. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rroij.com [rroij.com]
- 5. This compound [myskinrecipes.com]
- 6. This compound | C8H8O3S | CID 13156400 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Suzuki Coupling Reactions for the Synthesis of 5-Arylthiophene-2-carboxylates
For the attention of: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Thiophene Scaffolds and the Power of Suzuki Coupling
The thiophene nucleus is a privileged scaffold in medicinal chemistry and materials science, renowned for its diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1][2] The ability to functionalize the thiophene ring with precision is paramount for developing novel therapeutic agents and advanced materials. Among the arsenal of synthetic methodologies, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile tool for the formation of carbon-carbon bonds.[3][4][5] Its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of boronic acid coupling partners make it an indispensable technique in modern organic synthesis.[6]
This guide provides a detailed exploration of Suzuki coupling reactions involving derivatives of thiophene-2-carboxylate, with a specific focus on the synthesis of 5-arylthiophene-2-carboxylates from their 5-bromo precursors. While Methyl 5-acetylthiophene-2-carboxylate itself is a valuable building block, it lacks the necessary leaving group for direct participation in a Suzuki coupling.[2][7] Therefore, this document will focus on the Suzuki coupling of its immediate halogenated precursor, Methyl 5-bromothiophene-2-carboxylate , a reaction that serves as a gateway to a vast library of functionalized thiophenes, including precursors to the titular compound.
We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-proven protocols, and offer insights into reaction optimization and troubleshooting, empowering researchers to confidently employ this powerful transformation in their synthetic endeavors.
The Reaction Mechanism: A Palladium-Catalyzed Dance
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[3][8] The cycle can be broken down into three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (in our case, the C-Br bond of Methyl 5-bromothiophene-2-carboxylate) to form a Pd(II) complex. This is often the rate-determining step of the reaction.
-
Transmetalation: The organic group from the boronic acid (or its boronate ester derivative) is transferred to the palladium center. This step requires the presence of a base to activate the organoboron species.
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Experimental Protocols: A Step-by-Step Guide
The following protocols are based on established literature procedures for the Suzuki coupling of 5-bromothiophene-2-carboxylates and related structures.[3][8][9]
Protocol 1: General Procedure for the Suzuki Coupling of Methyl 5-bromothiophene-2-carboxylate
This protocol provides a robust starting point for the coupling of various aryl and heteroaryl boronic acids with Methyl 5-bromothiophene-2-carboxylate.
Materials:
-
Methyl 5-bromothiophene-2-carboxylate
-
Aryl or Heteroaryl Boronic Acid
-
Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂])
-
Base (e.g., Potassium Carbonate (K₂CO₃), Potassium Phosphate (K₃PO₄), or Cesium Carbonate (Cs₂CO₃))
-
Anhydrous Solvent (e.g., 1,4-Dioxane, Toluene, or Dimethoxyethane (DME))
-
Degassed Water (if using a biphasic system)
-
Inert Gas (Argon or Nitrogen)
-
Standard Glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic Stirrer and Hotplate
Experimental Workflow:
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add Methyl 5-bromothiophene-2-carboxylate (1.0 equiv.), the desired aryl boronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (0.01-0.05 equiv.).
-
Solvent Addition: Add the degassed solvent(s) via syringe. A common solvent system is a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (typically 2-24 hours).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent such as ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Data Presentation: Reaction Conditions and Yields
The choice of catalyst, base, and solvent can significantly impact the efficiency of the Suzuki coupling. The following table summarizes typical conditions and reported yields for the coupling of 5-bromothiophene derivatives, providing a valuable reference for reaction optimization.
| Entry | Palladium Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pd(PPh₃)₄ (3) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 90 | 16 | 76.5 | [3][10] |
| 2 | Pd(dppf)Cl₂ (10) | K₂CO₃ (2) | DME/H₂O | 80 | 2 | High | [11] |
| 3 | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | Toluene/H₂O | 85-90 | - | Good | [4] |
| 4 | Pd(PPh₃)₄ (1.5) | KOH (4) | 1,4-Dioxane/H₂O | 90 | 24 | - | [12] |
Note: Yields are highly dependent on the specific boronic acid used.
Causality and Experimental Choices: A Deeper Dive
-
Choice of Catalyst:
-
Pd(PPh₃)₄: A workhorse catalyst, generally effective for a wide range of substrates. It is air-sensitive and should be handled under an inert atmosphere.
-
Pd(dppf)Cl₂: Often provides higher yields and faster reaction times, especially for more challenging substrates, due to the electron-rich nature of the dppf ligand which promotes the oxidative addition step.[11]
-
-
The Role of the Base: The base is crucial for the transmetalation step. It activates the boronic acid to form a more nucleophilic boronate species.
-
K₂CO₃ and K₃PO₄: Commonly used inorganic bases that are effective and cost-efficient. K₃PO₄ is a stronger base and can be beneficial for less reactive boronic acids.[8][9]
-
Cs₂CO₃: A stronger and more soluble base that can accelerate the reaction, particularly with hindered or electron-deficient boronic acids.
-
-
Solvent Systems:
-
1,4-Dioxane, Toluene, DME: These are common organic solvents for Suzuki couplings.
-
Aqueous Mixtures: The addition of water can increase the solubility of the base and facilitate the formation of the active boronate species.
-
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently strong base; Low reaction temperature. | Use a fresh batch of catalyst; Switch to a stronger base (e.g., Cs₂CO₃); Increase the reaction temperature. |
| Protodeborylation of Boronic Acid | Presence of water and prolonged reaction times at high temperatures. | Use anhydrous conditions if possible; Use a boronic ester (e.g., pinacol ester) which is more stable; Minimize reaction time. |
| Homocoupling of Boronic Acid | Presence of oxygen. | Ensure the reaction is thoroughly degassed and maintained under a strict inert atmosphere. |
| Decomposition of Starting Material | High reaction temperature; Base sensitivity of functional groups. | Lower the reaction temperature and increase the reaction time; Use a milder base (e.g., K₂CO₃). |
Conclusion: A Versatile Route to Functionalized Thiophenes
The Suzuki-Miyaura cross-coupling reaction of Methyl 5-bromothiophene-2-carboxylate is a powerful and reliable method for the synthesis of a diverse array of 5-arylthiophene-2-carboxylates. These products are valuable intermediates in the discovery of new pharmaceuticals and functional materials. By understanding the reaction mechanism and carefully selecting the catalyst, base, and solvent, researchers can effectively optimize this transformation for their specific synthetic targets. The protocols and insights provided in this guide serve as a comprehensive resource for the successful implementation of this cornerstone reaction in organic synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound [myskinrecipes.com]
- 3. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. mdpi.com [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Structural Elucidation of Methyl 5-acetylthiophene-2-carboxylate Reaction Products by NMR and Mass Spectrometry
Introduction: The Role of Thiophene Scaffolds and Advanced Analytics in Drug Discovery
Thiophene derivatives are privileged scaffolds in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional organic materials.[1] Their unique electronic properties and ability to engage in various biological interactions make them attractive building blocks for drug development. Methyl 5-acetylthiophene-2-carboxylate is a versatile bifunctional intermediate, featuring a ketone and an ester group, which allows for a wide array of subsequent chemical modifications.
The precise characterization of reaction products derived from this starting material is paramount to ensuring the synthesis of the intended molecule, quantifying its purity, and understanding its chemical behavior. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the cornerstone analytical techniques for the unambiguous structural elucidation of novel organic compounds. NMR provides detailed information about the carbon-hydrogen framework and the connectivity of atoms, while MS reveals the molecular weight and elemental composition, offering vital corroborating evidence.
This application note provides a detailed guide for researchers and drug development professionals on the integrated use of NMR and MS to analyze the products of a representative reaction: the selective reduction of this compound. We will delve into field-proven protocols, from synthesis to data acquisition and interpretation, emphasizing the causality behind experimental choices to ensure robust and reproducible results.
Illustrative Reaction: Selective Ketone Reduction
To demonstrate the analytical workflow, we will focus on the selective reduction of the acetyl ketone group of this compound (SM) to a secondary alcohol using sodium borohydride (NaBH₄). This reaction is a common and highly selective transformation in organic synthesis.[2][3] NaBH₄ is a mild reducing agent that readily reduces aldehydes and ketones but is generally unreactive towards esters under standard conditions, making it ideal for this selective modification.[4]
Caption: Selective reduction of the ketone in the starting material.
Spectroscopic Profile of the Starting Material
A thorough analysis of the starting material is essential to establish a baseline for comparison with the reaction product.
NMR Analysis of this compound
-
¹H NMR (400 MHz, CDCl₃): The spectrum is characterized by two doublets in the aromatic region, corresponding to the two protons on the thiophene ring. These protons are coupled to each other, resulting in a characteristic splitting pattern. The methyl protons of the ester and acetyl groups appear as sharp singlets in the upfield region.
-
¹³C NMR (100 MHz, CDCl₃): The proton-decoupled ¹³C NMR spectrum shows eight distinct signals, corresponding to each unique carbon atom in the molecule. The carbonyl carbons of the ketone and ester are the most downfield signals, typically appearing above 160 ppm.
Mass Spectrometry of this compound
-
Electrospray Ionization (ESI-MS): This "soft" ionization technique is ideal for determining the molecular weight of moderately polar organic molecules.[5] The expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ would be approximately 185.02.
Experimental Protocols
The following protocols provide step-by-step methodologies for the synthesis and subsequent analysis.
Protocol 1: Synthesis of Methyl 5-(1-hydroxyethyl)thiophene-2-carboxylate (P1)
-
Dissolution: Dissolve this compound (1.0 g, 5.43 mmol) in a mixture of Tetrahydrofuran (THF, 10 mL) and Methanol (MeOH, 10 mL) in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the reaction rate and prevent side reactions.[2]
-
Addition of Reducing Agent: Add sodium borohydride (NaBH₄) (0.31 g, 8.14 mmol, 1.5 equivalents) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Quenching: Slowly add saturated aqueous ammonium chloride (NH₄Cl) solution (15 mL) to quench the excess NaBH₄.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Sample Preparation for NMR Spectroscopy
High-quality NMR spectra depend critically on proper sample preparation.[6]
-
Sample Quantity: Weigh 5-10 mg of the purified solid sample for ¹H NMR, or 20-50 mg for ¹³C NMR.[7][8]
-
Solvent Selection: Use a deuterated solvent in which the sample is fully soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.[6]
-
Dissolution: Place the sample in a clean, dry vial. Add approximately 0.6-0.7 mL of the deuterated solvent.
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[8]
-
Internal Standard (Optional): Add a small amount of Tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Labeling: Clearly label the NMR tube with a unique identifier.
Protocol 3: Sample Preparation for ESI-Mass Spectrometry
Sample preparation for ESI-MS requires careful attention to concentration and solvent purity to avoid instrument contamination and ensure accurate mass determination.[9]
-
Stock Solution: Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a high-purity solvent like methanol or acetonitrile.[9]
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a mixture of methanol and water (often 1:1 v/v) containing a small amount of an acid (e.g., 0.1% formic acid) to promote protonation for positive ion mode.[5][10]
-
Filtration: If any precipitate is observed, the solution must be filtered through a 0.22 µm syringe filter before analysis to prevent blockages in the instrument's fluidic system.[11]
-
Vial Transfer: Transfer the final solution to a clean, appropriate autosampler vial.
Caption: General workflow from reaction to structural analysis.
Spectroscopic Analysis of the Reaction Product
Analysis of the product, Methyl 5-(1-hydroxyethyl)thiophene-2-carboxylate (P1), reveals key spectral changes confirming the successful reduction.
NMR Analysis of Product (P1)
-
¹H NMR (400 MHz, CDCl₃):
-
Disappearance of Acetyl Singlet: The sharp singlet for the acetyl methyl group (~2.5 ppm in SM) is gone.
-
Appearance of a Doublet and Quartet: A new doublet appears around 1.6 ppm, corresponding to the new methyl group (CH₃-CH(OH)-). This signal integrates to 3 protons. A corresponding quartet appears around 5.2 ppm for the methine proton (-CH(OH)-), integrating to 1 proton. The splitting pattern (quartet and doublet) confirms their coupling.
-
Appearance of Hydroxyl Proton: A new, often broad, singlet appears for the alcohol proton (-OH). Its chemical shift can vary depending on concentration and solvent. This signal can be confirmed by a D₂O exchange experiment, where the peak disappears.
-
Thiophene Protons: The two doublets for the thiophene ring protons remain, though their chemical shifts may be slightly altered due to the change in the electronic nature of the substituent.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
Disappearance of Ketone Carbonyl: The ketone carbonyl signal (~191 ppm in SM) is absent.
-
Appearance of New Signals: Two new signals appear in the aliphatic region: one for the new methyl carbon (~23 ppm) and one for the new methine carbon bearing the hydroxyl group (~65 ppm).
-
Mass Spectrometry of Product (P1)
-
ESI-MS: The mass spectrum will show a new molecular ion peak corresponding to the addition of two hydrogen atoms to the starting material. The expected m/z for the protonated molecule [M+H]⁺ is approximately 187.04, an increase of 2 Da from the starting material. High-resolution mass spectrometry (HRMS) can confirm the elemental formula as C₈H₁₁O₃S⁺.
Summary of Spectroscopic Data
The following tables summarize the key changes observed in the NMR and MS data upon reduction.
Table 1: Comparative ¹H NMR Data (CDCl₃, δ in ppm)
| Protons | Starting Material (SM) | Product (P1) | Rationale for Change |
|---|---|---|---|
| Thiophene-H | ~7.6-7.8 (2H, m) | ~7.5-7.7 (2H, m) | Minor shift due to electronic change. |
| OCH₃ (Ester) | ~3.9 (3H, s) | ~3.9 (3H, s) | Unchanged. |
| COCH₃ | ~2.5 (3H, s) | - | Ketone reduced to alcohol. |
| -CH(OH)- | - | ~5.2 (1H, q) | New methine proton formed. |
| -CH(OH)CH ₃ | - | ~1.6 (3H, d) | New methyl group formed. |
| -OH | - | Variable (1H, br s) | New hydroxyl group formed. |
Table 2: Comparative ¹³C NMR Data (CDCl₃, δ in ppm)
| Carbon | Starting Material (SM) | Product (P1) | Rationale for Change |
|---|---|---|---|
| C =O (Ketone) | ~191 | - | Ketone reduced to alcohol. |
| C =O (Ester) | ~162 | ~162 | Unchanged. |
| Thiophene-C | ~125-150 | ~125-155 | Minor shifts due to electronic change. |
| OC H₃ (Ester) | ~52 | ~52 | Unchanged. |
| COC H₃ | ~26 | - | Ketone reduced to alcohol. |
| -C H(OH)- | - | ~65 | New methine carbon formed. |
| -CH(OH)C H₃ | - | ~23 | New methyl carbon formed. |
Table 3: Comparative Mass Spectrometry Data
| Species | Starting Material (SM) | Product (P1) | Rationale for Change |
|---|---|---|---|
| Molecular Formula | C₈H₈O₃S | C₈H₁₀O₃S | Addition of H₂ across C=O bond. |
| Molecular Weight | 184.21 | 186.23 | Increase of 2.02 Da. |
| Expected [M+H]⁺ (m/z) | ~185.02 | ~187.04 | Corresponds to the protonated molecule. |
Conclusion
The synergistic use of NMR and mass spectrometry provides a powerful and indispensable workflow for the structural confirmation of synthetic products in drug discovery and development. By establishing a clear spectroscopic baseline with the starting material, this compound, and meticulously analyzing the changes following a chemical transformation, researchers can unambiguously determine the structure of the resulting product. The protocols and interpretive guidance provided herein offer a robust framework for obtaining high-quality, reliable data, thereby accelerating the synthetic chemistry cycle and ensuring the integrity of downstream research.
References
- 1. This compound [myskinrecipes.com]
- 2. Sodium Borohydride [commonorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. vanderbilt.edu [vanderbilt.edu]
- 6. organomation.com [organomation.com]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 9. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 10. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lsu.edu [lsu.edu]
Application Notes and Protocols for the Use of Methyl 5-acetylthiophene-2-carboxylate in Material Science Research
Introduction: Unlocking the Potential of Functionalized Polythiophenes
Methyl 5-acetylthiophene-2-carboxylate is a versatile thiophene derivative that serves as a valuable building block in the synthesis of advanced functional materials.[1] Its unique molecular structure, featuring both an electron-withdrawing acetyl group and a methyl ester, allows for the precise tuning of the electronic and optical properties of the resulting polymers.[2] This makes it a compound of significant interest for researchers and scientists in the fields of organic electronics, sensor technology, and drug development.
Polythiophenes, the polymers derived from thiophene monomers, are a class of conducting polymers that have garnered substantial attention for their applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (FETs).[1][3] The properties of these polymers can be tailored by introducing functional groups onto the thiophene ring.[2] The acetyl and carboxylate moieties in this compound are expected to influence the polymer's solubility, morphology, and electronic energy levels, offering a pathway to novel materials with enhanced performance characteristics.
These application notes provide detailed protocols for the polymerization of this compound via two common and effective methods: chemical oxidative polymerization and electropolymerization. The causality behind experimental choices is explained to provide a deeper understanding of the synthesis process.
Physicochemical Properties of this compound
A thorough understanding of the monomer's properties is crucial for successful polymerization and material fabrication.
| Property | Value | Reference |
| CAS Number | 4101-81-9 | |
| Molecular Formula | C₈H₈O₃S | |
| Molecular Weight | 184.21 g/mol | |
| Melting Point | 137-138 °C | [1] |
| Boiling Point | 127-128 °C at 1 mmHg | [1] |
| Appearance | White to light yellow powder | [1] |
| Storage | 2-8°C, under inert gas, protected from light | [1] |
Application in Material Science: Synthesis of Poly(this compound)
The presence of electron-withdrawing groups on the thiophene ring generally increases the oxidation potential of the monomer, which is a critical consideration in both chemical and electrochemical polymerization methods.[4] The resulting polymer is anticipated to exhibit a wider bandgap compared to poly(3-alkylthiophene)s, potentially leading to materials with high open-circuit voltages in photovoltaic applications.
Protocol 1: Chemical Oxidative Polymerization using Iron(III) Chloride (FeCl₃)
Chemical oxidative polymerization is a widely used method for synthesizing polythiophenes due to its simplicity and scalability.[5] Iron(III) chloride is a common and effective oxidizing agent for this purpose.[6]
Causality of Experimental Choices:
-
Anhydrous Conditions: FeCl₃ is highly hygroscopic, and the presence of water can interfere with the polymerization process, leading to lower molecular weight and defects in the polymer chain. Therefore, the use of anhydrous solvents and an inert atmosphere is critical.
-
Solvent Selection: Chloroform is a common solvent for the polymerization of many thiophene derivatives as it can dissolve both the monomer and the resulting polymer to some extent, facilitating the reaction.
-
Monomer to Oxidant Ratio: The stoichiometry between the monomer and the oxidant is a key parameter. A molar ratio of approximately 1:2.5 (monomer:FeCl₃) is often used to ensure complete polymerization. An excess of the oxidant is generally preferred.
-
Reaction Temperature: The reaction is typically carried out at room temperature. Lower temperatures can slow down the reaction rate, while higher temperatures may lead to over-oxidation and side reactions.
-
Purification: The purification process is crucial to remove the catalyst residues and low molecular weight oligomers, which can significantly affect the material's electronic properties.
Experimental Workflow:
Chemical Oxidative Polymerization Workflow
Step-by-Step Protocol:
-
Preparation: Thoroughly dry all glassware in an oven at 120 °C overnight and allow to cool under a stream of dry nitrogen or in a desiccator.
-
Reaction Setup: In a two-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve this compound (e.g., 1.84 g, 10 mmol) in anhydrous chloroform (50 mL).
-
Addition of Oxidant: Under a positive pressure of nitrogen, add anhydrous iron(III) chloride (e.g., 4.06 g, 25 mmol) portion-wise to the stirred monomer solution. The reaction mixture will gradually darken.
-
Polymerization: Stir the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere.
-
Precipitation: Pour the reaction mixture slowly into a beaker containing 250 mL of methanol with vigorous stirring. A dark precipitate of the polymer will form.
-
Filtration and Washing: Collect the precipitate by filtration using a Büchner funnel. Wash the polymer sequentially with methanol, dilute hydrochloric acid (to remove iron salts), and finally with deionized water until the filtrate is neutral.
-
Purification (Soxhlet Extraction): Dry the crude polymer in a vacuum oven. Purify the polymer by Soxhlet extraction with methanol for 24 hours to remove any remaining monomer and oligomers. The purified polymer is then extracted with a suitable solvent in which it is soluble (e.g., chloroform or tetrahydrofuran) and precipitated again in methanol.
-
Drying: Collect the purified polymer by filtration and dry it under vacuum at 40-50 °C for 48 hours.
Protocol 2: Electropolymerization
Electropolymerization allows for the direct deposition of a thin film of the polymer onto a conductive substrate, which is advantageous for the fabrication of electronic devices.[6] This method offers excellent control over the film thickness and morphology.
Causality of Experimental Choices:
-
Electrolyte Solution: A non-aqueous solvent like acetonitrile is commonly used, and a supporting electrolyte (e.g., lithium perchlorate or tetrabutylammonium perchlorate) is necessary to ensure conductivity of the solution.
-
Working Electrode: A conductive substrate such as indium tin oxide (ITO) coated glass or a platinum electrode serves as the surface for polymer deposition.
-
Potential Control: The polymerization is initiated by applying a potential that is sufficient to oxidize the monomer. Since this compound has electron-withdrawing groups, a relatively high oxidation potential may be required compared to alkyl-substituted thiophenes. Cyclic voltammetry is an excellent technique to both determine the oxidation potential and to grow the polymer film.
-
Film Growth: The polymer film grows with each successive potential cycle. The thickness of the film can be controlled by the number of cycles and the scan rate.
Experimental Workflow:
Electropolymerization Workflow
Step-by-Step Protocol:
-
Electrolyte Preparation: Prepare a 0.1 M solution of a suitable supporting electrolyte, such as tetrabutylammonium perchlorate (TBAP), in anhydrous acetonitrile.
-
Monomer Solution: Dissolve this compound in the electrolyte solution to a concentration of 10-50 mM.
-
Electrochemical Cell Setup: Assemble a three-electrode electrochemical cell. Use an ITO-coated glass slide as the working electrode, a platinum wire or foil as the counter electrode, and a silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE) as the reference electrode.
-
Degassing: Deoxygenate the monomer solution by bubbling dry nitrogen or argon through it for at least 15-20 minutes.
-
Cyclic Voltammetry: Immerse the electrodes in the solution and perform cyclic voltammetry. Scan the potential from an initial value where no reaction occurs (e.g., 0 V) to a potential sufficiently positive to oxidize the monomer (e.g., +1.8 to +2.2 V vs. Ag/AgCl). The exact potential will need to be determined experimentally but is expected to be higher than that for simple thiophenes.
-
Film Deposition: Cycle the potential for a set number of scans (e.g., 10-20 cycles) at a scan rate of 50-100 mV/s. An increase in the peak currents with each cycle indicates the deposition and growth of a conductive polymer film on the working electrode.
-
Post-Treatment: After deposition, remove the working electrode from the solution, rinse it with fresh acetonitrile to remove any unreacted monomer and electrolyte, and dry it under a stream of nitrogen.
Data Presentation: Expected Properties of Poly(this compound)
| Property | Expected Range/Value | Characterization Technique |
| Molecular Weight (Mₙ) | 5,000 - 20,000 g/mol | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | 1.5 - 3.0 | GPC |
| UV-Vis Absorption (λₘₐₓ in solution) | 380 - 420 nm | UV-Vis Spectroscopy |
| Optical Bandgap (E) | 2.5 - 2.8 eV | UV-Vis Spectroscopy (from absorption edge) |
| Electrochemical Bandgap | 2.6 - 2.9 eV | Cyclic Voltammetry |
| Conductivity (doped film) | 10⁻⁵ - 10⁻² S/cm | Four-Point Probe Measurement |
Conclusion and Future Directions
This compound is a promising monomer for the synthesis of novel functional polythiophenes. The protocols provided herein for chemical oxidative polymerization and electropolymerization offer robust methods for the preparation of these materials. The electron-withdrawing nature of the substituents is expected to impart unique electronic and optical properties to the resulting polymer, making it a candidate for a variety of applications in organic electronics.
Further research should focus on the detailed characterization of poly(this compound) to validate the expected properties. Optimization of the polymerization conditions to control molecular weight and regioregularity will be crucial for enhancing material performance. Additionally, the fabrication and testing of electronic devices incorporating this new polymer will be essential to fully realize its potential in material science.
References
- 1. Thiophene - Wikipedia [en.wikipedia.org]
- 2. The McCullough Group - Research [chem.cmu.edu]
- 3. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel a ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09712K [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 6. openriver.winona.edu [openriver.winona.edu]
Troubleshooting & Optimization
Optimizing reaction conditions for the synthesis of Methyl 5-acetylthiophene-2-carboxylate
Welcome to the technical support center for the synthesis of Methyl 5-acetylthiophene-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to optimize your reaction conditions, maximize yields, and ensure the purity of your final product. This compound is a valuable intermediate in the synthesis of various pharmaceuticals and functional materials.[1]
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter during the synthesis of this compound, which is commonly prepared via the Friedel-Crafts acylation of methyl thiophene-2-carboxylate.
Issue 1: Low or Inconsistent Product Yield
Q: My reaction is yielding significantly less this compound than expected. What are the likely causes and how can I improve the yield?
A: Low yields in Friedel-Crafts acylations are a common challenge and can often be attributed to several factors. Let's break down the potential causes and solutions:
-
Suboptimal Reaction Temperature: The acylation of thiophene derivatives is temperature-sensitive. A temperature that is too low can lead to a sluggish and incomplete reaction, while a temperature that is too high can promote the formation of side products and decomposition. For the acetylation of thiophene, increasing the reaction temperature can enhance the conversion rate. It is crucial to empirically determine the optimal temperature for your specific setup, starting with milder conditions and gradually increasing the temperature while monitoring the reaction progress.
-
Inadequate Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) is essential to determine the point at which the starting material is fully consumed.
-
Purity of Starting Materials and Reagents: The purity of your starting material, methyl thiophene-2-carboxylate, as well as the acylating agent (e.g., acetic anhydride or acetyl chloride) and the Lewis acid catalyst (e.g., aluminum chloride, tin tetrachloride), is paramount.[2][3] Impurities can interfere with the reaction and lead to the formation of unwanted byproducts. Always use freshly opened or purified reagents. Lewis acids like aluminum chloride are particularly sensitive to moisture and should be handled under anhydrous conditions.
-
Catalyst Activity and Stoichiometry: In many Friedel-Crafts acylations, the Lewis acid catalyst forms a complex with the carbonyl group of the product, meaning it is not truly catalytic and a stoichiometric amount is often required.[4][5] Insufficient catalyst will result in an incomplete reaction. For acylations using aluminum chloride, it is common to use at least one equivalent with respect to the acylating agent.
-
Inefficient Mixing: Homogeneous mixing is critical, especially in heterogeneous reactions or when reagents are added portion-wise. Ensure your stirring is vigorous enough to maintain a uniform reaction mixture.
Issue 2: Formation of Significant Side Products
Q: My crude product shows multiple spots on TLC, indicating the presence of significant impurities. What are the common side products and how can I minimize their formation?
A: Side product formation in the Friedel-Crafts acylation of thiophene derivatives is often related to the high reactivity of the thiophene ring. Here are the primary concerns and mitigation strategies:
-
Di-acylation: The thiophene ring is susceptible to electrophilic substitution at both the C2 and C5 positions.[6] Since the starting material is methyl thiophene-2-carboxylate, the primary site of acylation will be the C5 position. However, under harsh conditions, a second acylation can occur. To minimize this, use a controlled stoichiometry of the acylating agent (typically 1.0 to 1.2 equivalents). Adding the acylating agent slowly and at a reduced temperature can also help improve selectivity.
-
Positional Isomers: While the ester group at the C2 position strongly directs acylation to the C5 position, trace amounts of other isomers might form depending on the reaction conditions. The stability of the carbocation intermediate strongly favors substitution at the α-positions (C2 and C5).[6]
-
Starting Material Degradation: Thiophene and its derivatives can be sensitive to strong acids and high temperatures. If the reaction conditions are too harsh, you may observe decomposition of your starting material or product, leading to a complex mixture of byproducts. Employing milder Lewis acids or solid acid catalysts can be a beneficial strategy.
-
Hydrolysis of the Ester: If there is moisture present in the reaction, the methyl ester can be hydrolyzed to the corresponding carboxylic acid. Ensure all glassware is oven-dried and reagents are anhydrous.
To identify the specific side products, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are invaluable. Once identified, you can tailor your reaction and purification strategy accordingly.
Issue 3: Incomplete Reaction and Unreacted Starting Material
Q: I consistently have a significant amount of unreacted methyl thiophene-2-carboxylate remaining in my reaction mixture, even after extended reaction times. What could be the issue?
A: An incomplete reaction is a frustrating but solvable problem. Here’s a troubleshooting workflow:
Troubleshooting Decision Tree for Incomplete Reaction
References
- 1. This compound [myskinrecipes.com]
- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
Common side products in the synthesis of Methyl 5-acetylthiophene-2-carboxylate and their prevention
Technical Support Center: Synthesis of Methyl 5-acetylthiophene-2-carboxylate
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable intermediate. We provide in-depth, field-proven insights to help you troubleshoot side reactions, optimize your protocol, and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most prevalent and industrially relevant method for synthesizing this compound is the Friedel-Crafts acylation of Methyl 2-thiophenecarboxylate.[1] This reaction involves treating the starting ester with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄).[2][3] The reaction proceeds via electrophilic aromatic substitution, where the acylium ion (CH₃CO⁺) generated in situ attacks the electron-rich thiophene ring.[1][4]
Q2: Why is regioselectivity a key consideration in this synthesis?
Regioselectivity refers to the preferential position of the electrophilic attack on the thiophene ring. The starting material, Methyl 2-thiophenecarboxylate, has a deactivating, meta-directing carboxylate group at the 2-position. However, in the case of thiophene, the sulfur atom's lone pairs strongly activate the C2 (α) and C5 (α') positions for electrophilic substitution.[5][6] The resonance stabilization of the intermediate carbocation (the sigma complex) is significantly greater for attack at the 5-position compared to the 3- or 4-positions.[5][6] This inherent electronic preference results in high regioselectivity for the desired 5-acetyl product.[7]
Q3: What are the most critical parameters to control for a successful and high-yield synthesis?
To ensure a successful reaction with minimal side products, precise control over the following parameters is crucial:
-
Stoichiometry: A stoichiometric amount of the Lewis acid catalyst is often required because both the starting ester and the ketone product can form complexes with it, rendering it inactive.[4][8]
-
Temperature: Friedel-Crafts reactions can be exothermic. Maintaining a low and consistent temperature (often 0-5 °C) during the addition of reagents is critical to prevent side reactions like di-acylation and degradation.
-
Moisture Control: Lewis acids like AlCl₃ are extremely sensitive to moisture. The reaction must be carried out under anhydrous conditions (e.g., under an inert atmosphere of nitrogen or argon) to prevent catalyst deactivation and potential hydrolysis of the ester.[1]
-
Reaction Time: Sufficient time is needed for the reaction to go to completion, but prolonged reaction times, especially at elevated temperatures, can increase the formation of byproducts. Monitoring the reaction by TLC or GC is recommended.
Troubleshooting Guide: Common Side Products & Prevention
This section addresses specific issues you may encounter, identified through analytical methods like NMR, GC-MS, or LC-MS.
Issue 1: My NMR spectrum shows an unexpected set of aromatic peaks, suggesting an isomeric byproduct.
-
Probable Cause: You are likely observing the formation of Methyl 4-acetylthiophene-2-carboxylate . Although the 5-position is electronically favored, aggressive reaction conditions can lead to acylation at the less-favored 4-position. A minor amount of the 3-acetyl isomer has also been reported in similar acylations.[9]
-
Causality: The ester group at C2 deactivates the ring, but the directing effect for electrophilic substitution on thiophene strongly favors the α-positions (C5). Forcing conditions (high temperature, overly reactive catalyst) can overcome this activation barrier and lead to substitution at the β-position (C4).
-
Prevention & Mitigation:
-
Temperature Control: Strictly maintain the reaction temperature below 5 °C during the addition of the Lewis acid and acylating agent.
-
Catalyst Choice: Consider using a milder Lewis acid than AlCl₃, such as SnCl₄ or solid acid catalysts like certain zeolites, which can offer higher selectivity.[10][11]
-
Purification: These isomers are often difficult to separate. Careful column chromatography on silica gel is typically required.
-
Issue 2: I've isolated a byproduct with a higher molecular weight than my desired product.
-
Probable Cause: This is likely a di-acylated product , such as Methyl 3,5-diacetylthiophene-2-carboxylate.
-
Causality: The mono-acylated product is deactivated towards further electrophilic substitution.[8] However, if an excess of the acylating agent and catalyst are used, or if the reaction temperature is too high, a second acylation can occur, typically at the C3 position. This is a common limitation of Friedel-Crafts reactions.[1]
-
Prevention & Mitigation:
-
Stoichiometry: Use a slight excess (1.0-1.1 equivalents) of the acylating agent, but avoid a large excess.
-
Reverse Addition: Consider adding the substrate-catalyst complex to the acylating agent to maintain a low concentration of the activated substrate.
-
Temperature: Low temperature is your best defense. Keep the reaction cold to suppress the rate of the second, less favorable acylation.
-
Issue 3: My final product has an acidic pH and shows a broad peak in the NMR around 12-13 ppm.
-
Probable Cause: Your ester has been hydrolyzed to the corresponding carboxylic acid, 5-acetylthiophene-2-carboxylic acid .
-
Causality: This occurs if water is introduced during the reaction or, more commonly, during the aqueous workup. Quenching the reaction with acid (e.g., HCl) in the presence of heat can promote ester hydrolysis.
-
Prevention & Mitigation:
-
Anhydrous Conditions: Ensure all glassware is oven-dried and reagents are anhydrous.
-
Cold Workup: Perform the aqueous quench and subsequent extractions at low temperatures (e.g., in an ice bath).
-
Minimize Acid Contact Time: Do not let the product sit in acidic aqueous solution for extended periods. Promptly extract the product into an organic solvent.
-
Summary of Troubleshooting Strategies
| Observed Issue | Potential Side Product | Primary Cause(s) | Recommended Prevention Strategy |
| Isomeric Impurities | Methyl 4-acetylthiophene-2-carboxylate | High reaction temperature, overly reactive catalyst | Maintain temp < 5°C; use milder Lewis acid (e.g., SnCl₄) |
| High MW Byproduct | Di-acetylated thiophene derivative | Excess acylating agent/catalyst, high temperature | Use ~1.05 eq. of acylating agent; maintain low temperature |
| Low Yield / High SM | Unreacted Starting Material | Insufficient catalyst, catalyst deactivation | Use stoichiometric Lewis acid; ensure anhydrous conditions |
| Acidic Product | 5-acetylthiophene-2-carboxylic acid | Water contamination, harsh acidic workup | Use anhydrous reagents; perform workup at low temperature |
Optimized Experimental Protocol
This protocol is designed to maximize the yield of the target compound while minimizing the formation of the side products discussed above.
Materials:
-
Methyl 2-thiophenecarboxylate
-
Acetyl Chloride (or Acetic Anhydride)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (1M HCl)
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet.
-
Reagent Preparation: In the flask, dissolve Methyl 2-thiophenecarboxylate (1.0 eq.) in anhydrous DCM. Cool the solution to 0 °C in an ice-salt bath.
-
Catalyst Addition: Slowly add anhydrous AlCl₃ (1.1 eq.) portion-wise to the stirred solution, ensuring the internal temperature does not exceed 5 °C. Stir the resulting slurry for 15-20 minutes at 0 °C.
-
Acylation: Add acetyl chloride (1.05 eq.) dropwise via the dropping funnel over 30-45 minutes, maintaining the internal temperature between 0-5 °C.
-
Reaction Monitoring: After the addition is complete, let the reaction stir at 0 °C. Monitor the consumption of the starting material using TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 1-3 hours.
-
Workup (Quench): Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing crushed ice and 1M HCl. This step is highly exothermic and should be done with caution in a fume hood.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude solid can be purified by recrystallization (e.g., from methanol or ethanol) to yield this compound as a crystalline solid.
Reaction Pathway Visualization
The following diagram illustrates the primary reaction pathway for the Friedel-Crafts acylation and the potential routes to common side products.
References
- 1. Friedel–Crafts Acylation [sigmaaldrich.com]
- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. echemi.com [echemi.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Friedel-Crafts Acylation [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. asianpubs.org [asianpubs.org]
- 11. tsijournals.com [tsijournals.com]
Technical Support Center: Overcoming Solubility Challenges with Methyl 5-acetylthiophene-2-carboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for Methyl 5-acetylthiophene-2-carboxylate. This resource is designed for researchers, medicinal chemists, and formulation scientists who may encounter solubility challenges with this versatile heterocyclic building block. As a key intermediate in the synthesis of pharmaceuticals and functional materials, achieving complete and stable dissolution is often the first critical step in a successful experimental workflow.[1] This guide provides in-depth troubleshooting advice, step-by-step protocols, and answers to frequently asked questions to help you navigate these challenges effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the properties of this compound and the chemical principles governing its solubility.
Q1: What are the key physical properties of this compound?
A1: Understanding the basic physical properties of a compound is essential for predicting its behavior in different solvent systems. This compound is a solid at room temperature with a relatively high melting point, which often correlates with lower solubility.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₈O₃S | [1][2] |
| Molecular Weight | 184.21 g/mol | [1][2] |
| Appearance | White to light yellow crystalline powder | [3] |
| Melting Point | 137-138 °C | [1] |
| Boiling Point | 127-128 °C at 1 mmHg | [1] |
| CAS Number | 4101-81-9 | [2] |
Q2: Why does this compound exhibit poor solubility in many common organic solvents?
A2: The solubility of a compound is governed by its molecular structure, polarity, and the strength of its crystal lattice. The structure of this compound contains both polar and non-polar features, which contributes to its challenging solubility profile.
-
Molecular Structure: The molecule has a planar, aromatic thiophene ring, which is relatively non-polar. However, it is substituted with two polar functional groups: an acetyl group (-COCH₃) and a methyl ester group (-COOCH₃). These groups introduce dipoles and potential sites for hydrogen bonding.
-
Crystal Lattice Energy: The compound is a crystalline solid with a high melting point (137-138 °C).[1] This indicates that the molecules are packed efficiently in a stable crystal lattice. A significant amount of energy is required to overcome these intermolecular forces and allow the solvent to surround and solvate individual molecules.
-
Polarity Mismatch: The combination of a non-polar aromatic core and polar functional groups means the molecule does not fit neatly into the "like dissolves like" principle. It may be too polar for purely non-polar solvents like hexane and not polar enough for highly polar solvents, while also having limited solubility in many common lab solvents like ethanol and chloroform.[4]
Q3: What is the first step I should take when my compound fails to dissolve?
A3: The initial and most crucial step is a systematic solvent screening. The goal is to test a range of solvents with varying polarities to identify a suitable candidate or a starting point for optimization. Begin with small-scale tests (e.g., 1-2 mg of compound in 0.5-1.0 mL of solvent) before committing a large amount of material.
Part 2: Troubleshooting Guide: A Workflow for Enhancing Solubility
This section provides a logical, step-by-step approach to systematically address and overcome solubility issues.
Workflow for Troubleshooting Solubility
Caption: A logical workflow for addressing solubility issues.
Q4: My compound is insoluble in all tested solvents at room temperature. What now?
A4: The next step is to introduce energy into the system. For most solid organic compounds, solubility increases with temperature.[5][6] This is because the added thermal energy helps to break the solute-solute interactions within the crystal lattice, allowing solvent molecules to intercede.[7]
-
Action: Gently warm the solvent-solute mixture in a water bath to 40-50°C. Swirl the vial periodically. Many compounds that are insoluble in the cold will dissolve with modest heating.
-
Causality: The dissolution of many organic solids is an endothermic process, meaning it absorbs heat. According to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards dissolution to counteract the change.[8]
-
Caution: Be aware of the solvent's boiling point and the thermal stability of your compound. Do not heat indefinitely or to excessively high temperatures without prior knowledge of the compound's degradation profile.
Q5: The compound dissolves upon heating but precipitates out when it cools down. How can I create a stable room-temperature solution?
A5: This phenomenon, where a solution is stable at high temperatures but not at room temperature, indicates you have created a supersaturated solution.[9] The most effective strategy to overcome this is the use of a co-solvent system.[10][11]
A co-solvent is a mixture of two or more miscible solvents. The combination often possesses solubilizing properties that are superior to any of the individual solvents alone.[12][13][14]
-
Mechanism: A common strategy is to dissolve the compound in a small amount of a "strong" or "good" solvent where it is highly soluble, and then dilute this mixture with a "weaker" or "poor" solvent in which the compound is less soluble but the overall mixture is miscible. This can disrupt the crystallization process and keep the solute in solution.
-
Practical Approach: Dissolve your compound in a minimal volume of a solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) with gentle warming. Then, slowly add a second solvent like hexane, heptane, or toluene while stirring until you reach the desired final concentration. The ideal ratio must be determined empirically.
Table 2: Example Co-Solvent Systems for Screening
| Primary Solvent (Good Solvent) | Secondary Solvent (Anti-Solvent) | Rationale |
| Dichloromethane (DCM) | Hexane or Heptane | Balances polarity; DCM solvates polar groups while hexane interacts with the thiophene ring. |
| Tetrahydrofuran (THF) | Toluene | THF is a strong polar aprotic solvent; Toluene helps solvate the aromatic system. |
| Acetone | Isopropanol | A ketone/alcohol mixture can provide a good balance of hydrogen bond accepting and donating properties. |
| N,N-Dimethylformamide (DMF) | Dichloromethane (DCM) | For highly resistant cases, a small amount of a very strong polar aprotic solvent like DMF can be used, diluted with a less polar, more volatile solvent. |
Q6: I'm still having trouble. What other physical methods can I try?
A6: If heating and co-solvents are insufficient, mechanical agitation can provide the extra energy needed to break up solid aggregates and enhance dissolution.
-
Sonication: Using an ultrasonic bath can be highly effective.[15] The high-frequency sound waves create cavitation bubbles in the solvent. The collapse of these bubbles generates localized high energy, which can break apart particles and accelerate the dissolution process.
-
Vortexing: Vigorous mixing with a vortex mixer can also help, particularly for kinetically slow-to-dissolve solids.
Part 3: Detailed Experimental Protocols
These protocols provide standardized procedures for the techniques discussed above.
Protocol 1: Preparation of a Stock Solution using a Co-Solvent and Sonication
This protocol outlines the best-practice method for preparing a stable stock solution of a target concentration.
Caption: Step-by-step workflow for preparing a stock solution.
Methodology:
-
Weighing: Accurately weigh the desired mass of this compound into an appropriate-sized, clean, and dry glass vial.
-
Initial Wetting: Add a small volume (e.g., 10-20% of the final target volume) of a "good" solvent in which the compound shows at least partial solubility (e.g., Dichloromethane). This step is crucial to ensure the entire solid surface is wetted.
-
Sonication: Place the sealed vial in an ultrasonic water bath for 5-15 minutes. The mechanical energy will help break down the crystal lattice and disperse the solid particles.
-
Titration with Co-Solvent: While vortexing or stirring, slowly add the second "anti-solvent" (e.g., Heptane) from a pipette or burette. Add the solvent dropwise or in small aliquots.
-
Observation: Continue adding the co-solvent until the final desired concentration is reached. Visually inspect the solution against a dark background. If the solution becomes cloudy or precipitation occurs, it indicates the solubility limit in that specific solvent ratio has been exceeded. You may need to add a small amount more of the "good" solvent to redissolve the material.
-
Final Filtration: For applications requiring a perfectly homogenous solution (e.g., HPLC, biological screening), it is best practice to filter the final solution through a 0.22 or 0.45 µm syringe filter (PTFE is a good choice for organic solvents) to remove any remaining microscopic, undissolved particles.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound | C8H8O3S | CID 13156400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. 5-Acetylthiophene-2-carboxylic acid | 4066-41-5 [chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Solubility Effects | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
- 10. Co-solvent: Significance and symbolism [wisdomlib.org]
- 11. Cosolvent - Wikipedia [en.wikipedia.org]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijirt.org [ijirt.org]
- 15. quora.com [quora.com]
Preventing decomposition of Methyl 5-acetylthiophene-2-carboxylate during reactions
Welcome to the technical support center for Methyl 5-acetylthiophene-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges of working with this versatile building block. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you prevent decomposition and ensure the success of your reactions.
Troubleshooting Guide: Preventing Decomposition
This section addresses specific issues you may encounter during your experiments, offering explanations for the underlying chemistry and providing actionable solutions.
Issue 1: Low or No Yield - Suspected Decomposition During Saponification/Hydrolysis
Question: I am trying to hydrolyze the methyl ester of this compound to the corresponding carboxylic acid using NaOH/MeOH, but I'm getting a low yield of the desired product and a complex mixture of byproducts. What could be going wrong?
Answer:
This is a common issue stemming from the sensitivity of the thiophene ring to strongly basic conditions, especially at elevated temperatures. While saponification is a standard procedure for ester hydrolysis, several competing decomposition pathways can occur with a substituted thiophene like this.[1][2]
Potential Causes and Solutions:
-
Ring Opening: Thiophene rings can be susceptible to cleavage by strong bases, a reaction that is often irreversible and leads to a variety of byproducts.[3] The electron-withdrawing nature of the acetyl and carboxylate groups can exacerbate this instability.
-
Reactions at the Acetyl Group: The acetyl group's methyl protons are acidic and can be deprotonated by a strong base. This can lead to aldol-type condensation reactions or other undesired side reactions, especially if there are other electrophiles present.
-
Polymerization: Under harsh basic conditions, thiophene derivatives can sometimes polymerize.[4]
| Parameter | Standard Conditions (High Risk of Decomposition) | Recommended Conditions (To Minimize Decomposition) |
| Base | NaOH, KOH | LiOH |
| Solvent | Methanol, Ethanol | THF/Water, Dioxane/Water |
| Temperature | Reflux | 0°C to Room Temperature |
| Reaction Time | Prolonged (overnight) | Monitored closely by TLC or HPLC (typically 1-4 hours) |
Experimental Protocol: Mild Saponification of this compound
-
Dissolve this compound in a mixture of THF and water (e.g., 3:1 v/v).
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of LiOH (1.5 equivalents) in water dropwise while maintaining the temperature at 0°C.
-
Stir the reaction at 0°C and monitor its progress by TLC or LC-MS every 30 minutes.
-
Once the starting material is consumed, carefully acidify the reaction mixture with cold 1M HCl to a pH of ~3.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude carboxylic acid.
Issue 2: Product Degradation During Reactions Involving Strong Acids or Lewis Acids
Question: I am performing a reaction that requires a Lewis acid (e.g., AlCl₃) for a Friedel-Crafts acylation on another part of my molecule, but my this compound seems to be decomposing. What is happening?
Answer:
While the acetyl and carboxylate groups on this compound are deactivating, the thiophene ring itself is still electron-rich compared to benzene and can be sensitive to strong acids and Lewis acids.[5][6]
Potential Causes and Solutions:
-
Ring Protonation and Opening: In strongly acidic media, the thiophene ring can be protonated, which can lead to ring-opening or polymerization.[7]
-
Complexation and Side Reactions: The carbonyl oxygens of both the acetyl and ester groups, as well as the sulfur atom of the thiophene ring, can coordinate to the Lewis acid. This can lead to unexpected side reactions or complete decomposition of the starting material.
-
Polymerization: Strong Lewis acids like AlCl₃ are known to induce polymerization of thiophene.[4]
| Parameter | High-Risk Conditions | Recommended Alternatives |
| Lewis Acid | AlCl₃, FeCl₃ (stoichiometric amounts) | ZnCl₂, SnCl₄, Sc(OTf)₃ (catalytic amounts) |
| Protic Acid | Concentrated H₂SO₄, HCl | Trifluoroacetic acid (TFA), Phosphoric Acid[8] |
| Temperature | Elevated temperatures | 0°C to room temperature |
| Solvent | Nitrobenzene, CS₂ | Dichloromethane, 1,2-Dichloroethane |
Troubleshooting Workflow for Acid-Mediated Reactions
Caption: Decision tree for troubleshooting decomposition in acidic conditions.
Issue 3: Unwanted Ring-Opening with Organometallic Reagents
Question: I am attempting to use an organolithium reagent (n-BuLi) to deprotonate a position on my molecule, but I am seeing significant decomposition of the this compound.
Answer:
Organolithium reagents, particularly alkyllithiums like n-BuLi, can act as potent nucleophiles and may attack the sulfur atom of the thiophene ring, leading to ring cleavage.[9] This is a known reactivity pattern for thiophenes.
Potential Causes and Solutions:
-
Thiophilic Addition: The organolithium reagent can attack the sulfur atom, leading to a ring-opened intermediate.
-
Competitive Deprotonation vs. Addition: While deprotonation at an acidic site might be the intended reaction, nucleophilic attack at the sulfur or the carbonyl carbons can be a competitive and often faster process.
| Reagent | Potential Issue | Recommended Alternative |
| n-BuLi, s-BuLi, t-BuLi | High reactivity, risk of thiophilic addition and ring-opening.[9] | Lithium diisopropylamide (LDA) or other non-nucleophilic bases. |
| Grignard Reagents | Can also add to the carbonyl groups. | Use at low temperatures with careful monitoring. |
Experimental Protocol: Deprotonation using LDA
-
In a flame-dried flask under an inert atmosphere (e.g., Argon), prepare a solution of diisopropylamine (1.1 equivalents) in anhydrous THF.
-
Cool the solution to -78°C (dry ice/acetone bath).
-
Slowly add n-BuLi (1.05 equivalents) and stir for 30 minutes at -78°C to generate LDA.
-
In a separate flame-dried flask, dissolve this compound in anhydrous THF and cool to -78°C.
-
Slowly transfer the substrate solution to the LDA solution via cannula.
-
Stir for the desired time at -78°C before quenching with the electrophile.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
To ensure long-term stability, it should be stored in a cool, dark, and dry place, ideally refrigerated at 2-8°C.[10][11] It is also advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent slow oxidation or hydrolysis from atmospheric moisture.
Q2: Can the thiophene ring be oxidized? What should I avoid?
Yes, the sulfur atom in the thiophene ring can be oxidized to a sulfoxide and further to a sulfone.[4][12] This is a potential decomposition pathway. Therefore, you should avoid strong oxidizing agents such as peroxy acids (e.g., m-CPBA), hydrogen peroxide with certain catalysts, and nitric acid, unless this transformation is intended.[12][13]
Q3: Is the compound sensitive to high temperatures?
Yes, thermal decomposition can occur at elevated temperatures.[14][15][16] The primary thermal degradation pathways can include deacetylation or even ring-opening reactions. It is recommended to use the lowest possible temperature for reactions and purification steps like distillation.
Q4: Can decarboxylation occur after hydrolysis to the carboxylic acid?
Decarboxylation of thiophene-2-carboxylic acids generally requires harsh conditions. However, the presence of the acetyl group could potentially facilitate this process under certain conditions, for instance, via a bromination/decarboxylation sequence.[17] If you are working with the corresponding carboxylic acid at high temperatures, decarboxylation is a potential side reaction to be aware of.
Decomposition Pathways Overview
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Base-induced deprotonation and ring opening of thiophene and some of its derivatives | Semantic Scholar [semanticscholar.org]
- 4. Thiophene - Wikipedia [en.wikipedia.org]
- 5. tsijournals.com [tsijournals.com]
- 6. Transition-metal/Lewis acid free synthesis of acyl benzothiophenes via C-C bond forming reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. This compound [myskinrecipes.com]
- 12. Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and thermal decomposition of azidovinylbenzo[b]thiophenes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Item - Thermal studies of chlorinated thiophenols - Open Research Newcastle - Figshare [openresearch.newcastle.edu.au]
- 17. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]
Technical Support Center: Scaling Up the Synthesis of Methyl 5-acetylthiophene-2-carboxylate for Industrial Applications
Document ID: T-MAC-2026-01-A
Version: 1.0
Introduction
This technical guide is designed for researchers, scientists, and drug development professionals engaged in the industrial-scale synthesis of Methyl 5-acetylthiophene-2-carboxylate. This key intermediate is crucial in the production of various pharmaceuticals and agrochemicals, making a robust, scalable, and efficient synthesis process paramount.[1] This document provides a comprehensive overview of the recommended industrial synthesis route, detailed operational protocols, and an in-depth troubleshooting guide to address common challenges encountered during scale-up. Our approach is grounded in established chemical engineering principles and practical field experience to ensure scientific integrity and operational success.
Recommended Industrial Synthesis Route: Friedel-Crafts Acylation
The most viable and scalable method for the synthesis of this compound is the Friedel-Crafts acylation of Methyl 2-thiophenecarboxylate. This electrophilic aromatic substitution reaction offers a direct and efficient pathway to the desired product.[2][3][4] While traditional Friedel-Crafts reactions often employ strong Lewis acids like aluminum chloride (AlCl₃), these can lead to challenges in workup, waste disposal, and potential side reactions, especially with sensitive substrates like thiophenes.[5][6] For a more environmentally benign and controlled industrial process, we recommend the use of a less aggressive catalyst, such as phosphoric acid, with acetic anhydride as the acylating agent.[7]
Reaction Scheme:
Caption: Friedel-Crafts acylation of Methyl 2-thiophenecarboxylate.
Detailed Industrial-Scale Experimental Protocol
This protocol is designed for a standard industrial glass-lined or stainless steel reactor and assumes a batch size of approximately 100 kg of the final product.
Equipment and Materials:
-
Reactor: 1000 L glass-lined or stainless steel reactor with temperature control (heating/cooling jacket), variable speed agitator, reflux condenser, and nitrogen inlet.
-
Reagents:
-
Methyl 2-thiophenecarboxylate (Substrate)
-
Acetic Anhydride (Acylating Agent)
-
85% Phosphoric Acid (Catalyst)
-
Toluene (Solvent for workup)
-
5% Sodium Bicarbonate Solution (Aqueous wash)
-
Brine (Aqueous wash)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate (Drying agent)
-
Methanol (Recrystallization solvent)
-
-
Personal Protective Equipment (PPE): Chemical resistant gloves, safety goggles, face shield, and appropriate respiratory protection.
Step-by-Step Methodology:
-
Reactor Preparation:
-
Ensure the reactor is clean, dry, and purged with nitrogen to create an inert atmosphere.
-
Start the agitator at a low speed to ensure proper mixing from the outset.
-
-
Charging of Reagents:
-
Charge the reactor with Methyl 2-thiophenecarboxylate.
-
Begin controlled addition of acetic anhydride. The reaction is exothermic, so monitor the temperature closely. Maintain the temperature below 30°C during the addition.
-
Once the acetic anhydride has been added, slowly add the 85% phosphoric acid. A slight exotherm may be observed.
-
-
Reaction:
-
After the addition of all reagents, slowly heat the reaction mixture to 70-80°C.
-
Maintain this temperature and continue stirring for 3-5 hours.
-
Monitor the reaction progress using in-process controls (see below).
-
-
Workup and Quenching:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully quench the reaction by adding water. This step is highly exothermic; ensure the cooling jacket is active to maintain a temperature below 40°C.
-
Add toluene to the reactor to extract the product.
-
Transfer the mixture to a separation vessel. Allow the layers to separate and remove the aqueous layer.
-
Wash the organic layer sequentially with 5% sodium bicarbonate solution and then brine to remove any remaining acid and salts.
-
-
Isolation and Purification:
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent.
-
Concentrate the organic layer under reduced pressure to remove the toluene.
-
The crude product can be purified by recrystallization from methanol to yield this compound as a solid.[1]
-
-
Drying:
-
Dry the purified product in a vacuum oven at a temperature below its melting point until a constant weight is achieved.
-
Critical Process Parameters:
| Parameter | Recommended Range | Rationale |
| Temperature | 70-80°C | Ensures a sufficient reaction rate without significant decomposition. |
| Reaction Time | 3-5 hours | Typically sufficient for complete conversion. Monitor with IPC. |
| Agitator Speed | To be determined based on reactor geometry | Must ensure adequate mixing for mass and heat transfer. |
| Quenching Temperature | < 40°C | To control the exotherm and prevent side reactions. |
In-Process Controls (IPC) and Analytical Methods
Effective in-process controls are essential for ensuring reaction completion, minimizing impurity formation, and ensuring batch-to-batch consistency.
| IPC Checkpoint | Analytical Method | Purpose |
| Raw Material Identity and Purity | GC, HPLC, Titration | To ensure starting materials meet specifications. |
| Reaction Completion | HPLC, GC | To monitor the disappearance of the starting material. |
| Product Purity (Post-Workup) | HPLC, GC | To assess the purity of the crude product before purification. |
| Final Product Quality | HPLC, GC, NMR, IR, Melting Point | To confirm the identity, purity, and quality of the final product. |
Troubleshooting Guide and FAQs
This section addresses common issues encountered during the scale-up of the synthesis of this compound.
Low Reaction Yield
-
Question: My reaction yield is consistently lower than expected. What are the potential causes and how can I improve it?
-
Answer:
-
Incomplete Reaction:
-
Cause: Insufficient reaction time or temperature.
-
Troubleshooting:
-
Verify the reaction temperature is consistently within the 70-80°C range.
-
Extend the reaction time and monitor for further conversion using HPLC or GC.
-
Ensure adequate mixing to facilitate reactant interaction. Poor mixing can lead to localized "hot spots" or areas of low reactant concentration.[8][9]
-
-
-
Degradation of Starting Material or Product:
-
Cause: Excessive temperature or prolonged reaction times. Thiophene rings can be sensitive to harsh conditions.
-
Troubleshooting:
-
Ensure the temperature does not exceed 80°C.
-
Once the reaction is complete (as determined by IPC), proceed to the workup without unnecessary delay.
-
-
-
Losses During Workup:
-
Cause: Inefficient extraction or premature product precipitation.
-
Troubleshooting:
-
Ensure sufficient solvent (toluene) is used for a thorough extraction.
-
Perform multiple extractions if necessary.
-
During the aqueous washes, check the pH to ensure all acidic components are neutralized, which can prevent emulsion formation.
-
-
-
Impurity Formation
-
Question: I am observing significant levels of an unknown impurity in my final product. How can I identify and control it?
-
Answer:
-
Common Impurities and Their Control:
-
3-Acetyl Isomer:
-
Cause: Friedel-Crafts acylation can sometimes lead to substitution at the 3-position of the thiophene ring, although the 5-position is generally favored.
-
Control: Maintaining the recommended reaction temperature can help maximize regioselectivity. This impurity is often difficult to remove by simple recrystallization, so preventing its formation is key.
-
-
Di-acylated Product:
-
Unreacted Starting Material:
-
Cause: Incomplete reaction.
-
Control: As detailed in the "Low Reaction Yield" section, ensure adequate reaction time, temperature, and mixing.
-
-
-
Identification and Troubleshooting Workflow:
-
Characterize the Impurity: Use techniques like LC-MS and NMR to determine the structure of the impurity.
-
Hypothesize the Formation Mechanism: Based on the structure, determine the likely side reaction (e.g., over-acylation, rearrangement, thermal degradation).
-
Adjust Process Parameters: Modify the reaction conditions (e.g., temperature, stoichiometry, addition rates) to disfavor the formation of the impurity.
-
-
References
- 1. This compound [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Friedel–Crafts Acylation [sigmaaldrich.com]
- 6. US3819492A - Distillation of aromatic ketone from aromatic alcohol with acid - Google Patents [patents.google.com]
- 7. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 8. mt.com [mt.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Catalyst Selection for Methyl 5-acetylthiophene-2-carboxylate Reactions
Welcome to the technical support guide for researchers, chemists, and drug development professionals working with Methyl 5-acetylthiophene-2-carboxylate. This document provides in-depth, experience-driven guidance on selecting the appropriate catalysts to achieve efficient and selective transformations of this versatile building block.[1] The inherent reactivity of the thiophene core, combined with the influence of two distinct electron-withdrawing groups, presents unique challenges and opportunities in synthesis.[2] This guide is structured in a question-and-answer format to directly address common issues and provide practical, actionable solutions.
Section 1: Fundamental Concepts in Reactivity and Catalyst Choice
Understanding the electronic landscape of this compound is the first step toward rational catalyst selection. The molecule possesses several reactive sites, each with a different susceptibility to catalytic transformation.
FAQ: What are the primary reactive sites on this compound?
The molecule has three main regions for chemical modification: the thiophene ring, the acetyl group, and the methyl ester group. The electron-withdrawing nature of both the acetyl and carboxylate groups significantly influences the reactivity of the thiophene ring.
Caption: Key reactive sites on the target molecule.
FAQ: How do the electron-withdrawing groups affect catalyst selection for ring functionalization?
The acetyl and carboxylate groups deactivate the thiophene ring towards classical electrophilic aromatic substitution (e.g., Friedel-Crafts acylation), which typically relies on strong Lewis or Brønsted acid catalysts.[3] Thiophene itself is highly reactive, often polymerizing under harsh acidic conditions. For this substituted thiophene, such conditions are generally unproductive.
Instead, functionalization often proceeds through pathways that are compatible with these deactivating groups:
-
Metal-Catalyzed Cross-Coupling: This is the most prevalent strategy. It requires initial halogenation of the thiophene ring (positions 3 or 4), followed by a palladium-catalyzed reaction like Suzuki, Heck, or Sonogashira coupling. The choice of palladium catalyst, ligand, and base is critical for success.[4]
-
Directed Ortho-Metalation (DoM): While the ester and acetyl groups can direct metalation, this approach can be complex due to multiple potential directing sites. Using a strong lithium base like n-butyllithium (n-BuLi) can lead to lithiation at the C3 position, which can then be quenched with an electrophile.[4]
Section 2: Troubleshooting Guides for Specific Transformations
This section addresses common experimental challenges and provides catalyst-focused solutions for specific reaction types.
A. Reactions at the Acetyl Group
Question: I am trying to selectively reduce the ketone of the acetyl group to an alcohol, but I'm getting low yield. What catalyst should I use?
Answer: This is a common objective. The primary challenge is achieving chemoselectivity, leaving the ester group untouched.
-
Recommended Catalyst: Sodium borohydride (NaBH₄) is the preferred reagent for this transformation. It is a mild reducing agent that will selectively reduce ketones in the presence of esters. The reaction is typically performed in an alcoholic solvent like methanol or ethanol at cool temperatures (0 °C to room temperature).
-
Troubleshooting Low Yield:
-
Reagent Quality: Ensure your NaBH₄ is fresh and has been stored in a desiccator. It can decompose upon exposure to moisture.
-
Temperature Control: Running the reaction at too high a temperature can lead to side reactions. Start at 0 °C and allow the reaction to slowly warm to room temperature.
-
Solvent Purity: Use anhydrous methanol or ethanol. Water will consume the hydride reagent.
-
Alternative Catalysts: If NaBH₄ fails, catalytic hydrogenation is an option. Use a catalyst like Palladium on Carbon (Pd/C) under a hydrogen atmosphere. However, this method risks over-reduction, especially of the thiophene ring, under harsh conditions. Careful optimization of pressure and temperature is necessary.
-
B. Reactions at the Thiophene Ring
Question: I need to install a bromine atom on the thiophene ring for a subsequent Suzuki coupling. Which brominating agent and catalyst system should I use to avoid side reactions?
Answer: Direct bromination of thiophenes can be aggressive. Given the deactivating groups, a controlled approach is necessary.
-
Recommended Reagent: N-Bromosuccinimide (NBS) is the reagent of choice for controlled monobromination of moderately deactivated aromatic rings. It generates a low concentration of Br₂ in situ, preventing over-bromination and polymerization.
-
Catalyst/Solvent System: The reaction is often performed in a solvent like acetic acid or a chlorinated solvent (e.g., CCl₄, CHCl₃) and may be initiated with a radical initiator like AIBN or simply by heat or light. For this substrate, catalysis may not be strictly necessary, but the solvent choice is key to controlling reactivity.
-
Troubleshooting & Selectivity:
-
Side Products: If you observe dibromination or degradation, reduce the reaction temperature and add the NBS portion-wise to maintain a low concentration.[4]
-
No Reaction: If the reaction is sluggish, a catalytic amount of a Brønsted acid like acetic acid can help polarize the NBS and increase its electrophilicity. Avoid strong Lewis acids.
-
Question: My Suzuki coupling reaction is failing. What are the most critical parameters related to the palladium catalyst?
Answer: A failed Suzuki coupling is a frequent problem, often related to the catalyst system.[5] Success hinges on the careful selection of the palladium source, ligand, and base.
Table 1: Catalyst System Components for Suzuki Coupling
| Component | Common Choices | Rationale & Key Considerations |
| Palladium Precatalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Pd(PPh₃)₄ is often effective but can be sensitive to air. Pd(OAc)₂ and PdCl₂(dppf) are more stable and are activated in situ. Start with a loading of 1-5 mol %. |
| Ligand | PPh₃, SPhos, XPhos, dppf | The ligand stabilizes the palladium center and facilitates the catalytic cycle. For an electron-rich heterocycle like thiophene, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often superior as they promote the rate-limiting oxidative addition step. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The base is crucial for activating the boronic acid. K₂CO₃ is a common choice. Cs₂CO₃ is more soluble and often more effective but also more expensive. K₃PO₄ is a stronger base that can be effective for challenging couplings. |
| Solvent | Toluene, Dioxane, DMF, with Water | A mixture of an organic solvent and water is typical. The water is necessary to dissolve the inorganic base. Ensure solvents are properly degassed to remove oxygen, which can poison the catalyst. |
-
Troubleshooting Workflow: If the reaction stalls, first confirm the integrity of your reagents (boronic acid, halide, and base).[5] Then, systematically troubleshoot the catalyst system. A common failure point is catalyst deactivation (palladium turning black). This indicates a need for a more robust ligand or more rigorous exclusion of oxygen.
C. Reactions at the Ester Group
Question: I am attempting to hydrolyze the methyl ester to the carboxylic acid using NaOH, but my yields are poor and I see decomposition. What's going wrong?
Answer: Alkaline hydrolysis (saponification) is standard, but thiophene-containing molecules can be sensitive.
-
Potential Issue 1: Ring Opening: Under harsh basic conditions and elevated temperatures, the thiophene ring itself can be susceptible to degradation.
-
Potential Issue 2: Competing Reactions: The acetyl group's acidic α-protons can be deprotonated by a strong base, potentially leading to undesired aldol-type self-condensation reactions.
-
Solutions & Catalyst Choice:
-
Milder Conditions: Use milder bases like lithium hydroxide (LiOH) in a THF/water mixture at room temperature. LiOH is often more effective than NaOH or KOH for clean saponifications.
-
Acid Catalysis: As an alternative, acid-catalyzed hydrolysis using HCl or H₂SO₄ in aqueous methanol can be effective, though it may require higher temperatures and longer reaction times. Monitor carefully for any signs of decomposition.
-
Enzymatic Catalysis: For ultimate selectivity and mild conditions, consider using a lipase enzyme, which can catalyze the hydrolysis in a buffered aqueous solution or a biphasic system.[6]
-
Section 3: General Troubleshooting Workflow
When an experiment yields unexpected results, a systematic approach is crucial. The following workflow is designed to diagnose common catalyst-related failures.
Caption: Systematic workflow for troubleshooting stalled reactions.[5]
Section 4: Key Experimental Protocols
Protocol 1: Selective Reduction of Ketone
This protocol details the reduction of the acetyl group in this compound to a secondary alcohol.
-
Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous methanol (approx. 0.1 M concentration) and cool the flask to 0 °C using an ice bath.
-
Reagent Addition: Slowly add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Carefully quench the reaction by slowly adding acetone to consume excess NaBH₄. Follow this by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Palladium-Catalyzed Suzuki Coupling
This protocol assumes you have first brominated the starting material at the C4 position to yield Methyl 4-bromo-5-acetylthiophene-2-carboxylate.
-
Reaction Setup: In an oven-dried Schlenk flask, combine Methyl 4-bromo-5-acetylthiophene-2-carboxylate (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.5 eq).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol %) to the flask.
-
Atmosphere Control: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent Addition: Add degassed solvents (e.g., a 4:1 mixture of toluene and water) via cannula.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature and dilute with ethyl acetate. Filter through a pad of Celite to remove the palladium catalyst.
-
Extraction: Wash the filtrate with water and then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.
References
- 1. This compound [myskinrecipes.com]
- 2. Thiophene - Wikipedia [en.wikipedia.org]
- 3. tsijournals.com [tsijournals.com]
- 4. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol [frontiersin.org]
Technical Support Center: Isolation and Purification of Methyl 5-acetylthiophene-2-carboxylate
Welcome to the technical support guide for the work-up and isolation of Methyl 5-acetylthiophene-2-carboxylate. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this important synthetic intermediate.[1] The guidance herein is curated from established chemical principles and field-tested laboratory practices to ensure you can confidently navigate the challenges of isolating this compound with high purity.
I. Overview of the Purification Strategy
This compound is typically synthesized via a Friedel-Crafts acylation of methyl thiophene-2-carboxylate.[2][3][4] The crude reaction mixture often contains unreacted starting materials, the Lewis acid catalyst (e.g., AlCl₃), reaction byproducts, and potentially isomeric impurities.[5] A robust work-up procedure is therefore critical to isolate the target compound in a pure form.
The general workflow for the isolation of this compound involves quenching the reaction, separating the organic and aqueous layers, washing the organic layer to remove residual acids and salts, drying, and finally, purifying the crude product. The choice of purification method, primarily column chromatography or recrystallization, depends on the nature of the impurities and the desired final purity.[5][6]
References
Validation & Comparative
A Spectroscopic Guide to the Isomers of Methyl 5-acetylthiophene-2-carboxylate: Differentiating Positional Isomers in Drug Discovery Scaffolds
For researchers, scientists, and drug development professionals, the precise structural elucidation of heterocyclic compounds is a cornerstone of rational drug design. Thiophene derivatives, in particular, are privileged scaffolds in medicinal chemistry. However, the subtle yet significant differences between positional isomers can profoundly impact a molecule's biological activity and pharmacokinetic profile. This guide provides a detailed spectroscopic comparison of methyl 5-acetylthiophene-2-carboxylate with its key isomers, offering a practical framework for their unambiguous identification using common analytical techniques.
The substitution pattern on the thiophene ring dictates the electronic environment of each atom, giving rise to unique spectroscopic fingerprints. Understanding these nuances is critical for confirming the identity of a synthesized compound and ensuring the integrity of structure-activity relationship (SAR) studies. This guide will delve into the expected and observed differences in ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this compound and its isomers, such as methyl 4-acetylthiophene-2-carboxylate and methyl 5-acetylthiophene-3-carboxylate.
The Structural Isomers: A Visual Overview
The positioning of the acetyl and methyl carboxylate groups on the thiophene ring gives rise to several positional isomers. The electronic interplay between these electron-withdrawing groups and the sulfur-containing aromatic ring is the basis for their spectroscopic differentiation.
A Comparative Analysis of the Biological Activity of Methyl 5-acetylthiophene-2-carboxylate Analogs: A Guide for Researchers
In the landscape of medicinal chemistry, the thiophene scaffold remains a cornerstone for the development of novel therapeutic agents. Its inherent aromaticity and ability to engage in various biological interactions have rendered it a privileged structure in drug discovery. Among the vast array of thiophene derivatives, Methyl 5-acetylthiophene-2-carboxylate serves as a crucial starting point for the synthesis of compounds with diverse pharmacological activities. This guide provides a comparative analysis of the biological activities of its analogs, offering insights into their structure-activity relationships (SAR) and the experimental methodologies used for their evaluation. Our focus will be on antimicrobial and anticancer activities, two areas where these analogs have shown significant promise.
The Thiophene Core: A Versatile Scaffold
The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a bioisostere of the benzene ring. This similarity often allows for the substitution of a benzene ring with a thiophene ring in a biologically active compound without a significant loss of activity. The sulfur atom in the thiophene ring can participate in hydrogen bonding and other non-covalent interactions, which can be crucial for binding to biological targets. This compound, with its acetyl and carboxylate functionalities, offers multiple points for chemical modification, making it an ideal template for generating a library of analogs with diverse biological profiles.
Antimicrobial Activity of Thiophene Analogs: A Comparative Study
A significant body of research has focused on the antimicrobial potential of thiophene derivatives. Here, we will analyze a series of thiophene-2-carboxamide analogs, which are closely related to this compound, to understand the impact of structural modifications on their antibacterial and antioxidant activities.
Structure-Activity Relationship (SAR) Analysis
A study on a series of newly synthesized thiophene-2-carboxamide derivatives has provided valuable insights into their SAR. The core structure of these analogs features modifications at the 3-position of the thiophene ring and on an N-phenyl ring attached to the carboxamide.
The key findings from the SAR studies are as follows:
-
Influence of the 3-position substituent: 3-Amino thiophene-2-carboxamide derivatives consistently displayed higher antibacterial and antioxidant activity compared to their 3-hydroxy and 3-methyl counterparts. The presence of the amino group is thought to be a key contributor to this enhanced activity.[1]
-
Effect of substituents on the N-phenyl ring: The presence of a methoxy group on the N-phenyl ring of the carboxamide generally led to the most potent antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Pseudomonas aeruginosa) bacteria.[1]
-
Comparative activity: The amino-substituted derivatives with a methoxy group on the N-phenyl ring (e.g., compound 7b in the cited study) exhibited excellent activity, with inhibition zones comparable to the standard antibiotic ampicillin.[1]
Quantitative Comparison of Antibacterial Activity
The following table summarizes the antibacterial activity of representative thiophene-2-carboxamide analogs against various bacterial strains.
| Compound ID | 3-Position Substituent | N-Phenyl Ring Substituent | S. aureus (% Activity Index vs. Ampicillin) | B. subtilis (% Activity Index vs. Ampicillin) | E. coli (% Activity Index vs. Ampicillin) | P. aeruginosa (% Activity Index vs. Ampicillin) |
| 3b | -OH | 4-OCH₃ | 70.8 | 78.3 | - | 78.3 |
| 5b | -CH₃ | 4-OCH₃ | - | - | - | - |
| 7b | -NH₂ | 4-OCH₃ | 83.3 | 82.6 | 64.0 | 86.9 |
Data extracted from a study by Al-Ghorbani et al. (2023).[1]
Experimental Protocol: Agar Well Diffusion Assay for Antibacterial Screening
This protocol outlines the steps for determining the antibacterial activity of the synthesized analogs using the agar well diffusion method.
Materials:
-
Nutrient agar plates
-
Bacterial cultures (S. aureus, B. subtilis, E. coli, P. aeruginosa)
-
Synthesized thiophene analogs dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., Ampicillin solution)
-
Negative control (solvent alone)
-
Sterile cork borer
-
Micropipettes
-
Incubator
Procedure:
-
Prepare Bacterial Inoculum: Aseptically prepare a standardized suspension of each bacterial strain in sterile saline to a turbidity equivalent to 0.5 McFarland standard.
-
Inoculate Agar Plates: Uniformly spread the bacterial inoculum over the surface of the nutrient agar plates using a sterile cotton swab.
-
Create Wells: Use a sterile cork borer to create wells of a defined diameter (e.g., 6 mm) in the agar.
-
Add Test Compounds: Carefully add a fixed volume (e.g., 100 µL) of each analog solution, the positive control, and the negative control into separate wells.
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Measure Zones of Inhibition: After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters. The diameter of the zone is proportional to the antibacterial activity of the compound.
Anticancer Activity of Thiophene Analogs: Exploring Cytotoxicity
Thiophene derivatives have also emerged as promising candidates for anticancer drug development. Their mechanism of action often involves the inhibition of key cellular processes such as microtubule assembly or the activity of protein kinases.
Comparative Cytotoxicity of Tetrahydrobenzo[b]thiophene Derivatives
A study on a series of tetrahydrobenzo[b]thiophene derivatives, which can be considered as structurally related analogs of this compound, revealed their potential as anticancer agents. The cytotoxicity of these compounds was evaluated against various cancer cell lines.
The following table summarizes the IC₅₀ values (the concentration required to inhibit 50% of cell growth) of selected analogs against the A549 non-small cell lung cancer cell line.
| Compound ID | Key Structural Feature | IC₅₀ against A549 cells (µM) |
| BZ02 | 2-iodobenzamide | 6.10 |
| BZ03 | 2-bromobenzamide | Reduced activity |
| BZA06 | Benzylamine | 30 |
| BU17 | 1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea | Potent, broad-spectrum activity |
Data extracted from a study by Al-Ostoot et al. (2022).[2]
This data suggests that the nature of the substituent on the thiophene core significantly influences the anticancer activity. For instance, the presence of an iodine atom in the benzamide derivative BZ02 resulted in enhanced cytotoxicity compared to the bromine-containing analog BZ03 .[2] Furthermore, the urea derivative BU17 demonstrated broad-spectrum antitumor activity, highlighting the importance of this functional group.[2]
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cell lines.
Materials:
-
Cancer cell line (e.g., A549)
-
Complete cell culture medium
-
Synthesized thiophene analogs dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well microplates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the thiophene analogs for a specific duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a multi-well spectrophotometer.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration of the analog and determine the IC₅₀ value.
Visualizing the Synthesis and Activity Landscape
To better understand the relationships between the different analogs and their activities, the following diagrams are provided.
Caption: A simplified workflow illustrating the synthesis of thiophene analogs and the subsequent evaluation of their biological activities, leading to the determination of structure-activity relationships.
Conclusion and Future Directions
The comparative analysis of this compound analogs reveals a rich and complex structure-activity landscape. Specific substitutions on the thiophene ring and its appended functional groups can profoundly influence their antimicrobial and anticancer properties. The 3-amino thiophene-2-carboxamides with N-phenyl methoxy substituents have emerged as particularly potent antibacterial agents. In the realm of anticancer research, halogenation and the introduction of urea moieties have shown to be effective strategies for enhancing cytotoxicity.
Future research in this area should focus on expanding the library of analogs with more diverse and targeted modifications. Investigating the precise molecular mechanisms of action through techniques such as enzyme inhibition assays and molecular docking studies will be crucial for the rational design of next-generation thiophene-based therapeutics. The experimental protocols provided in this guide offer a robust framework for the continued exploration of these promising compounds.
References
- 1. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Validation of Methyl 5-acetylthiophene-2-carboxylate Derivatives using X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the precise understanding of a molecule's three-dimensional structure is paramount. For thiophene derivatives, a class of heterocyclic compounds renowned for their diverse biological activities, this structural elucidation is the bedrock of rational drug design and the development of novel materials.[1] This guide provides an in-depth, comparative analysis of X-ray crystallography as the definitive method for validating the structure of Methyl 5-acetylthiophene-2-carboxylate and its analogues. We will explore the causality behind experimental choices, present supporting data from closely related structures, and contrast the technique with other analytical methods to provide a holistic understanding for researchers in the field.
The Imperative of Structural Validation in Thiophene Chemistry
Thiophene-containing molecules are key pharmacophores, exhibiting a wide spectrum of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[1] The specific arrangement of substituent groups on the thiophene ring dictates the molecule's interaction with biological targets. Therefore, unambiguous confirmation of the molecular structure, including bond lengths, bond angles, and stereochemistry, is a critical step in the drug discovery pipeline. Any ambiguity can lead to misinterpretation of structure-activity relationships (SAR) and ultimately, the failure of promising drug candidates.
While spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide valuable information about connectivity and molecular weight, they often fall short of providing the unequivocal three-dimensional picture that single-crystal X-ray crystallography delivers.
X-ray Crystallography: The Gold Standard for Structural Elucidation
Single-crystal X-ray diffraction (XRD) stands as the most powerful technique for determining the precise atomic arrangement within a crystalline solid.[2] The technique relies on the diffraction of X-rays by the electron clouds of the atoms in a crystal lattice. The resulting diffraction pattern is then mathematically deconvoluted to generate a three-dimensional electron density map, from which the atomic positions can be determined with exceptional accuracy.
Experimental Workflow: From Powder to Precision
The journey from a synthesized compound to a fully refined crystal structure involves a meticulous, multi-step process. Understanding the rationale behind each step is crucial for obtaining high-quality, publishable data.
Caption: A generalized workflow for single-crystal X-ray crystallography.
Detailed Experimental Protocol: A Self-Validating System
-
Crystal Growth (The Critical First Step): The adage "garbage in, garbage out" is particularly apt for crystallography. The quality of the final structure is intrinsically linked to the quality of the single crystal.
-
Methodology: Slow evaporation of a saturated solution is a common and effective method. For a derivative like ethyl 5-acetyl-2-{[(dimethylamino)methylidene]amino}-4-methylthiophene-3-carboxylate, dissolving the purified compound in a suitable solvent such as ethanol and allowing the solvent to evaporate slowly over several days can yield high-quality, single crystals suitable for diffraction studies.[3]
-
Causality: Slow crystal growth allows the molecules to pack in a highly ordered, repeating lattice, minimizing defects that would degrade the diffraction pattern.
-
-
Data Collection:
-
Instrumentation: A modern single-crystal X-ray diffractometer, such as a Bruker SMART APEX CCD, is typically employed.[3]
-
Methodology: A suitable crystal is mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations of the atoms. The crystal is then irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation) and rotated, while a series of diffraction images are collected on a detector.
-
Causality: Cooling the crystal reduces atomic motion, resulting in sharper diffraction spots and a more precise determination of atomic positions. The rotation of the crystal ensures that a comprehensive dataset of reflections is collected from all possible orientations.
-
-
Structure Solution and Refinement:
-
Software: Programs like SHELXS and SHELXL are the standards for structure solution and refinement.[3]
-
Methodology: The collected diffraction data is processed to yield a set of reflection intensities. The "phase problem," a fundamental challenge in crystallography, is then solved using direct methods or Patterson techniques to generate an initial electron density map. An atomic model is built into this map and refined using a least-squares algorithm to best fit the experimental data.
-
Trustworthiness: The refinement process is iterative and self-validating. The quality of the final model is assessed by metrics such as the R-factor, which indicates the agreement between the calculated and observed structure factors. A low R-factor (typically below 0.05 for small molecules) signifies a well-refined and trustworthy structure.
-
Comparative Analysis: X-ray Crystallography vs. Other Techniques
While X-ray crystallography provides the ultimate structural proof, it is often used in conjunction with other analytical methods. Understanding the strengths and limitations of each technique is crucial for a comprehensive characterization of a novel compound.
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Diffraction | Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, absolute stereochemistry, intermolecular interactions. | Unambiguous and definitive structural determination. | Requires high-quality single crystals, which can be challenging to grow. Provides a static picture of the molecule in the solid state. |
| NMR Spectroscopy (¹H, ¹³C, etc.) | Connectivity of atoms, chemical environment of nuclei, relative stereochemistry. | Provides information about the structure in solution, which is often more biologically relevant. Does not require crystallization. | Can be difficult to interpret for complex molecules. Does not provide precise bond lengths and angles. |
| Mass Spectrometry | Molecular weight and fragmentation patterns. | High sensitivity, requires very small sample amounts. | Provides limited information about the 3D structure. |
| Computational Modeling (DFT) | Theoretical geometry, electronic properties, and conformational analysis. | Can provide insights into structures that are difficult to crystallize. Complements experimental data. | The accuracy of the results is dependent on the level of theory and basis set used. It is a theoretical prediction, not an experimental observation. |
Case Study: Structural Insights from this compound Derivatives
For instance, the crystal structure of ethyl 5-acetyl-2-{[(dimethylamino)methylidene]amino}-4-methylthiophene-3-carboxylate reveals key structural features.[3] The thiophene ring is essentially planar, and the various substituents adopt specific orientations that are stabilized by intramolecular and intermolecular interactions, such as C-H···O hydrogen bonds.[3] This detailed structural information would be impossible to obtain from spectroscopic methods alone.
Similarly, the analysis of ethyl 4-acetyl-3-phenyl-5-(phenylamino)thiophene-2-carboxylate provides typical bond lengths and angles for such thiophene derivatives, with the C-S bond lengths being approximately 1.74-1.75 Å and the C-S-C bond angle around 91.7°.[4] These precise geometric parameters are crucial for building accurate computational models and understanding the steric and electronic effects of the substituents on the thiophene ring.
The crystal structure of 2-Acetylphenyl 5-methylthiophene-2-carboxylate , another close analog, demonstrates how the different planar fragments of the molecule are oriented relative to each other, with the thiophene and phenyl rings being nearly orthogonal.[5] This type of conformational information is vital for understanding how the molecule might interact with a receptor binding site.
Caption: The synergistic role of different analytical techniques in drug discovery.
Conclusion: An Indispensable Tool for Drug Discovery and Materials Science
In the rigorous and demanding fields of drug development and materials science, there is no substitute for the certainty provided by single-crystal X-ray crystallography. For this compound derivatives, this technique moves beyond mere structural confirmation to provide a detailed, three-dimensional blueprint that is essential for understanding their biological activity and physical properties. While other analytical methods are complementary and necessary components of a comprehensive characterization, X-ray crystallography remains the unequivocal gold standard for structural validation. The investment in time and resources to obtain high-quality crystals and solve their structures is repaid many times over in the confidence and clarity it brings to a research program.
References
- 1. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Crystal structure of ethyl 5-acetyl-2-{[(dimethylamino)methylidene]amino}-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Comparing the efficacy of different synthetic routes to Methyl 5-acetylthiophene-2-carboxylate
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key chemical intermediates is paramount. Methyl 5-acetylthiophene-2-carboxylate is a valuable building block in medicinal chemistry and materials science, owing to its versatile functional groups that allow for a variety of subsequent chemical transformations. This guide provides an in-depth, objective comparison of the primary synthetic routes to this important compound, supported by experimental data and mechanistic insights to inform your selection of the most appropriate method for your research and development needs.
Introduction to the Synthetic Challenge
The synthesis of this compound presents an interesting challenge in regioselectivity. The thiophene ring is activated towards electrophilic substitution, but the presence of a deactivating methyl carboxylate group at the 2-position directs incoming electrophiles. Understanding the interplay of electronic and steric effects is crucial for achieving high yields of the desired 5-acetyl isomer. This guide will explore two distinct and effective strategies to navigate this synthetic landscape.
Route 1: Direct Friedel-Crafts Acylation of Methyl 2-thiophenecarboxylate
The Friedel-Crafts acylation is a classic and powerful method for the formation of carbon-carbon bonds to an aromatic ring.[1] In this approach, an acyl group is introduced to the thiophene ring of methyl 2-thiophenecarboxylate.
Mechanistic Considerations and Regioselectivity
The mechanism of the Friedel-Crafts acylation involves the generation of a highly electrophilic acylium ion from an acylating agent (e.g., acetic anhydride or acetyl chloride) and a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The thiophene ring then acts as a nucleophile, attacking the acylium ion in an electrophilic aromatic substitution reaction.
The regioselectivity of this reaction on a substituted thiophene is governed by the electronic nature of the substituent. The methyl carboxylate group at the 2-position is an electron-withdrawing group, which deactivates the thiophene ring towards electrophilic attack. However, it directs incoming electrophiles to the 5-position. This is because the resonance structures of the sigma complex intermediate show that attack at the 5-position results in a more stable carbocation compared to attack at the 4-position.
Route 2: Regioselective Carboxylation of 2-Acetylthiophene
An alternative and highly effective strategy involves the direct carboxylation of the readily available 2-acetylthiophene. This method leverages a transition-metal catalyzed reaction to introduce the methyl carboxylate group at the 5-position with high selectivity.
A Highly Efficient Vanadium-Catalyzed Approach
A study by T. I. Cherkasova and colleagues has demonstrated a remarkably efficient synthesis of this compound via the regioselective carboxylation of 2-acetylthiophene. This method employs vanadyl acetylacetonate [VO(acac)₂] as a catalyst in a methanol-carbon tetrachloride solvent system.
Mechanistic Insights
While the precise mechanism of this specific transformation is not fully elucidated in the cited literature, it is proposed to involve the in-situ generation of an electrophilic species from the interaction of methanol and carbon tetrachloride, catalyzed by the vanadium complex. The VO(acac)₂ is known to be an effective catalyst for a variety of oxidation reactions, often proceeding through peroxovanadium intermediates.[2][3] In this context, it is plausible that the vanadium catalyst facilitates the formation of a reactive electrophile that is then attacked by the electron-rich 5-position of 2-acetylthiophene.
Comparative Analysis of Synthetic Routes
To facilitate an informed decision, the two synthetic routes are compared based on key performance indicators.
| Parameter | Route 1: Friedel-Crafts Acylation | Route 2: VO(acac)₂-Catalyzed Carboxylation |
| Starting Material | Methyl 2-thiophenecarboxylate | 2-Acetylthiophene |
| Key Reagents | Acetic anhydride, Lewis Acid (e.g., AlCl₃) | VO(acac)₂, Methanol, Carbon Tetrachloride |
| Reported Yield | Moderate to Good (specific yield for this substrate is not well-documented) | 85% |
| Regioselectivity | Good to Excellent for the 5-position | Excellent for the 5-position |
| Reaction Conditions | Typically requires anhydrous conditions and careful temperature control | High temperature (175 °C) |
| Catalyst | Stoichiometric or catalytic amounts of Lewis acid | Catalytic VO(acac)₂ |
| Scalability | Generally good, but catalyst handling can be a challenge | Potentially good, but high temperature may be a limiting factor |
| Environmental & Safety | Lewis acids are often corrosive and produce hazardous waste. | Carbon tetrachloride is a known hazardous substance. |
Experimental Protocols
Protocol for Route 2: VO(acac)₂-Catalyzed Carboxylation of 2-Acetylthiophene
This protocol is adapted from the work of T. I. Cherkasova et al. (2001).
Materials:
-
2-Acetylthiophene
-
Vanadyl acetylacetonate [VO(acac)₂]
-
Methanol (CH₃OH)
-
Carbon tetrachloride (CCl₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with temperature control
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, combine 2-acetylthiophene, methanol, and carbon tetrachloride.
-
Add a catalytic amount of vanadyl acetylacetonate to the mixture.
-
Heat the reaction mixture to 175 °C with vigorous stirring.
-
Maintain the reaction at this temperature for 5 hours.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, this compound, can be isolated and purified using standard techniques such as distillation or column chromatography.
Visualization of Synthetic Pathways
Caption: A comparison of the two primary synthetic routes to this compound.
Safety and Handling Considerations
Aluminum Chloride (AlCl₃):
-
Hazards: Corrosive, causes severe skin burns and eye damage. Reacts violently with water, releasing toxic hydrogen chloride gas.
-
Handling: Must be handled in a dry, inert atmosphere (e.g., in a glovebox or under nitrogen). Use personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat. Ensure a safety shower and eyewash station are readily accessible.
Vanadyl Acetylacetonate [VO(acac)₂]:
-
Hazards: Harmful if swallowed. May cause skin, eye, and respiratory irritation.
-
Handling: Handle with care, avoiding dust formation. Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment, including gloves and safety glasses.
Conclusion and Recommendations
Based on the available scientific literature, the VO(acac)₂-catalyzed carboxylation of 2-acetylthiophene (Route 2) emerges as the superior and more well-documented synthetic route to this compound. This method offers a significantly higher reported yield (85%) and excellent regioselectivity. While the reaction is conducted at a high temperature, the use of a catalytic amount of the vanadium complex is a notable advantage.
The Friedel-Crafts acylation of methyl 2-thiophenecarboxylate (Route 1) remains a theoretically viable approach. However, the lack of specific, high-yielding protocols for this particular substrate in the reviewed literature suggests that it may be less efficient or more challenging to optimize. The deactivating effect of the methyl carboxylate group likely necessitates harsh reaction conditions, which could lead to lower yields and the formation of byproducts.
For researchers seeking a reliable and high-yielding synthesis of this compound, the VO(acac)₂-catalyzed method is the recommended starting point for laboratory-scale preparation. Further process development could potentially address the high-temperature requirement for larger-scale applications.
References
A Senior Application Scientist's Guide to Purity Assessment: HPLC vs. GC-MS for Synthesized Methyl 5-acetylthiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The synthesis of novel chemical entities is the lifeblood of discovery in pharmaceuticals, materials science, and agrochemicals. However, the product of a chemical reaction is rarely pure. The rigorous identification and quantification of impurities in a synthesized compound are non-negotiable steps that ensure data integrity, biological efficacy, and safety. This guide provides an in-depth, comparative analysis of two instrumental pillars of chemical analysis—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the purity assessment of synthesized Methyl 5-acetylthiophene-2-carboxylate.
This compound is a versatile thiophene derivative used as a building block in organic synthesis, particularly for pharmaceuticals and agrochemicals.[1][2] Its molecular structure, featuring an aromatic ring, a ketone, and an ester functional group, presents distinct analytical characteristics that inform our choice of methodology. This guide moves beyond mere protocols to explain the causality behind experimental choices, empowering you to design robust, self-validating analytical systems.
The Analytical Dichotomy: Choosing the Right Tool
The decision to use HPLC or GC-MS hinges on the physicochemical properties of the analyte, primarily its volatility and thermal stability.
-
High-Performance Liquid Chromatography (HPLC) is the workhorse for compounds that are non-volatile or prone to degradation at high temperatures. It separates components by partitioning them between a liquid mobile phase and a solid stationary phase. Given that this compound is a solid with a melting point of 137-138 °C and a high boiling point, HPLC is an eminently suitable technique for its analysis.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS) excels at separating volatile and thermally stable compounds.[3] The sample is vaporized and separated in a gaseous mobile phase before being detected by a mass spectrometer, which provides powerful structural identification.[4] While the boiling point of this compound is high (127-128 °C at 1 mmHg), it is sufficiently volatile and stable for GC analysis, making this a viable and highly informative alternative.[1]
The Workflow: From Sample to Result
A disciplined workflow is the foundation of reproducible and reliable analytical data. The general process for both techniques follows a logical sequence from preparation to final report.
Caption: A generalized workflow for chromatographic purity assessment.
PART 1: Purity by HPLC - The Versatile Quantifier
Reverse-phase HPLC (RP-HPLC) is the preferred mode for this analysis, leveraging the compound's moderate polarity. The separation is based on hydrophobic interactions between the analyte and the nonpolar stationary phase.
Experimental Protocol: RP-HPLC with UV Detection
This protocol is designed as a starting point and should be validated according to ICH guidelines.[5]
Instrumentation & Conditions:
| Parameter | Specification & Rationale |
| HPLC System | Standard analytical HPLC with a quaternary pump, autosampler, column oven, and DAD or UV detector. |
| Column | C18 stationary phase, 4.6 x 150 mm, 5 µm particle size. The C18 phase provides excellent retention for aromatic compounds. |
| Mobile Phase | A: 0.1% Formic Acid in Water. B: Acetonitrile. Formic acid improves peak shape and suppresses ionization. |
| Gradient Elution | Start at 50% B, ramp to 95% B over 15 min, hold for 3 min, return to initial conditions. A gradient is crucial to elute potential impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min. A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C. Temperature control ensures retention time reproducibility.[6] |
| Injection Volume | 10 µL. |
| Detection | UV Diode Array Detector (DAD) at 290 nm. This wavelength corresponds to a strong absorbance maximum for the conjugated system, ensuring high sensitivity. |
Step-by-Step Methodology:
-
Solution Preparation:
-
Diluent: Prepare a 50:50 (v/v) mixture of Acetonitrile and Water.
-
Standard Solution: Accurately weigh and dissolve a reference standard of this compound in the diluent to a final concentration of ~0.1 mg/mL.
-
Sample Solution: Prepare the synthesized sample in the same manner as the standard solution.
-
Filter all solutions through a 0.45 µm syringe filter to protect the column from particulates.
-
-
System Equilibration: Equilibrate the column with the initial mobile phase composition for at least 20 minutes or until a stable baseline is observed.
-
Analysis Sequence: Inject the diluent (as a blank), followed by six replicate injections of the standard solution (for system suitability), and then the sample solution in duplicate.
-
Data Analysis:
-
Calculate the purity using the area normalization method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100 .
-
The use of a DAD allows for peak purity analysis by comparing UV spectra across a single peak, adding a layer of confidence.
-
Caption: Workflow for purity determination by RP-HPLC.
PART 2: Purity by GC-MS - The Definitive Identifier
GC-MS provides an orthogonal assessment. Its high separation efficiency combined with the structural information from mass spectrometry makes it exceptionally powerful for identifying unknown impurities.[4]
Experimental Protocol: GC with Electron Ionization MS
This method is designed to provide excellent separation of volatile and semi-volatile impurities.
Instrumentation & Conditions:
| Parameter | Specification & Rationale |
| GC-MS System | Standard GC with a programmable oven and split/splitless inlet, coupled to a single quadrupole mass spectrometer. |
| Column | HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness. This non-polar column is robust and provides excellent separation for a wide range of analytes. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min. An inert gas is required, and helium provides good efficiency. |
| Inlet Temp. | 280 °C. Ensures rapid and complete vaporization of the analyte. |
| Injection | 1 µL, Split ratio 50:1. A split injection prevents column overload and ensures sharp peaks for the main component. |
| Oven Program | Start at 100 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min). This program allows for the separation of volatile solvents from the higher-boiling analyte and impurities. |
| MS Transfer Line | 280 °C. Prevents condensation of analytes between the GC and MS. |
| Ion Source | Electron Ionization (EI) at 70 eV. This is the industry standard, creating reproducible fragmentation patterns for library matching.[3] |
| MS Quad Temp. | 150 °C. |
| Mass Range | Scan from 40 to 450 amu. This range covers the expected fragment ions of the target molecule and potential impurities. |
Step-by-Step Methodology:
-
Solution Preparation:
-
Solvent: Use a high-purity, volatile solvent like Dichloromethane or Ethyl Acetate.
-
Sample Solution: Prepare a solution of the synthesized product at a concentration of ~1 mg/mL.
-
-
System Preparation: Perform a solvent blank injection to ensure the system is free from contaminants.
-
Analysis: Inject the sample solution.
-
Data Analysis:
-
Examine the Total Ion Chromatogram (TIC) to see all separated components.
-
Calculate purity based on the TIC peak area percentage.
-
For each peak, extract the mass spectrum. Identify the main peak by its characteristic fragmentation pattern.
-
Identify impurity peaks by comparing their mass spectra against a commercial library (e.g., NIST) and by interpreting fragmentation patterns.[7]
-
Caption: Workflow for purity and impurity identification by GC-MS.
Data Summary & Comparative Insights
To illustrate the output, consider the following hypothetical data from the analysis of a synthesized batch.
Table 1: Hypothetical HPLC-DAD Results
| Peak | Retention Time (min) | Area % | UV λmax (nm) | Peak Purity | Possible Identity |
| 1 | 4.1 | 0.45 | 254 | Pass | Starting Material |
| 2 | 11.8 | 99.21 | 290 | Pass | This compound |
| 3 | 13.5 | 0.34 | 285 | Pass | Isomeric By-product |
Table 2: Hypothetical GC-MS Results
| Peak | Retention Time (min) | Area % (TIC) | Key Mass Fragments (m/z) | NIST Library Match (Similarity) | Identification |
| 1 | 3.2 | 0.15 | 91, 65 | Toluene (96%) | Residual Solvent |
| 2 | 10.5 | 99.55 | 184, 169, 153, 125, 43 | This compound (98%) | Product |
| 3 | 11.1 | 0.30 | 170, 155, 127, 43 | 5-Acetylthiophene-2-carboxylic acid (91%) | Hydrolysis By-product |
Head-to-Head Comparison: Making the Final Call
| Feature | HPLC | GC-MS |
| Principle | Liquid-solid partitioning | Gas-solid partitioning & mass analysis |
| Analyte Suitability | Broad; excellent for non-volatile & thermally labile compounds. | Requires volatile & thermally stable compounds. |
| Identification Power | Presumptive (based on retention time vs. standard). DAD adds confidence. | Definitive (based on mass spectrum fragmentation pattern and library match). |
| Quantification | Highly accurate and precise (Area %). The gold standard for assay measurements. | Good, but can be affected by ionization efficiency differences between compounds. |
| Impurity Detection | Detects a wide range of polar and non-polar impurities. | Excellent for volatile impurities (e.g., residual solvents) and isomers. |
| Primary Strength | Quantitative Accuracy | Structural Identification |
Conclusion: A Synergistic Strategy for Unimpeachable Purity
For the purity assessment of this compound, both HPLC and GC-MS are powerful, complementary techniques. Neither is universally "better"; they answer different questions.
-
HPLC is the ideal tool for routine quality control and accurate quantification. Its robustness and precision make it perfect for determining the final purity percentage (assay) of a synthesized batch.
-
GC-MS is the superior technique for impurity profiling and definitive identification. It can uncover and identify unexpected by-products, residual solvents, or starting materials that might be missed or misidentified by HPLC alone.
As a Senior Application Scientist, my recommendation is to employ an integrated, orthogonal approach. Use a validated HPLC method for the official purity value and release criteria. Concurrently, use GC-MS during synthesis development and for final batch characterization to build a comprehensive impurity profile. This dual-pronged strategy creates a self-validating system, ensuring that the compound you advance into further research is of the highest, most well-characterized quality.
References
- 1. This compound [myskinrecipes.com]
- 2. nbinno.com [nbinno.com]
- 3. emerypharma.com [emerypharma.com]
- 4. omicsonline.org [omicsonline.org]
- 5. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 6. researchgate.net [researchgate.net]
- 7. Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants [jmchemsci.com]
A Senior Application Scientist's Guide to Cross-Referencing Experimental Data and Computational Predictions for Methyl 5-acetylthiophene-2-carboxylate
Introduction: The Synergy of Bench and Desktop Chemistry
In contemporary chemical research and drug development, the validation of molecular structures and properties relies on a robust interplay between empirical measurement and theoretical prediction. Methyl 5-acetylthiophene-2-carboxylate (C₈H₈O₃S) serves as an excellent case study for this synergistic approach. As a substituted thiophene, it is a valuable building block in the synthesis of pharmaceuticals and agrochemicals, where precise characterization is paramount.[1] Thiophene and its derivatives are known for their unique electronic properties and reactivity, making them subjects of both academic and industrial interest.[2]
This guide provides an in-depth comparison of experimentally determined data for this compound with values derived from computational chemistry. We will not only present the data but also delve into the causality behind the experimental and computational protocols, offering a framework for researchers to apply to their own work. This dual-pronged approach—verifying predictions with real-world data and using computation to interpret experimental outcomes—is the cornerstone of modern molecular science, enhancing confidence in structural assignments and accelerating the discovery process.
Part 1: The Experimental Benchmark: Ground Truth Data
The first step in any validation process is to establish the "ground truth" through empirical measurement. The physical and spectroscopic properties of a compound are its unique fingerprint.
Physical Properties
Basic physical constants like melting and boiling points are the first indicators of sample purity and identity. For this compound, the experimentally determined values are well-documented.
| Property | Experimental Value | Source |
| Molecular Formula | C₈H₈O₃S | PubChem[3], MySkinRecipes[1] |
| Molecular Weight | 184.21 g/mol | PubChem[3], MySkinRecipes[1] |
| Melting Point | 137-138 °C | MySkinRecipes[1] |
| Boiling Point | 127-128 °C (at 1 mmHg) | MySkinRecipes[1] |
Spectroscopic Characterization Protocols
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the gold standard for elucidating the carbon-hydrogen framework of an organic molecule.[4][5]
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts; consistency is key for comparison with computational models. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Acquisition of ¹H NMR: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher). Acquire the proton spectrum, ensuring sufficient scans to achieve a good signal-to-noise ratio.
-
Acquisition of ¹³C NMR: Using the same sample, acquire the carbon spectrum. This typically requires a greater number of scans due to the low natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS peak at 0 ppm.
Expected ¹H NMR Signals for this compound:
-
Thiophene Protons: Two doublets in the aromatic region (~7.0-8.0 ppm), showing coupling to each other.
-
Ester Methyl Protons: A singlet (~3.8-4.0 ppm).
-
Acetyl Methyl Protons: A singlet (~2.5-2.7 ppm).
Protocol 2: Infrared (IR) Spectroscopy IR spectroscopy probes the vibrational modes of a molecule, identifying the functional groups present.
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is common. Place a small amount of the crystalline powder directly on the ATR crystal (e.g., diamond).
-
Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be taken first and automatically subtracted.
-
Analysis: Identify characteristic absorption bands. For this molecule, key stretches include:
-
C=O (Ester): ~1720-1740 cm⁻¹
-
C=O (Ketone): ~1660-1680 cm⁻¹
-
C-O Stretch: ~1200-1300 cm⁻¹
-
Aromatic C=C and C-H Stretches: ~1400-1600 cm⁻¹ and ~3000-3100 cm⁻¹, respectively.
-
Protocol 3: Mass Spectrometry (MS) MS provides the molecular weight and fragmentation pattern, offering clues to the molecule's composition and structure.
-
Ionization: Introduce a dilute solution of the sample into the mass spectrometer. Electron Ionization (EI) is a common technique that creates a molecular ion (M⁺•) by bombarding the molecule with high-energy electrons.[6]
-
Mass Analysis: The molecular ion and any resulting fragments are separated by a mass analyzer (e.g., a quadrupole or time-of-flight) based on their mass-to-charge ratio (m/z).
-
Detection: The detector records the relative abundance of each ion. The peak with the highest m/z often corresponds to the molecular ion. For this molecule, the M⁺• peak would be expected at m/z = 184.
Part 2: Computational Prediction Methodologies
Computational chemistry provides a powerful toolkit for predicting molecular properties from first principles. Density Functional Theory (DFT) is a workhorse for its balance of accuracy and computational cost.[7][8] The following workflow outlines the process for generating predictive data.
Caption: General computational workflow for predicting molecular properties.
Protocol 2.1: Ground-State Geometry Optimization
The essential first step is to find the lowest energy conformation of the molecule. All subsequent property calculations depend on an accurate optimized geometry.
-
Structure Input: Build the 3D structure of this compound in a molecular editor.
-
Calculation Setup:
-
Method: Density Functional Theory (DFT).
-
Functional: B3LYP is a widely used hybrid functional that often provides good results for organic molecules.
-
Basis Set: 6-31G(d) or a larger set like 6-311+G(d,p) for higher accuracy. The "(d)" and "(p)" terms add polarization functions, which are crucial for accurately describing bonding.
-
-
Execution: Run the geometry optimization calculation. The algorithm iteratively adjusts atomic positions to minimize the total electronic energy of the molecule.
-
Validation: Confirm that the optimization has converged to a true minimum by performing a frequency calculation (Protocol 2.2). A true minimum will have zero imaginary frequencies.[9]
Protocol 2.2: Prediction of Vibrational Frequencies (IR Spectrum)
This calculation is performed on the optimized geometry to predict the IR spectrum.
-
Calculation Setup: Using the optimized structure from Protocol 2.1, set up a frequency calculation with the same DFT functional and basis set.
-
Execution: The software calculates the second derivatives of the energy with respect to atomic positions (the Hessian matrix). Diagonalizing this matrix yields the vibrational modes and their corresponding frequencies.[8]
-
Data Processing: The calculated harmonic frequencies are known to be systematically higher than experimental values. It is standard practice to apply an empirical scaling factor (e.g., ~0.96 for B3LYP/6-31G(d)) to the computed frequencies for better agreement with experimental data.[7]
Protocol 2.3: Prediction of NMR Chemical Shifts
The Gauge-Including Atomic Orbital (GIAO) method is a reliable approach for calculating NMR shielding tensors.[10]
-
Calculation Setup: Using the optimized geometry, set up a GIAO-NMR calculation. The choice of functional and basis set can significantly impact accuracy.
-
Reference Calculation: Perform the same calculation on a reference molecule, typically Tetramethylsilane (TMS).
-
Chemical Shift Calculation: The predicted chemical shift (δ) for a given nucleus is calculated as: δ_pred = σ_TMS - σ_nucleus where σ is the calculated isotropic shielding value. This referencing step is crucial as it cancels out systematic errors.
-
Solvent Effects: For higher accuracy, solvation can be modeled using a continuum model like the Polarizable Continuum Model (PCM), specifying the solvent used in the experiment (e.g., chloroform).
Protocol 2.4: Prediction of Mass Spectrum Fragmentation
Predicting a full mass spectrum is complex, but the most likely fragmentation pathways can be rationalized by considering the stability of the resulting ions and radicals.[11][12]
-
Identify the Molecular Ion (M⁺•): This is the starting point for all fragmentation.
-
Locate Likely Radical Sites: The initial positive charge and radical are often localized on atoms with lone pairs, such as the sulfur or oxygen atoms.
-
Propose Fragmentation Pathways: Cleavage typically occurs at bonds adjacent (alpha) to the radical site. Common fragmentation types include:
-
α-Cleavage: Breaking the bond next to the carbonyl group or thiophene ring.
-
Loss of Neutral Molecules: Expulsion of stable small molecules like CO or H₂O.
-
-
Evaluate Fragment Stability: Pathways that lead to more stable carbocations (e.g., resonance-stabilized cations) are generally favored and will correspond to more intense peaks in the predicted spectrum.[6]
Part 3: Head-to-Head Comparison: Bridging Theory and Experiment
This section provides a framework for the direct comparison of the experimental and computational data. The goal is to quantify the accuracy of the predictions and understand the sources of any discrepancies.
References
- 1. This compound [myskinrecipes.com]
- 2. Thiophene - Wikipedia [en.wikipedia.org]
- 3. This compound | C8H8O3S | CID 13156400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. UQ eSpace [espace.library.uq.edu.au]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Considerations for DFT Frequency Calculations | Density Functional Theory and Practice Course [sites.psu.edu]
- 10. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. whitman.edu [whitman.edu]
A Comparative Guide to Methyl 5-acetylthiophene-2-carboxylate Derivatives: In Vitro and In Vivo Efficacy
The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone for developing novel therapeutic agents.[3][4] Among its many variations, Methyl 5-acetylthiophene-2-carboxylate serves as a particularly versatile starting point for chemical exploration.[5][6] This guide provides an in-depth comparison of its derivatives, synthesizing data from critical in vitro and in vivo studies to illuminate their therapeutic potential across oncology, inflammation, and infectious diseases.
The rationale for derivatization is clear: to systematically modify the parent structure to enhance potency, selectivity, and pharmacokinetic properties. By altering functional groups at the acetyl, carboxylate, and other positions on the thiophene ring, researchers can fine-tune the molecule's interaction with specific biological targets, unlocking a spectrum of activities.[2][7][8]
General Synthetic Pathways
The derivatization of this compound often begins with reactions targeting the ketone or ester functionalities. For instance, the acetyl group is a handle for creating chalcones via Claisen-Schmidt condensation, while the methyl ester can be hydrolyzed to the corresponding carboxylic acid and subsequently converted to a wide array of amides.[9][10][11] These fundamental transformations open the door to a vast chemical space for biological screening.
Caption: General synthetic routes for key derivatives.
In Vitro Comparative Analysis: Unveiling Biological Activity
The true measure of these derivatives lies in their performance in controlled, target-oriented laboratory assays. Here, we compare their efficacy in three major therapeutic areas.
Anticancer Activity
Thiophene derivatives have shown considerable promise as anticancer agents, acting through diverse mechanisms including the induction of apoptosis, cell cycle arrest, and inhibition of critical cellular machinery like microtubules and protein kinases.[12][13]
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Cancer cell lines (e.g., A549 lung cancer, HepG2 liver cancer, MCF-7 breast cancer) are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.
-
Compound Treatment: Derivatives are dissolved in DMSO and diluted in culture medium to various concentrations (e.g., 0.1 to 100 µM). The cells are then treated with these concentrations for 48-72 hours.
-
MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Solubilization & Readout: The formazan crystals are dissolved with a solubilizing agent (e.g., DMSO or isopropanol). The absorbance is measured at ~570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration at which 50% of cells are inhibited) is determined by plotting viability against compound concentration.
Comparative Cytotoxicity Data (IC50, µM)
| Derivative Class | Modification Example | A549 (Lung) | HepG2 (Liver) | MCF-7 (Breast) | Reference Compound |
| Thiophene-Carboxamide | N-(2,5-dimethoxyphenyl) | >50 | 5.46 | >50 | Doxorubicin (<1 µM)[11] |
| Thiophene-Carboxamide | 3-methoxy, N-(2-naphthyl) | - | 0.72 | 0.09 | Cisplatin (~5-10 µM)[12] |
| Tetrahydrobenzo[b]thiophene | 1-benzyl-3-yl-urea (BU17) | ~5-10 | - | - | -[13] |
| Halogenated Benzofuran * | Methyl 4-chloro-6-dichloroacetyl | ~10-20 | >20 | >20 | Cisplatin (~20 µM)[14] |
Note: Benzofuran is a related heterocyclic scaffold shown for comparative purposes. Data is synthesized from multiple sources and represents approximate values for comparison.
Mechanistic Insights: Certain thiophene-carboxamide derivatives function as biomimetics of Combretastatin A-4 (CA-4), a potent anticancer agent, by inhibiting tubulin polymerization.[11] Others, like the tetrahydrobenzo[b]thiophene derivative BU17, induce G2/M cell cycle arrest and apoptosis by enhancing levels of caspases 3 and 9.[13] The presence of specific substituents, such as halogens or bulky aromatic amides, has been shown to significantly enhance cytotoxic activity.[12][14]
Caption: Anticancer mechanism via tubulin and apoptosis.
Anti-inflammatory Activity
Chronic inflammatory diseases represent a major therapeutic challenge, and non-steroidal anti-inflammatory drugs (NSAIDs) are the most common treatment, despite significant side effects.[2][15] Thiophene derivatives have emerged as promising alternatives, primarily through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are central to the inflammatory cascade.[2][15]
Comparative Enzyme Inhibition Data (IC50)
| Derivative Class | Target Enzyme | Inhibitory Activity | Reference Compound |
| 4-Amide-thiophene-2-carboxyl | P2Y14 Receptor | IC50: 0.40 nM[16] | - |
| Ethyl 3-amino-4-cyano-thiophene | In vivo edema | Max inhibition comparable to Ibuprofen[17] | Ibuprofen[17] |
| General Thiophene Derivatives | COX/LOX | Varies; presence of amides, esters, and methyl groups is key for activity.[2] | Indomethacin, Diclofenac[1][2] |
Mechanistic Insights: The anti-inflammatory action of these compounds is often tied to their ability to block the synthesis of prostaglandins and leukotrienes from arachidonic acid.[1] Structure-activity relationship studies reveal that the presence of carboxylic acids, esters, amides, and methyl groups is crucial for recognizing and inhibiting the active sites of COX and LOX enzymes.[2][15] More recently, derivatives have been designed as highly potent antagonists for other inflammatory targets, such as the P2Y14 receptor, demonstrating the scaffold's versatility.[16]
Caption: Inhibition of the arachidonic acid pathway.
Antimicrobial Activity
With the rise of drug-resistant pathogens, there is a pressing need for new antimicrobial agents. Thiophene derivatives have demonstrated broad-spectrum activity against various bacteria and fungi.[7][18]
Experimental Protocol: Broth Microdilution for MIC Determination
-
Inoculum Preparation: A standardized suspension of the test microorganism (e.g., S. aureus, E. coli, C. albicans) is prepared.
-
Compound Dilution: The thiophene derivatives are serially diluted in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculation: Each well is inoculated with the microbial suspension. Positive (microbe only) and negative (broth only) controls are included.
-
Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.
Comparative Antimicrobial Data (MIC, µg/mL)
| Derivative Class | Modification | S. aureus (Gram +) | E. coli (Gram -) | A. fumigatus (Fungus) | Reference Drugs |
| Pyridine side chain | Compound 7b | ~15-30 | ~15-30 | - | Ampicillin, Gentamicin[7][8] |
| Pyridine side chain | Compound 8 | ~15-30 | ~15-30 | - | Ampicillin, Gentamicin[7][8] |
| Chalcone Derivative | Varies | Potent activity | Potent activity | Potent activity | Ciprofloxacin, Nystatin[10] |
| 3-amino-thiophene-2-carboxamide | Methoxyaryl | High Activity | Moderate Activity | - | Ampicillin[19] |
Note: Data is synthesized from multiple sources; specific MIC values vary widely with the specific derivative and microbial strain.
Structure-Activity Relationship: The antimicrobial potency is highly dependent on the substituents. For example, converting an enaminone group into a pyridine side chain can significantly boost activity against both Gram-positive and Gram-negative bacteria.[7][8] Derivatives containing a 3-amino group on the thiophene ring also show promising antioxidant and antibacterial properties.[9][19]
In Vivo Validation: From the Bench to Biological Systems
Promising in vitro results are the first step. To assess true therapeutic potential, these derivatives must be tested in living organisms to evaluate their efficacy, safety, and pharmacokinetic profile.
Experimental Workflow: Carrageenan-Induced Paw Edema in Rats
This is a classic model for evaluating acute anti-inflammatory activity.[17]
-
Animal Grouping: Albino Wistar rats are divided into groups: a control group, a standard group (receiving a known NSAID like Ibuprofen), and test groups (receiving different thiophene derivatives).
-
Compound Administration: The test compounds and standard drug are administered orally or intraperitoneally.
-
Induction of Inflammation: After a set time (e.g., 1 hour), a 0.1 mL injection of 1% carrageenan solution is made into the sub-plantar region of the rat's hind paw to induce localized inflammation and edema.
-
Edema Measurement: The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: The percentage inhibition of edema for each test group is calculated by comparing the increase in paw volume to the control group.
Caption: Workflow for in vivo anti-inflammatory screening.
Key In Vivo Findings:
-
Anti-inflammatory: Certain ethyl 3-amino-4-cyano-5-(substituted)thiophene-2-carboxylates have demonstrated maximum inhibitory activity in the carrageenan-induced rat paw edema model, performing comparably to the standard drug Ibuprofen.[17]
-
Inflammatory Bowel Disease (IBD): In an experimental colitis mouse model, a 4-amide-thiophene-2-carboxyl derivative (Compound 39) showed a remarkable anti-IBD effect even at low doses, supported by favorable oral bioavailability and metabolic stability.[16]
-
Anticancer: While specific in vivo data for this compound derivatives is less prevalent in the initial search, related thiophene compounds have shown efficacy in xenograft models, reducing tumor volume in mice.[13]
Conclusion and Future Outlook
The derivatization of this compound provides a fertile ground for the discovery of new therapeutic agents. The collective evidence from in vitro and in vivo studies demonstrates that targeted modifications to this scaffold can yield compounds with potent and specific anticancer, anti-inflammatory, and antimicrobial activities.
The most promising derivatives, such as specific thiophene-carboxamides for oncology and 4-amide-thiophenes for inflammatory conditions, warrant further investigation. Future research should focus on lead optimization to improve pharmacokinetic profiles, reduce off-target toxicity, and fully elucidate their mechanisms of action in more complex preclinical models. The versatility of the thiophene ring ensures that its derivatives will remain a subject of intense and fruitful research for years to come.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Reactivity of 2-Acetylthiophenes Derivatives [mdpi.com]
- 4. Thiophene - Wikipedia [en.wikipedia.org]
- 5. This compound [myskinrecipes.com]
- 6. This compound | C8H8O3S | CID 13156400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Buy 5-Acetylthiophene-2-carboxamide | 68257-89-6 [smolecule.com]
- 10. Synthesis, Characterization and Microbial Activities of Novel Acetylthiophene Chalcone Derivatives [ijsr.net]
- 11. staff.najah.edu [staff.najah.edu]
- 12. researchgate.net [researchgate.net]
- 13. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Discovery of a Series of 4-Amide-thiophene-2-carboxyl Derivatives as Highly Potent P2Y14 Receptor Antagonists for Inflammatory Bowel Disease Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. jpsbr.org [jpsbr.org]
- 18. New Thiophene Derivatives as Antimicrobial Agents [ouci.dntb.gov.ua]
- 19. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Methyl 5-acetylthiophene-2-carboxylate: Reproducibility and Practicality
Introduction: The Significance of Methyl 5-acetylthiophene-2-carboxylate
This compound is a valuable heterocyclic building block in the landscape of modern organic synthesis. Its bifunctional nature, possessing both a ketone and a methyl ester on a thiophene scaffold, makes it a versatile intermediate for the synthesis of a wide array of more complex molecules. This compound and its derivatives are of particular interest to researchers in medicinal chemistry and materials science, finding applications in the development of novel pharmaceuticals and agrochemicals. The thiophene ring system is a well-established pharmacophore, and its incorporation into drug candidates can significantly influence their biological activity. Given its importance, the development of reliable and reproducible synthetic methods for its preparation is of paramount importance. This guide provides an in-depth comparison of the most common synthetic routes to this compound, with a focus on experimental details, reproducibility, and practical considerations for the laboratory setting.
Overview of Synthetic Strategies
Two principal synthetic strategies for the preparation of this compound have been reported in the literature. The first is a "classic" three-step approach involving the Friedel-Crafts acylation of thiophene, followed by oxidation and subsequent esterification. The second is a more "direct" single-step catalytic conversion of an advanced intermediate. This guide will dissect each approach, providing detailed experimental protocols and a critical evaluation of their respective merits and drawbacks.
Route 1: The "Classic" Three-Step Synthesis
This traditional and well-documented route involves three distinct chemical transformations to build the target molecule from commercially available starting materials.
Step 1: Friedel-Crafts Acylation of Thiophene to 2-Acetylthiophene
The introduction of the acetyl group onto the thiophene ring is a classic example of a Friedel-Crafts acylation. Thiophene is a highly reactive aromatic heterocycle, and as such, the choice of catalyst is crucial to avoid polymerization and other side reactions. While strong Lewis acids like aluminum chloride are often employed in Friedel-Crafts reactions, milder catalysts are generally preferred for thiophene to ensure higher yields and cleaner reactions.[1]
This method is a robust and high-yielding procedure that avoids harsh Lewis acids.
-
Materials: Thiophene (84g, 1.0 mol), Acetic Anhydride (102g, 1.0 mol), 85% Phosphoric Acid (catalytic amount, e.g., 5g).
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thiophene and acetic anhydride.
-
Carefully add the phosphoric acid to the stirred mixture.
-
Heat the reaction mixture to 70-80°C for 2-3 hours.[2][3] The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, allow the mixture to cool to room temperature.
-
The crude 2-acetylthiophene can be purified by vacuum distillation, collecting the fraction boiling at 102-105°C (15 mmHg).[2]
-
-
Expected Yield: ~94%[3]
For a more environmentally friendly and reusable catalyst system, Hβ zeolite offers an excellent alternative.[4]
-
Materials: Thiophene (8.4g, 0.1 mol), Acetic Anhydride (30.6g, 0.3 mol), Hβ Zeolite (e.g., 1.17g).
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a condenser, combine thiophene and acetic anhydride.
-
Add the Hβ zeolite catalyst to the mixture.
-
Heat the reaction mixture to 60°C with vigorous stirring.[4] The reaction progress can be monitored by GC.
-
Upon completion, the solid catalyst can be removed by filtration.
-
The filtrate containing the product is then purified by vacuum distillation.
-
-
Expected Yield: Up to 98.6%[4]
Step 2: Oxidation of 2-Acetylthiophene to 5-Acetyl-2-thiophenecarboxylic Acid
The second step involves the selective oxidation of the methyl group of the acetyl function to a carboxylic acid. A common and effective method for this transformation is the haloform reaction, using sodium hypochlorite (bleach).
-
Materials: 2-Acetylthiophene, Sodium Hypochlorite solution (commercial bleach), Sodium Hydroxide, Hydrochloric Acid.
-
Procedure:
-
Prepare an aqueous solution of sodium hypochlorite containing an excess of sodium hydroxide.
-
Dissolve the 2-acetylthiophene in a suitable solvent like ethanol.
-
Carefully add the 2-acetylthiophene solution to the sodium hypochlorite solution, maintaining the temperature below 40°C with a cooling bath.
-
After the addition is complete, continue stirring until the temperature stabilizes at 25-30°C without external cooling (this may take 0.5-4 hours).[5]
-
Add sodium bisulfite to quench any excess sodium hypochlorite.
-
Acidify the resulting solution with concentrated hydrochloric acid to precipitate the 5-acetyl-2-thiophenecarboxylic acid.
-
Collect the solid product by filtration, wash with water, and dry. The crude product can be recrystallized from water.
-
-
Expected Yield: ~75%[5]
Step 3: Fischer Esterification of 5-Acetyl-2-thiophenecarboxylic Acid
The final step is the conversion of the carboxylic acid to its methyl ester via Fischer esterification, a classic acid-catalyzed reaction with an alcohol.
-
Materials: 5-Acetyl-2-thiophenecarboxylic Acid, Methanol, Concentrated Sulfuric Acid (catalytic amount).
-
Procedure:
-
In a round-bottom flask, dissolve the 5-acetyl-2-thiophenecarboxylic acid in an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., a few drops).
-
Heat the mixture to reflux for several hours.[6][7] The reaction can be monitored by TLC.
-
After the reaction is complete, allow the mixture to cool.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.[6][7]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The product can be further purified by recrystallization or column chromatography.
-
-
Expected Yield: Typically high, often >90%.
Route 2: The "Direct" One-Step Catalytic Synthesis
A more modern and atom-economical approach involves the direct conversion of 2-acetylthiophene to this compound. This method utilizes a vanadium catalyst to facilitate the carboxylation and esterification in a single pot.
Experimental Protocol: VO(acac)₂ Catalyzed Synthesis
This procedure offers a significant shortcut, though it requires higher temperatures and specific catalytic conditions.
-
Materials: 2-Acetylthiophene, Methanol, Carbon Tetrachloride, Vanadyl acetylacetonate (VO(acac)₂).
-
Procedure:
-
In a high-pressure reaction vessel, combine 2-acetylthiophene, methanol, and carbon tetrachloride.
-
Add a catalytic amount of vanadyl acetylacetonate (VO(acac)₂).
-
Seal the vessel and heat the reaction mixture to 175°C for 5 hours.
-
After cooling, carefully vent the vessel.
-
The reaction mixture can be worked up by removing the solvent under reduced pressure and purifying the residue by column chromatography to isolate the this compound.
-
-
Expected Yield: 85%
Comparison of Synthetic Routes
| Parameter | Route 1: "Classic" Three-Step Synthesis | Route 2: "Direct" One-Step Synthesis |
| Number of Steps | 3 | 1 |
| Starting Material | Thiophene | 2-Acetylthiophene |
| Overall Yield | ~65-70% (calculated from individual step yields) | 85% |
| Reaction Conditions | Generally milder temperatures (60-100°C) | High temperature and pressure (175°C) |
| Catalysts | Phosphoric acid or Hβ zeolite; requires stoichiometric oxidant and acid for subsequent steps | Catalytic amount of VO(acac)₂ |
| Advantages | Well-established chemistry, uses common lab reagents, purification at each step can ensure high purity of the final product. | Highly atom-economical, fewer unit operations, higher overall yield. |
| Disadvantages | Multiple steps lead to lower overall yield, more solvent waste and purification steps. | Requires a specialized catalyst, high temperature and pressure may not be feasible in all labs, use of carbon tetrachloride is a significant environmental and safety concern. |
Experimental Workflow Visualizations
Route 1: "Classic" Three-Step Synthesis Workflow
Caption: Workflow for the classic three-step synthesis of this compound.
Route 2: "Direct" One-Step Synthesis Workflow
Caption: Workflow for the direct one-step synthesis of this compound.
Conclusion and Recommendations
Both synthetic routes presented in this guide are viable for the preparation of this compound. The choice of method will ultimately depend on the specific needs and capabilities of the laboratory.
The "Classic" three-step route is highly reproducible and utilizes standard laboratory techniques and reagents. It is an excellent choice for teaching laboratories and for researchers who require high purity of the final product, as intermediates can be purified at each stage. The use of milder catalysts in the Friedel-Crafts step, such as phosphoric acid or Hβ zeolite, enhances the safety and environmental profile of this route.
The "Direct" one-step route is a more elegant and efficient approach from an atom-economy perspective. It offers a higher overall yield and significantly reduces the number of synthetic operations. However, the requirement for high temperatures and pressures, along with the use of the environmentally hazardous solvent carbon tetrachloride, may limit its applicability in many research settings. For laboratories equipped to handle such conditions and with a focus on process intensification, this method presents a compelling alternative.
For most academic and early-stage drug discovery research, the robustness and accessibility of the "Classic" three-step synthesis make it the more practical and recommended approach. The protocols provided herein have been compiled from reputable sources and, with careful execution, should provide a reliable means of obtaining the target compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. CN106892895A - A kind of preparation method of 2 acetyl thiophene - Google Patents [patents.google.com]
- 4. tsijournals.com [tsijournals.com]
- 5. US4130566A - Process for producing 5-carboxy-2-acetylthiophene - Google Patents [patents.google.com]
- 6. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Methyl 5-acetylthiophene-2-carboxylate
This guide provides essential safety and logistical information for the proper disposal of Methyl 5-acetylthiophene-2-carboxylate (CAS No: 4101-81-9). As a trusted partner in your research, we are committed to providing value beyond the product itself, ensuring you have the critical information needed for safe laboratory operations and environmental stewardship. This document is designed for researchers, scientists, and drug development professionals who handle this chemical.
Core Principle: A Proactive and Cautious Approach
This compound is a specialized organic compound. While a comprehensive, officially published Safety Data Sheet (SDS) with detailed disposal instructions is not consistently available, the chemical structure itself—containing a thiophene ring—necessitates a cautious approach.[1][2] Thiophene and its derivatives are recognized as potentially harmful, irritant, and environmentally hazardous, particularly in aqueous systems.[3][4][5]
Therefore, the foundational principle of this guide is to treat this compound and any associated contaminated materials as hazardous chemical waste. This proactive classification ensures the highest level of safety and regulatory compliance. Under no circumstances should this chemical or its solutions be disposed of down the drain or in regular solid waste receptacles.[6]
Hazard Assessment and Regulatory Framework
Understanding the "Why": Inferred Hazards
The disposal protocol is dictated by the compound's likely hazard profile, inferred from its thiophene moiety and related chemical structures:
-
Health Hazards: Similar thiophene compounds are known to cause skin, eye, and respiratory irritation.[7][8][9]
-
Environmental Hazards: Thiophene derivatives can be hazardous to the environment.[4] Biotic degradation of thiophene is often minimal, making its containment crucial.[4]
-
Physical Hazards: While specific data is unavailable, many organic compounds are combustible.[10]
Regulatory Compliance
All chemical waste disposal is governed by strict federal and local regulations. In the United States, the primary frameworks are established by:
-
The Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), regulations for hazardous waste are outlined in Title 40 of the Code of Federal Regulations (CFR), parts 260-273.[11][12] RCRA establishes a "cradle-to-grave" approach to hazardous waste management.[13]
-
The Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (29 CFR 1910.1200) mandates that workers are informed about the hazards of chemicals and have access to safety information.[14][15]
Your institution's Environmental Health and Safety (EHS) office is your primary resource for ensuring compliance with these regulations.
Data Summary Table
For quick reference, the following table summarizes the key operational data for handling and disposing of this compound.
| Parameter | Guideline | Source(s) |
| Chemical Name | This compound | [16] |
| CAS Number | 4101-81-9 | |
| Molecular Formula | C₈H₈O₃S | [16] |
| Inferred Hazard Class | Hazardous Waste (Irritant, Potential Environmental Hazard) | [3][4][7] |
| Primary Disposal Route | Collection for chemical waste disposal via licensed contractor | [7][10] |
| PPE Requirement | Nitrile gloves, safety goggles (or face shield), lab coat | [8][17] |
| Incompatible Materials | Strong oxidizing agents, strong bases, strong reducing agents | [10] |
| Spill Containment | Inert absorbent material (e.g., vermiculite, sand) | [3] |
Step-by-Step Disposal Protocol
This protocol provides a self-validating system to ensure safety and compliance at every stage of the disposal process.
Step 1: Wear Appropriate Personal Protective Equipment (PPE) Before handling the chemical or its waste, always wear standard laboratory PPE. This includes:
-
A laboratory coat.
-
Safety goggles or a face shield for eye protection.[8]
-
Chemically resistant gloves (nitrile is a common and effective choice). Always inspect gloves before use and use proper removal technique to avoid skin contact.[8][17]
Step 2: Segregate and Collect Waste at the Source Proper segregation is critical to prevent dangerous chemical reactions.[18][19] Use dedicated, clearly labeled containers for each waste stream.
-
Solid Waste: Collect unused or waste this compound powder, contaminated weigh boats, and spatulas in a dedicated hazardous waste container made of a compatible material like high-density polyethylene (HDPE).[3]
-
Liquid Waste: If the compound is in a solution, collect it in a separate, leak-proof hazardous liquid waste container. Do not mix with other incompatible waste streams.[3] Note the solvent used on the waste label.
-
Contaminated Labware & PPE: Disposable items such as pipette tips, contaminated wipes, and gloves should be collected in a designated hazardous solid waste container or a lined bag specifically for this purpose.[3][19]
Step 3: Ensure Proper Container Management The integrity of your waste container is paramount for safety.
-
Compatibility: The container must be chemically compatible with the waste. Plastic is generally preferred.[20][21]
-
Condition: Containers must be in good condition, free from damage, and have a secure, leak-proof screw cap.[17][18]
-
Headroom: Do not overfill containers. Leave at least one inch of headroom to allow for expansion.[18]
-
Closure: Keep waste containers securely capped at all times, except when adding waste.[17][20]
Step 4: Label Waste Containers Correctly Proper labeling is a key OSHA and EPA requirement.[14][20] Your EHS office will provide the specific hazardous waste tags or labels required. The label must include:
-
The words "Hazardous Waste."
-
The full, unabbreviated chemical name: "this compound."
-
If in solution, list all components and their approximate percentages.[18]
-
The date when waste was first added to the container.
Step 5: Store Waste in a Satellite Accumulation Area (SAA) Store sealed and labeled waste containers in a designated SAA within your laboratory.[18][20]
-
Location: The SAA must be at or near the point of waste generation.[20]
-
Segregation: Store containers in secondary containment (such as a chemical-resistant tray) and segregate them from incompatible materials, particularly acids, bases, and strong oxidizing agents.[18][22]
-
Inspection: The SAA must be inspected weekly for any signs of leakage.[18][21]
Step 6: Arrange for Final Disposal Once a waste container is full or has been in the SAA for the maximum allowed time (typically up to one year for partially filled containers), you must arrange for its removal.[20]
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup.
-
Professional Disposal: The EHS office will ensure the waste is transported and disposed of by a licensed hazardous waste disposal contractor in accordance with all federal, state, and local regulations.[3]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
Emergency Procedure: Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate risks.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate (If Necessary): For large or unmanageable spills, evacuate the area and contact your EHS office or emergency response team.
-
Don PPE: Before addressing the spill, ensure you are wearing the appropriate PPE (double-layered nitrile gloves, safety goggles, lab coat).
-
Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or a commercial chemical spill kit to contain the spill.[3] Do not use combustible materials like paper towels to absorb large quantities of liquid.
-
Collect Waste: Carefully collect the absorbed material and any contaminated debris (e.g., broken glass) using non-sparking tools. Place it into a dedicated, labeled hazardous waste container.[3]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.[3]
-
Report: Report the incident to your laboratory supervisor and EHS office, as required by your institution's policies.
By adhering to these detailed procedures, you contribute to a safe research environment, protect our shared ecosystem, and maintain the highest standards of scientific integrity and responsibility.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. This compound | 4101-81-9 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. acs.org [acs.org]
- 7. fishersci.com [fishersci.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. fishersci.nl [fishersci.nl]
- 10. fishersci.com [fishersci.com]
- 11. youtube.com [youtube.com]
- 12. epa.gov [epa.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. OSHA Hazard Communication Standard and OSHA Guidelines [cdc.gov]
- 15. resources.duralabel.com [resources.duralabel.com]
- 16. This compound | C8H8O3S | CID 13156400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. How to Handle Chemicals in the Workplace - OSHA.com [osha.com]
- 18. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 19. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 20. ehrs.upenn.edu [ehrs.upenn.edu]
- 21. danielshealth.com [danielshealth.com]
- 22. ushazmatstorage.com [ushazmatstorage.com]
A Senior Application Scientist's Guide to Handling Methyl 5-acetylthiophene-2-carboxylate
As researchers and drug development professionals, our work with novel chemical intermediates like Methyl 5-acetylthiophene-2-carboxylate is foundational to innovation. This compound serves as a valuable building block in the synthesis of pharmaceuticals and agrochemicals, largely due to the biologically active nature of thiophene-based structures.[1] However, the potential of this molecule is matched by the imperative to handle it with the utmost respect for safety.
This guide moves beyond a simple checklist. It provides a comprehensive operational plan rooted in the principles of chemical causality and risk mitigation. Our goal is to empower you with the knowledge to not only use the correct Personal Protective Equipment (PPE) but to understand why each layer of protection is critical. Since detailed toxicological data for this compound itself is limited, our recommendations are built upon a thorough analysis of its structural analogs, including 2-acetylthiophene, methyl thiophene-2-carboxylate, and other thiophene derivatives.
Hazard Assessment: Understanding the Risk Profile
A robust safety plan begins with a clear understanding of the potential hazards. Based on data from structurally similar compounds, we must assume this compound presents the following risks until proven otherwise.
-
Skin and Eye Irritation: Thiophene derivatives are frequently cited as skin and eye irritants.[2][3][4][5] Prolonged contact can lead to inflammation and discomfort, while eye exposure may cause serious damage.[5][6]
-
Acute Toxicity (All Routes): The closely related compound 2-acetylthiophene is known to be toxic if absorbed through the skin and potentially fatal if swallowed or inhaled.[7][8] Therefore, we must treat this compound as having the potential for significant systemic toxicity.
-
Respiratory Irritation: Inhalation may cause respiratory tract irritation.[2][3][5]
-
Unknown Chronic Effects: The absence of data on long-term exposure effects, such as carcinogenicity or mutagenicity, necessitates handling this compound as a substance with unknown chronic toxicity.
| Potential Hazard | Basis of Assessment (Structural Analogs) | Primary Exposure Routes |
| Acute Toxicity | Toxic/fatal if swallowed, inhaled, or absorbed (2-Acetylthiophene)[7] | Ingestion, Inhalation, Dermal |
| Skin Irritation | Causes skin irritation (Methyl thiophene-2-carboxylate, 5-Acetylthiophene-2-carboxylic acid)[2][3][5] | Dermal |
| Eye Irritation | Causes serious eye irritation (Methyl thiophene-2-carboxylate, 5-Acetylthiophene-2-carboxylic acid)[2][5][6] | Ocular |
| Respiratory Irritation | May cause respiratory irritation (Methyl thiophene-2-carboxylate, 5-Acetylthiophene-2-carboxylic acid)[2][3][5] | Inhalation |
The Hierarchy of Controls: A Proactive Safety Strategy
Personal Protective Equipment (PPE) is the final line of defense. A truly safe laboratory environment prioritizes controls that eliminate or reduce the hazard at its source. This multi-layered approach is known as the Hierarchy of Controls.
Caption: The Hierarchy of Controls prioritizes safer systems over individual actions.
For handling this compound, Engineering Controls are paramount. All operations that may generate dust, aerosols, or vapors must be conducted within a certified chemical fume hood. Administrative controls, such as Standard Operating Procedures (SOPs) and thorough training, form the next critical layer before relying on PPE.
Core PPE Protocol for this compound
The following table outlines the minimum required PPE for various laboratory tasks. This protocol is designed to provide a robust barrier against all potential routes of exposure.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Aliquotting Solid | Safety Goggles (ANSI Z87.1) | Double Nitrile Gloves | Lab Coat (fully buttoned) | Required only if outside a fume hood (NIOSH-approved respirator with particulate filter) |
| Solution Preparation/Reaction | Safety Goggles & Face Shield | Double Nitrile Gloves | Lab Coat (fully buttoned) | Not required inside a certified fume hood |
| Large-Scale Work (>50g) | Safety Goggles & Face Shield | Heavy-duty Gloves (e.g., Butyl) over Nitrile Gloves | Chemical-Resistant Apron over Lab Coat | Not required inside a certified fume hood |
| Spill Cleanup | Safety Goggles & Face Shield | Heavy-duty Gloves (e.g., Butyl) | Chemical-Resistant Suit or Apron | Required: NIOSH-approved air-purifying respirator with organic vapor/particulate cartridges |
| Waste Disposal | Safety Goggles | Double Nitrile Gloves | Lab Coat (fully buttoned) | Not required if handling sealed containers |
Detailed PPE Selection and Rationale
-
Eye and Face Protection: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory. A full-face shield must be worn over the goggles during procedures with a high risk of splashing, such as when handling larger volumes or during exothermic reactions.[7][9]
-
Hand Protection: The choice of glove is critical. For incidental contact (e.g., handling vials, preparing solutions), double-gloving with standard nitrile gloves provides good protection.[9] For extended contact or immersion, more robust gloves like butyl or fluoroelastomer (Viton®) are recommended.[10] Always inspect gloves for tears or pinholes before use. Use proper glove removal technique to avoid contaminating your skin.[7]
-
Body Protection: A flame-resistant lab coat, fully buttoned, is the minimum requirement. It should be worn over long pants and closed-toe shoes made of a non-porous material.[9] For larger-scale operations, a chemical-resistant apron provides an additional barrier.
-
Respiratory Protection: All work should be performed within a fume hood to prevent inhalation exposure. If a situation arises where this is not possible (e.g., a large spill), a NIOSH-approved air-purifying respirator with organic vapor cartridges is essential.[7][9]
Operational and Disposal Plans
A safe protocol extends beyond wearing PPE. It encompasses the entire lifecycle of the chemical in the lab, from receipt to disposal.
Step-by-Step PPE Donning and Doffing Workflow
Properly putting on and removing PPE is crucial to prevent cross-contamination.
Caption: Follow a strict sequence for donning and doffing PPE to prevent contamination.
Spill Management
-
Evacuate and Alert: Immediately alert personnel in the vicinity. Evacuate the area if the spill is large or if you feel unwell.
-
Control Access: Secure the area to prevent unauthorized entry.
-
Don Appropriate PPE: Before attempting cleanup, don the full PPE outlined for "Spill Cleanup" in the table above, including respiratory protection.
-
Contain and Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials.
-
Collect and Dispose: Carefully sweep the absorbed material into a labeled, sealed container for hazardous waste.[7]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be treated as hazardous waste.
Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated gloves, absorbent materials, and empty containers should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions or reaction mixtures must be collected in a designated, sealed hazardous waste container. Do not pour this chemical down the drain. [2][7]
-
Disposal Vendor: All waste must be disposed of through a licensed professional waste disposal service, often via chemical incineration.[7]
Emergency First Aid
In case of accidental exposure, immediate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[6][11] Remove contaminated clothing while flushing. Seek medical attention.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][11] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[3][6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][7]
By adhering to this comprehensive guide, you can confidently and safely work with this compound, ensuring both your personal safety and the integrity of your research.
References
- 1. This compound [myskinrecipes.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fishersci.nl [fishersci.nl]
- 4. tcichemicals.com [tcichemicals.com]
- 5. 5-Acetylthiophene-2-carboxylic acid | C7H6O3S | CID 3742727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. mu-intel.com [mu-intel.com]
- 8. fishersci.com [fishersci.com]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. ehs.utk.edu [ehs.utk.edu]
- 11. downloads.ossila.com [downloads.ossila.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
